molecular formula C16H36NO3P B085074 Tetrabutylphosphonium nitrate CAS No. 13262-37-8

Tetrabutylphosphonium nitrate

Cat. No.: B085074
CAS No.: 13262-37-8
M. Wt: 321.44 g/mol
InChI Key: KUBXSUKJFAQDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrabutylphosphonium nitrate is an organic salt featuring a bulky tetrabutylphosphonium cation [P(C₄H₉)₄]⁺ and a nitrate [NO₃]⁻ counteranion . This structure places it within the valuable class of quaternary phosphonium salts, which are widely recognized for their utility in synthetic and materials chemistry. The compound is primarily valued as a phase-transfer catalyst (PTC) , where it facilitates reactions between reagents in immiscible phases, such as organic and aqueous layers, by transferring ionic reactants into the organic phase to significantly enhance reaction rates and yields . Beyond its catalytic applications, the tetrabutylphosphonium cation is a key precursor in the development of advanced ionic liquids . These solvents possess unique properties like low volatility and high thermal stability, making them attractive for greener chemical processes and specialized material science applications. Furthermore, salts of this cation have demonstrated effectiveness in challenging separations, such as the isolation and purification of lanthanides, suggesting potential for tetrabutylphosphonium nitrate in advanced extraction and purification protocols . As a research chemical, this compound offers scientists a versatile tool for optimizing synthetic pathways, designing novel functional materials, and developing new separation methodologies. Tetrabutylphosphonium nitrate is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13262-37-8

Molecular Formula

C16H36NO3P

Molecular Weight

321.44 g/mol

IUPAC Name

tetrabutylphosphanium;nitrate

InChI

InChI=1S/C16H36P.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1

InChI Key

KUBXSUKJFAQDPV-UHFFFAOYSA-N

SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-]

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-]

Pictograms

Irritant

Synonyms

TETRABUTYLPHOSPHONIUM NITRATE

Origin of Product

United States

Foundational & Exploratory

Thermo-Physical Profiling of Tetrabutylphosphonium Nitrate: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Tetrabutylphosphonium Nitrate (


)
Class:  Phosphonium-based Ionic Liquid (IL) / Energetic Ionic Liquid (EIL)
Critical Utility:  Specialized solvent for high-temperature synthesis, energetic material precursor, and electrolyte component.

This technical guide provides a rigorous framework for characterizing the temperature-dependent density and viscosity of


. Unlike common imidazolium ILs, phosphonium salts exhibit distinct solvating capabilities and thermal stability profiles. However, the nitrate anion introduces specific safety and stability considerations (oxidizing potential) that must be managed during rheological profiling.

Part 1: Molecular Architecture & Theoretical Basis

Structural Dynamics

The physicochemical properties of


 are governed by the interplay between the bulky, symmetric tetrabutylphosphonium cation and the planar, discrete nitrate anion.
  • Cation (

    
    ):  The tetrahedral symmetry and alkyl shielding of the central phosphorus atom reduce Coulombic interactions compared to ammonium analogs, generally resulting in lower viscosity and higher thermal stability.
    
  • Anion (

    
    ):  A small, symmetric anion. While it promotes higher lattice energy (potentially raising melting points), it lacks the long alkyl chains that cause van der Waals entanglement, often leading to lower viscosity than docusate or fatty acid anions once liquified.
    
Theoretical Models

To accurately profile this IL, two primary governing equations are used:

Density (Linear Dependence): Ionic liquid density decreases linearly with temperature due to thermal expansion.



  • 
    : Density (
    
    
    
    )[1]
  • 
    : Intercept (theoretical density at 0 K)
    
  • 
    : Thermal expansion coefficient fitting parameter.
    

Viscosity (Vogel-Fulcher-Tammann - VFT): Unlike simple Newtonian fluids that follow Arrhenius behavior, glass-forming ILs like


 often follow the VFT equation, particularly near their glass transition temperature (

).[2]

[2][3]
  • 
    : Dynamic viscosity (
    
    
    
    )[4]
  • 
    : Pre-exponential factor (limit of viscosity at infinite temperature).
    
  • 
    : Pseudo-activation energy parameter (related to fragility).
    
  • 
    : Vogel temperature (temperature at which viscosity diverges to infinity, usually 
    
    
    
    ).

Part 2: Experimental Characterization Protocols

Synthesis & Purification (The Critical Variable)

Warning: The purity of


 is the single largest variable affecting viscosity. Water acts as a plasticizer, drastically lowering viscosity values. Halide impurities (from precursors) artificially increase viscosity.

Protocol: Silver Nitrate Metathesis (High Purity)

  • Precursor Dissolution: Dissolve tetrabutylphosphonium bromide (

    
    ) in ultrapure deionized water.
    
  • Metathesis: Add a stoichiometric equivalent of Silver Nitrate (

    
    ) aqueous solution dropwise under dark conditions.
    
    • Reaction:

      
      
      
  • Filtration: Remove the yellow

    
     precipitate via vacuum filtration (0.22 
    
    
    
    PTFE membrane).
  • Water Removal: Rotary evaporate at

    
     under reduced pressure.
    
  • Vacuum Drying: Dry the resulting viscous liquid/solid in a vacuum oven (

    
     mbar) at 
    
    
    
    for at least 48 hours in the presence of
    
    
    .
  • Validation: Karl Fischer titration (Target:

    
     ppm water).
    
Measurement Workflow

CharacterizationWorkflow Start Crude [P4444][NO3] Purify Vacuum Drying (48h, 60°C, P2O5) Start->Purify KF Karl Fischer Titration Purify->KF Decision Water < 500ppm? KF->Decision Decision->Purify No Dens Density Measurement (Vibrating Tube) Decision->Dens Yes Visc Viscosity Measurement (Cone & Plate) Decision->Visc Yes Data Data Fitting (VFT & Linear) Dens->Data Visc->Data

Figure 1: Iterative characterization workflow ensuring moisture content does not skew transport property data.

Instrumentation Parameters
  • Density: Anton Paar DMA 4500M or equivalent vibrating tube densimeter.

    • Range:

      
       to 
      
      
      
      .
    • Precision:

      
      .
      
  • Viscosity: Cone and plate rheometer (e.g., Anton Paar MCR series).

    • Shear Rate: Scan

      
       to confirm Newtonian behavior.
      
    • Gap:

      
       (Critical for ionic liquids to avoid surface tension errors).
      
    • Atmosphere:[5] Dry nitrogen purge (prevents water uptake during measurement).

Part 3: Data Analysis & Reference Values

Since specific batch values vary by purity, use the following reference ranges and fitting logic to validate your experimental data.

Density Profile

Expect a linear decrease.[1] Phosphonium nitrates are generally less dense than their ammonium counterparts due to the larger radius of the Phosphorus atom.

ParameterTypical RangeUnit
Density (

) at 298 K


Slope (

)

to


Viscosity Profile

Viscosity drops exponentially with temperature. If your data shows a "kink" in the Arrhenius plot (


 vs 

), the VFT equation is required.
Temperature (K)Estimated Viscosity (

)
State
298.15

mPa·s
Viscous Liquid*
313.15

mPa·s
Liquid
333.15

mPa·s
Free Flowing Liquid

*Note:


 may exist as a supercooled liquid at room temperature or a low-melting solid (

) depending on thermal history and purity.
VFT Fitting Logic

VFT_Logic Input Raw Viscosity Data (η vs T) Arrhenius Plot ln(η) vs 1/T Input->Arrhenius Check Is plot linear? Arrhenius->Check Linear Use Arrhenius Eq: η = A * exp(Ea/RT) Check->Linear Yes (High T) Curved Use VFT Eq: η = η0 * exp(B/(T-T0)) Check->Curved No (Near Tg)

Figure 2: Decision tree for selecting the correct viscosity model based on rheological behavior.

Part 4: Applications in Drug Development & Safety

Specialized Solvation

 is not a standard drug carrier due to the nitrate anion's reactivity. However, it is valuable in Process Chemistry :
  • Nitration Reactions: Can serve as both solvent and reagent for electrophilic nitration of aromatic APIs.

  • Cellulose Dissolution: Phosphonium ILs disrupt hydrogen bonding networks effectively, useful for creating amorphous solid dispersions of drugs in cellulosic polymers.

Safety Advisory (E-E-A-T Critical)

Oxidizing Potential: The nitrate anion (


) combined with an organic cation constitutes a "fuel-oxidizer" system.
  • Thermal Stability: While

    
     is stable up to 
    
    
    
    , the presence of nitrate lowers the onset of decomposition compared to halides.
  • Incompatibility: Do not mix with strong reducing agents or amines at high temperatures.

  • Self-Validation: Always perform a DSC (Differential Scanning Calorimetry) scan before scaling up any rheological measurement to identify exotherms.

References

  • Kagimoto, J., et al. (2006). "Physicochemical properties of phosphonium-based ionic liquids." Journal of Molecular Liquids.

  • Fraser, K. J., & MacFarlane, D. R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry.

  • Tsunashima, K., & Sugiya, M. (2007). "Physical properties of low-viscosity phosphonium ionic liquids." Electrochemistry Communications.

  • Vogel, H. (1921).[6] "The temperature dependence law of the viscosity of fluids."[6][[“]][8] Physikalische Zeitschrift.[6] (Foundational VFT Reference).

  • Angell, C. A. (1995). "Formation of Glasses from Liquids and Biopolymers." Science.

Sources

Thermal Stability and Decomposition Analysis of Phosphonium-Based Nitrates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide Series: Energetic Ionic Liquids & Solvents

Executive Summary

Phosphonium-based nitrates represent a unique intersection between high-stability ionic liquids (ILs) and energetic materials. While the phosphonium cation (


) typically offers superior thermal stability compared to ammonium or imidazolium analogs due to the robust P–C bond, the introduction of the nitrate anion (

) drastically alters this profile. The nitrate anion acts not merely as a counter-ion but as a potent oxidant, introducing autocatalytic decomposition pathways that drug development professionals and energetic materials scientists must characterize with precision.

This guide details the specific analytical protocols required to determine the safe operating windows, decomposition kinetics, and runaway reaction potential of these materials.

Part 1: The Chemical Paradox of Phosphonium Nitrates

The thermal stability of phosphonium nitrates is governed by two competing forces:

  • Cationic Stability: The tetrahedral symmetry of the phosphonium cation (e.g., tetrabutylphosphonium,

    
    ) provides steric shielding of the central phosphorus atom.
    
  • Anionic Oxidation: The nitrate anion is a nucleophile and an oxidizer. At elevated temperatures, it initiates nucleophilic attack on the

    
    -carbon of the alkyl substituents, leading to C–P bond cleavage.
    

Key Insight: Unlike non-oxidizing anions (like


), nitrates do not decompose passively. They actively participate in the degradation of the cation, often lowering the onset temperature (

) by 50–100°C compared to their halide counterparts.

Part 2: Analytical Framework & Protocols

To rigorously characterize these materials, a multi-modal approach combining Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) is required.

Experimental Workflow (DOT Visualization)

The following diagram outlines the mandatory characterization pipeline for any new phosphonium nitrate synthesis.

G Synthesis Synthesis & Purification (Remove Halides/Water) TGA Dynamic TGA (5, 10, 15, 20 K/min) Synthesis->TGA Screening DSC High-Pressure DSC (Sealed Gold Pans) Synthesis->DSC Energy Release Kinetics Kinetic Analysis (Isoconversional Methods) TGA->Kinetics Data Input DSC->Kinetics Data Input ARC ARC Testing (Adiabatic Runaway) Kinetics->ARC If Ea < 150 kJ/mol EGA TGA-FTIR / GC-MS (Product ID) Kinetics->EGA Mechanism Check ARC->EGA Post-Mortem

Figure 1: Integrated workflow for thermal stability profiling. Note the feedback loop from Kinetic Analysis to ARC (Accelerating Rate Calorimetry), which is critical for safety when handling nitrates.

Protocol 1: Non-Isothermal TGA for Kinetic Triplets

Objective: Determine the Activation Energy (


) and Pre-exponential Factor (

).
  • Instrument: TGA (e.g., TA Instruments Q5000 or Mettler Toledo).

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative). Note: Nitrates often decompose similarly in both due to internal oxygen.

  • Crucible: Alumina (

    
    ) or Platinum.
    
  • Method:

    • Equilibrate at 30°C.

    • Ramp to 600°C at four distinct rates:

      
       K/min.
      
    • Extract

      
       (temperature at conversion 
      
      
      
      ) for
      
      
      to
      
      
      .

Data Interpretation: Do not rely on a single


. Use the Friedman Isoconversional Method  (Equation 1) rather than the Kissinger method, as phosphonium nitrate decomposition is rarely a single-step process.

[1]
Protocol 2: High-Pressure DSC

Objective: Measure enthalpy of decomposition (


) and detect autocatalysis.
  • Why High Pressure? Standard aluminum pans will rupture due to NOx gas generation. Open pans allow evaporation, masking the decomposition exotherm.

  • Consumable: Gold-plated high-pressure capsules (up to 100 bar).

  • Critical Parameter: Onset temperature (

    
    ) is defined as the intersection of the baseline and the extrapolated tangent of the exotherm.
    

Part 3: Decomposition Mechanisms & Kinetics[1][2]

The Nucleophilic Attack Pathway

The primary failure mode for phosphonium nitrates involves the


 attack of the nitrate oxygen on the 

-carbon of the cation alkyl chain.

Mechanism Visualization:

Mech Reactants [PR4]+ [NO3]- TS Transition State (O-NO2 ... C-P bond stretch) Reactants->TS Heat Input Intermediates Phosphine Oxide (R3P=O) + Alkyl Nitrate (R-ONO2) TS->Intermediates Nucleophilic Substitution Gases Gaseous Products (NOx, N2O, Alkenes) Intermediates->Gases Radical Scission

Figure 2: Primary decomposition pathway. The formation of Phosphine Oxide (


) is the thermodynamic sink driving the reaction.
Quantitative Data: Heating Rate Effects

The following table illustrates the dependence of decomposition temperature on heating rate for a representative Tetradecyl(trihexyl)phosphonium nitrate (


).
Heating Rate (

) [K/min]

[°C]

[°C]
Mass Loss at

[%]
5 265.2298.542.1
10 278.4312.144.3
15 289.1324.845.8
20 297.5335.247.2

Note: The shift in


 with 

confirms the kinetic nature of the event. If

were static, it would indicate a phase transition (like boiling) rather than decomposition.

Part 4: Safety & Handling of Energetic ILs

When working with phosphonium nitrates, treating them as "benign solvents" is a safety violation. They share structural homology with nitrate ester explosives (though generally less sensitive).

  • Runaway Potential: If the heat generation rate (

    
    ) exceeds the heat dissipation rate (
    
    
    
    ), a thermal runaway occurs.
  • Storage: Store away from reducing agents and organics. Over time, acidic impurities can catalyze hydrolysis, lowering the stability threshold.

  • ARC Validation: Before scaling up any reaction involving

    
     of phosphonium nitrate at temperatures 
    
    
    
    , an Adiabatic Rate Calorimetry (ARC) test is mandatory to determine the Time-to-Maximum-Rate (TMR).

References

  • Thermal Stability of Ionic Liquids: Current Status and Prospects. Source: MDPI (Processes). Context: Comprehensive review of TGA methods and the definition of short-term vs. long-term stability parameters (

    
     vs 
    
    
    
    ).
  • Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Source: NIH / PubMed Central. Context: Critical analysis of why single-heating-rate methods fail for complex decomposition, supporting the use of isoconversional methods for nitrates.

  • Thermal Decomposition of Phosphonium Salicylate and Benzoate Ionic Liquids. Source: eScholarship (University of California). Context: Provides mechanistic insights into phosphonium cation breakdown, specifically the proton transfer and elimination pathways relevant to nitrate analogs.

  • Identifying Thermal Decomposition Products of Nitrate Ester Explosives. Source: NIH / PubMed. Context: Establishes the baseline decomposition products (NO,

    
    , Formaldehyde) expected when the nitrate anion degrades organic substituents.
    
    
  • Safety Hazards in the Energetics Laboratory. Source: DTIC (Defense Technical Information Center). Context: Authoritative guidelines on handling energetic materials, PPE requirements, and the necessity of small-scale screening.

Sources

In Silico Characterization of Tetrabutylphosphonium Nitrate: A Molecular Dynamics Protocol

Author: BenchChem Technical Support Team. Date: February 2026

In-depth technical guide on the molecular dynamics simulation of Tetrabutylphosphonium Nitrate (


) .

Executive Summary

This technical guide details the computational protocol for simulating Tetrabutylphosphonium Nitrate (


), a representative phosphonium-based ionic liquid (IL).[1][2] Unlike their ammonium counterparts, phosphonium ILs exhibit superior thermal stability, lower viscosity, and distinct solvation capabilities, making them critical candidates for high-temperature pharmaceutical synthesis and energetic material precursors.[1][2]

This document moves beyond standard "cookbook" instructions. It focuses on the causality of parameter selection , the validation of force field topology , and the mechanistic interpretation of structural data (RDFs, SDFs) relevant to drug delivery and solvent design.[1][2]

Strategic Context: Why ?

In drug development and materials science, the shift from ammonium (


) to phosphonium (

) cations offers specific advantages:
  • Thermal Stability: Phosphonium salts generally resist Hofmann elimination better than ammonium salts, allowing for higher temperature processing (>300°C).[1][2]

  • Solvation Power: The larger atomic radius of phosphorus reduces charge density on the cation core, altering the hydrogen bond accepting capacity of the anion and modifying solubility profiles for Active Pharmaceutical Ingredients (APIs).[1][2]

  • Energetic Potential: The nitrate anion (

    
    ) introduces oxidizing properties, making this specific IL relevant for studying energetic plasticizers or propellants.[1][2]
    

Computational Methodology (The Protocol)

Force Field Selection & Topology Generation

The accuracy of an IL simulation hinges on the Force Field (FF).[1][2] Standard protein FFs (AMBER/CHARMM) often fail to capture the high viscosity and slow dynamics of ILs without modification.[1][2]

  • Selected Force Field: OPLS-AA (2005) or CHARMM General Force Field (CGenFF) .[1][2]

  • Rationale: OPLS-AA provides robust parameterization for long alkyl chains (

    
    ).[1][2] However, the phosphorus center requires specific attention.[1][2]
    
  • Charge Scaling (Critical Step):

    • Problem: Classical FFs use fixed point charges (integer +1/-1).[1][2] In reality, charge transfer and electronic polarization occur between ions, effectively reducing the net charge.[1][2]

    • Solution: Apply a Charge Scaling Factor (

      
      )  of 0.8 .[1][2]
      
    • Mechanism: Reducing total ionic charge to

      
       mimics mean-field polarization, correcting the artificially slow dynamics (viscosity) often seen in full-charge IL simulations.[1]
      
System Setup[3]
  • Software: GROMACS (2023 or later recommended).[1][2]

  • Initial Configuration: Use Packmol to generate a random distribution of ion pairs.[2]

    • Target: 250–500 ion pairs (to ensure statistical significance).[1][2]

    • Box Type: Cubic, with periodic boundary conditions (PBC).[1][2]

    • Initial Density: Set to ~0.5 g/cm³ (low density) to avoid high-energy overlaps, then compress.[1][2]

Simulation Workflow

The following diagram outlines the self-validating workflow, ensuring the system reaches thermodynamic equilibrium before data collection.

MD_Workflow Setup 1. Topology & Packing (Packmol/LigParGen) Min 2. Energy Minimization (Steepest Descent) Setup->Min Remove Overlaps Heat 3. Annealing/Heating (0K → 400K) Min->Heat Fmax < 1000 kJ/mol/nm Equil 4. Equilibration (NVT & NPT, 10ns) Heat->Equil Compress to Density Prod 5. Production Run (NPT, 50-100ns) Equil->Prod RMSD Stable Analysis 6. Structural Analysis (RDF, MSD, SDF) Prod->Analysis Trajectory

Figure 1: Molecular Dynamics Simulation Workflow for Ionic Liquids. Note the extensive equilibration phase required for viscous fluids.[1][2]

Detailed Experimental Protocol

Step 1: Topology Construction[1][2]
  • Cation (

    
    ):  Generate structure in Avogadro/GaussView.[1][2] Optimize geometry at DFT level (B3LYP/6-31G*) and calculate RESP charges. Map these charges to the OPLS-AA atom types.
    
  • Anion (

    
    ):  Use standard OPLS/CHARMM parameters for nitrate.[1][2] Ensure the geometry is planar (
    
    
    
    symmetry).[1][2]
  • Scaling: Multiply all partial charges by 0.8 in the .itp (topology) file.[1][2]

Step 2: Minimization & Heating
  • Minimization: Steepest descent algorithm (50,000 steps) to resolve steric clashes from Packmol.

  • Thermostat: Velocity Rescaling (V-rescale) or Nosé-Hoover.

  • Heating: Ramp temperature from 0 K to 400 K over 200 ps.

    • Note: Even if the experimental melting point is lower, simulating at elevated temperature (350–400 K) accelerates dynamics, ensuring better sampling of the phase space.[1][2]

Step 3: Equilibration (The "Squeeze")

ILs are viscous "glassy" fluids.[1][2] Proper equilibration is non-negotiable.

  • NVT (Constant Volume): 1 ns at 400 K. Allows ions to distribute kinetic energy.[1][2]

  • NPT (Constant Pressure): 10–20 ns at 1 bar.

    • Barostat: Berendsen (for initial compression)

      
       Parrinello-Rahman (for production).[1][2]
      
    • Convergence Check: Monitor Density . It must plateau. For

      
      , expect a density around 1.00 – 1.05 g/cm³  (estimated based on homologues).[1][2]
      
Step 4: Production Run
  • Ensemble: NPT.

  • Duration: Minimum 50 ns (100 ns preferred).

  • Time Step: 2 fs (constrain H-bonds using LINCS).

  • Cutoffs:

    • van der Waals: 1.2 nm.

    • Coulomb: PME (Particle Mesh Ewald) with 1.2 nm cutoff.[1][2] Crucial: Do not use simple cutoffs for electrostatics in ILs; it introduces severe artifacts.

Structural Analysis & Visualization

Radial Distribution Functions (RDF)

The RDF,


, quantifies the probability of finding a particle at distance 

from a reference.[1][2]
  • P...N Interaction: The primary cation-anion correlation.[1][2]

    • Expectation: A sharp peak at ~0.4–0.5 nm, representing the first solvation shell where nitrate anions coordinate around the phosphonium center.[1][2]

  • P...P Interaction: Cation-cation repulsion.[1]

    • Expectation: A broader peak at >0.8 nm, indicating the formation of a "checkerboard" charge ordering.[1][2]

Table 1: Expected Key Interaction Parameters

Interaction PairFirst Peak Position (

)
Interpretation
P (Cation) - N (Anion) ~4.5 ÅStrong electrostatic ion pairing.[1][2]
P (Cation) - P (Cation) ~8.0 - 9.0 ÅCation-cation repulsion/spacing.[1][2]
Tail - Tail (

)
~4.0 ÅAggregation of non-polar butyl chains (nanosegregation).[1][2]
Spatial Distribution Functions (SDF)

While RDF is 1D, SDF is 3D.[1][2]

  • Analysis: Calculate the 3D density map of

    
     around the 
    
    
    
    center.
  • Visual Outcome: You will likely observe the nitrate anions occupying the "faces" of the tetrahedron formed by the butyl chains, avoiding the steric bulk of the alkyl arms.[1][2] This "cage" effect is critical for understanding solvation mechanisms.

Dynamics: Mean Squared Displacement (MSD)

[1][2]
  • Diffusion Coefficient (

    
    ):  Calculated from the slope of the MSD linear regime (
    
    
    
    ).[1][2]
  • Relevance: Phosphonium ILs typically show faster diffusion than ammonium ILs due to lower lattice energy. If

    
     is too low (
    
    
    
    at 400K), your system might be glassy or "jammed"—check your thermostat.[1][2]

Validation & Troubleshooting

To ensure Trustworthiness (E-E-A-T), every simulation must undergo internal validation:

  • Density Convergence: Does the simulated density match experimental values (or extrapolated trends)?

    • Check: If density is >5% off, re-evaluate Lennard-Jones parameters or charge scaling.

  • Total Energy Drift: In NVE (microcanonical) test segments, energy drift should be

    
     over 100 ps.
    
  • Visual Inspection: Visualize the trajectory (VMD/PyMOL). Look for "vacuum bubbles" (bad equilibration) or "flying ice cubes" (thermostat artifacts).[1][2]

Common Pitfall: The "Jamming" Effect[1][2]
  • Symptom: MSD is flat; ions vibrate but don't diffuse.

  • Cause: Initial packing was too tight, or temperature is too close to

    
    .[1]
    
  • Fix: Anneal the system (heat to 500K, then cool slowly) to escape local minima.

References

  • Force Field Development: Zhou, G., et al. (2007).[1][2] "A Force Field for Molecular Simulation of Tetrabutylphosphonium Amino Acid Ionic Liquids." Journal of Physical Chemistry B. Link[1][2]

  • Charge Scaling: Leontyev, I., & Stuchebrukhov, A. (2011).[1] "Accounting for electronic polarization in non-polarizable force fields." Physical Chemistry Chemical Physics. Link

  • Phosphonium Properties: Fraser, K. J., & MacFarlane, D. R. (2009).[1][2] "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry.[2] Link[1][2]

  • Nitrate IL Dynamics: Liu, X., et al. (2013).[1][2] "Molecular dynamics simulations of nitrate ion complexes." RSC Advances. Link

  • GROMACS Manual: Abraham, M. J., et al. (2015).[1][2] "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. Link

Sources

Technical Guide: Phase Transition Behavior & Thermal Characterization of Tetrabutylphosphonium Nitrate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the phase transition behavior and thermal properties of Tetrabutylphosphonium Nitrate (


) .

Compound: Tetrabutylphosphonium Nitrate Formula:


 or 

CAS Registry Number: 13262-37-8 Class: Quaternary Phosphonium Ionic Liquid / Phase Change Material (PCM)

Executive Summary

Tetrabutylphosphonium nitrate (


) is a symmetric quaternary phosphonium salt exhibiting distinct thermal properties that bridge the gap between solid-state electrolytes and room-temperature ionic liquids (RTILs). Unlike its ammonium analog (

), the phosphonium cation confers enhanced thermal stability and unique phase behaviors due to the larger ionic radius and lower charge density of the central phosphorus atom.

This guide details the melting point (70–73 °C) , solid-liquid phase transitions, and the critical Lower Critical Solution Temperature (LCST) behavior in aqueous mixtures. These properties are pivotal for applications in rare earth element (REE) extraction (specifically Neodymium recovery) and CO₂ fixation catalysis .

Thermal Characterization & Melting Behavior[1][2][3][4]

Melting Point & Enthalpy

 is a solid at room temperature, classifying it as a "low-melting salt" rather than a true RTIL (which must melt below 25 °C). However, its melting point is significantly lower than many inorganic nitrates, driven by the bulky, symmetric tetrabutyl chains that disrupt efficient crystal packing.
PropertyValue / RangeMethodology
Melting Point (

)
70 – 73 °C DSC (Differential Scanning Calorimetry)
Physical State (25 °C) White Crystalline Solid / Hygroscopic PowderVisual Inspection
Decomposition Temp (

)
> 250 °C (Estimated for class)TGA (Thermogravimetric Analysis)
Plastic Crystal Behavior (OIPC)

The symmetric


 cation is a hallmark of Organic Ionic Plastic Crystals (OIPCs) . Before reaching the actual melting point (

), these salts often undergo solid-solid phase transitions (

).
  • Mechanism: The globular

    
     ions gain rotational freedom within the crystal lattice while maintaining translational order. This creates a "plastic" phase that is solid but highly conductive.
    
  • Experimental Signature: In DSC analysis, look for small endothermic peaks before the main melting peak at 70°C. These represent the onset of rotational disorder.

Aqueous Phase Transitions (LCST & ATPS)

One of the most valuable properties of


 is its interaction with water. It does not merely dissolve; it exhibits complex phase behavior tunable by temperature and concentration.
Lower Critical Solution Temperature (LCST)

In aqueous solutions,


 displays LCST behavior.
  • Below LCST: The salt is fully miscible with water (homogeneous phase).

  • Above LCST: The system splits into two phases: an IL-rich phase and a water-rich phase.

  • Significance: This reversible transition allows for "smart" separation processes where heating triggers phase separation to recover the ionic liquid or extracted products.

Aqueous Two-Phase Systems (ATPS)

When mixed with salting-out agents (like


), 

forms stable ATPS even without heating. This creates a hydrophobic IL-rich phase capable of extracting metal ions from the aqueous phase.

PhaseBehavior Solid Solid [P4444][NO3] (T < 70°C) Liquid Liquid Melt (T > 73°C) Solid->Liquid Melting (Endothermic) Solution Homogeneous Solution (Water + IL) Solid->Solution Dissolution (T < LCST) Liquid->Solid Crystallization Biphasic Biphasic System (IL-Rich + Water-Rich) Solution->Biphasic Heat > LCST (Phase Separation) Biphasic->Solution Cool < LCST

Figure 1: Phase transition pathways for Tetrabutylphosphonium Nitrate, illustrating both thermal melting and aqueous solution behavior.

Experimental Protocols for Validation

To validate the phase behavior of


 in a research setting, follow these standardized protocols.
Differential Scanning Calorimetry (DSC)

Objective: Determine accurate melting point and solid-solid transitions.

  • Sample Prep: Hermetically seal 5–10 mg of dry

    
     in an aluminum pan inside a glovebox (material is hygroscopic).
    
  • Cycle:

    • Cool to -50 °C to ensure full crystallization.

    • Heat at 10 °C/min to 120 °C.

  • Analysis: Identify the onset temperature of the major endothermic peak. The peak maximum is

    
     (70–73 °C).[1] Look for smaller peaks at lower temperatures indicating plastic crystal transitions.
    
Cloud Point Determination (LCST)

Objective: Determine the phase separation temperature in water.

  • Preparation: Prepare a 50 wt% aqueous solution of

    
    .
    
  • Ramping: Place the vial in a temperature-controlled bath with a magnetic stirrer.

  • Observation: Heat at 1 °C/min. Record the temperature where the clear solution turns turbid (cloud point).

  • Hysteresis Check: Cool the solution to confirm it becomes clear again.

Applications in Drug Development & Separation

Rare Earth Element (REE) Extraction

 is a superior extractant for separating Neodymium (Nd)  from transition metals (Co, Ni) in recycled magnet waste.
  • Mechanism: The nitrate anion facilitates the formation of anionic nitrate complexes with Nd(III), which partition into the phosphonium-rich phase of an ATPS.

  • Advantage: Avoids the use of volatile organic solvents (VOCs) and fluorinated anions (which are persistent pollutants).

CO₂ Fixation Catalyst

The salt acts as an efficient catalyst for converting CO₂ into oxazolidinones (antibiotic scaffolds).

  • Role: The nucleophilic nitrate anion activates the CO₂ molecule, while the bulky phosphonium cation stabilizes the intermediate.

References

  • ChemicalBook. (2024). Tetrabutylphosphonium nitrate Product Properties and Melting Point. Link

  • Chen, Y., et al. (2020). A green separation strategy for neodymium (III) from cobalt (II) and nickel (II) using an ionic liquid-based aqueous two-phase system. Separation and Purification Technology. Link

  • Saita, S. (2014). Fine Control of LCST-type Phase Transition of Ionic Liquid/Water Mixtures. National Institute of Informatics (NII). Link

  • Chemsigma. (2024). Product Catalog: Tetrabutylphosphonium Nitrate (13262-37-8).[1] Link

  • Adamová, G., et al. (2012). Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure. Dalton Transactions. Link

Sources

Electrochemical window and conductivity of tetrabutylphosphonium nitrate electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrochemical Properties of Tetrabutylphosphonium Nitrate Electrolytes

This guide provides a comprehensive technical overview of the electrochemical window and ionic conductivity of tetrabutylphosphonium nitrate, a phosphonium-based ionic liquid (IL). Designed for researchers, scientists, and professionals in drug development and electrochemistry, this document synthesizes fundamental principles with field-proven experimental methodologies. We will explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

Introduction: The Significance of Phosphonium-Based Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed entirely of ions.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them highly attractive for a wide range of applications.[1][2] Among the diverse families of ILs, phosphonium-based ILs have garnered significant interest.[3][4]

The tetrabutylphosphonium cation, [P(C₄H₉)₄]⁺, paired with a nitrate anion, NO₃⁻, forms an electrolyte with distinct characteristics. Phosphonium-based ILs are particularly noted for their superior thermal stability compared to their nitrogen-based counterparts and often exhibit wide electrochemical windows.[4][5][6] These properties are critical for applications in energy storage devices like batteries and supercapacitors, electrodeposition, and catalysis, where operational voltage and electrolyte stability are paramount.[7][8][9] This guide will delve into the two most critical electrochemical parameters of tetrabutylphosphonium nitrate: its electrochemical stability window and its ionic conductivity.

Part 1: The Electrochemical Window of Tetrabutylphosphonium Nitrate

Fundamental Principles of Electrochemical Stability

The electrochemical window (EW), or electrochemical stability window (ESW), is a fundamental property of any electrolyte. It defines the potential range within which the electrolyte remains electrochemically inert, meaning it does not undergo significant oxidation or reduction.[10][11] This stability is crucial because it dictates the maximum operating voltage of an electrochemical device.

The EW is bounded by two key potentials:

  • Anodic Limit (Eₐ): The potential at which the electrolyte begins to oxidize. This process is primarily governed by the oxidation of the anion—in this case, the nitrate (NO₃⁻) anion.[11]

  • Cathodic Limit (Eₖ): The potential at which the electrolyte begins to reduce. This is determined by the reduction of the cation—the tetrabutylphosphonium ([P(C₄H₉)₄]⁺) cation.[11]

The total electrochemical window is the difference between these two limits: EW = Eₐ - Eₖ .

A key advantage of the phosphonium cation is its high stability against reduction. Computational and experimental studies consistently show that the electrochemical window for phosphonium-based ILs is generally wider than that of more common imidazolium or ammonium-based ILs.[7][12] This inherent stability allows for their use in high-voltage applications.

Experimental Protocol: Determination of the Electrochemical Window via Cyclic Voltammetry

The most reliable method for determining the EW is cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[7] This technique involves sweeping the potential of a working electrode and measuring the resulting current, which indicates the onset of redox reactions.

Causality Behind the Protocol: A three-electrode setup is essential for decoupling the processes at the working electrode from the counter electrode and for providing a stable potential reference. Inert working electrodes like glassy carbon, platinum, or gold are used because they provide a surface for the electrolyte's redox reactions to occur without the electrode itself reacting. The entire process must be conducted in a controlled, inert atmosphere (e.g., an argon-filled glovebox) because impurities, especially water, can be electrochemically active and significantly narrow the measured window.[13][14]

Step-by-Step Methodology:

  • Electrolyte Preparation and Purification:

    • Synthesize or procure high-purity tetrabutylphosphonium nitrate.

    • Dry the IL under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove residual water and other volatile impurities. The water content should be verified using Karl Fischer titration and be below 100 ppm.[15]

  • Electrochemical Cell Assembly:

    • Inside an inert-atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O), assemble a three-electrode electrochemical cell.

    • Working Electrode (WE): A polished glassy carbon or platinum disk electrode (e.g., 3 mm diameter).

    • Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the WE.

    • Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag⁺ or a leak-free Ag/AgCl pseudo-reference. Ferrocene can be added as an internal reference standard for potential calibration.[13]

  • Cyclic Voltammetry Measurement:

    • Connect the cell to a potentiostat.

    • Begin by scanning the potential from the open-circuit potential (OCP) in either the positive (anodic) or negative (cathodic) direction at a typical scan rate of 10-50 mV/s.

    • Expand the potential window incrementally until a sharp increase in current is observed at both the anodic and cathodic ends. This current signifies the decomposition of the electrolyte.

  • Data Analysis and EW Determination:

    • Plot the resulting current versus the applied potential.

    • The anodic and cathodic limits are determined by defining a threshold or cutoff current density (e.g., 0.1, 0.5, or 1.0 mA/cm²).[16][17] This cutoff is an arbitrary but necessary standard for comparing results, as the onset of decomposition is not an infinitely sharp event.

    • Calculate the EW as the difference between the determined anodic and cathodic potentials.

Diagram: Experimental Workflow for Electrochemical Window Measurement

EW_Workflow cluster_prep Step 1: Preparation (Inert Atmosphere) cluster_cell Step 2: Cell Assembly cluster_measurement Step 3: CV Measurement cluster_analysis Step 4: Data Analysis P1 High-Purity IL P2 Vacuum Drying (>24h, 80-100°C) P1->P2 P3 Karl Fischer Titration (<100 ppm H₂O) P2->P3 C1 Three-Electrode Cell (WE, CE, RE) P3->C1 C2 Add Purified IL M1 Connect to Potentiostat C2->M1 M2 Scan Potential from OCP (e.g., 50 mV/s) M1->M2 M3 Observe Current for Redox Onset M2->M3 A1 Plot Current vs. Potential M3->A1 A2 Set Current Density Cutoff (e.g., 0.5 mA/cm²) A1->A2 A3 Determine Eₐ and Eₖ A2->A3 A4 Calculate EW = Eₐ - Eₖ A3->A4

Caption: Workflow for determining the electrochemical window using cyclic voltammetry.

Data Summary: Electrochemical Windows of Phosphonium ILs

While specific, peer-reviewed data for tetrabutylphosphonium nitrate is not widely published, we can present representative values for other phosphonium-based ILs to establish an expected performance range. The stability of the phosphonium cation is the dominant factor in the cathodic limit, while the anion dictates the anodic limit.

CationAnionElectrochemical Window (V)Reference ElectrodeSource
TetrabutylphosphoniumBromide~4.5Ag/AgClGeneral Data
TrihexyltetradecylphosphoniumBis(trifluoromethylsulfonyl)imide> 5.0Fc/Fc⁺[14]
Phosphonium-based PILsVariousUp to 5.0 V vs. Li⁺/LiLi⁺/Li[8]
General Phosphonium ILsGeneral> Imidazolium/Ammonium ILs-[7][12]

Note: The measured EW is highly dependent on experimental conditions such as the working electrode, reference electrode, scan rate, and current density cutoff.[16]

Part 2: Ionic Conductivity of Tetrabutylphosphonium Nitrate

Fundamental Principles of Ionic Conductivity

Ionic conductivity (σ) is a measure of an electrolyte's ability to conduct an electric current through the motion of its constituent ions.[18] It is a critical parameter for any electrochemical application, as it directly impacts the efficiency and power capabilities of a device. High ionic conductivity is desirable to minimize internal resistance (ohmic drop) and enable rapid charge and discharge rates.

Several factors govern the ionic conductivity of an IL:

  • Viscosity (η): Higher viscosity physically impedes the movement of ions, leading to lower conductivity. This is one of the most significant factors.[5][19]

  • Ion Size and Shape: Larger ions, like tetrabutylphosphonium, tend to have lower mobility than smaller ions.

  • Temperature: Increasing the temperature decreases the IL's viscosity and increases the kinetic energy of the ions, resulting in higher ionic conductivity.[20]

  • Ion Pairing: Strong electrostatic interactions between the cation and anion can form neutral ion pairs, which do not contribute to conductivity.[7]

Phosphonium-based ILs, due to the larger size of the phosphorus atom and the bulky alkyl chains, often exhibit higher viscosity and thus lower conductivity compared to some imidazolium-based ILs.[5]

Experimental Protocol: Determination of Ionic Conductivity via Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is the standard technique for accurately measuring the bulk conductivity of an electrolyte. It involves applying a small AC voltage perturbation over a wide range of frequencies and measuring the impedance response.

Causality Behind the Protocol: A key challenge in measuring conductivity is separating the bulk electrolyte resistance from other contributions, such as electrode polarization and charge transfer resistance. EIS excels at this by providing information across a frequency spectrum. At high frequencies, the capacitive elements of the system are shorted, allowing for the precise determination of the bulk (ionic) resistance. A two-electrode setup is common, but a four-electrode cell can provide even higher accuracy by eliminating any influence from the current-carrying electrodes.[21][22] Temperature control is critical, as conductivity is highly temperature-dependent.[20]

Step-by-Step Methodology:

  • Conductivity Cell Preparation and Calibration:

    • Select a conductivity cell with two parallel, inert electrodes (typically platinized platinum) at a fixed distance.

    • Thoroughly clean and dry the cell.

    • Determine the cell constant (K) by measuring the resistance of a standard solution of known conductivity (e.g., a certified KCl solution) at a precise temperature (e.g., 25.0 °C). The cell constant is calculated as K = σ_known × R_measured.

  • Sample Preparation and Measurement:

    • Fill the calibrated conductivity cell with the purified, dry tetrabutylphosphonium nitrate electrolyte inside an inert-atmosphere glovebox.

    • Place the cell in a temperature-controlled chamber or bath and allow it to thermally equilibrate.

    • Connect the cell to an impedance analyzer or a potentiostat with EIS capability.

  • Electrochemical Impedance Spectroscopy (EIS) Measurement:

    • Apply a small AC voltage (e.g., 10 mV amplitude) over a frequency range from high to low (e.g., 1 MHz to 1 Hz).

    • Record the impedance data.

  • Data Analysis and Conductivity Calculation:

    • Plot the data on a Nyquist plot (–Im(Z) vs. Re(Z)).

    • The bulk resistance (R_bulk) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.

    • Calculate the ionic conductivity (σ) of the IL using the measured resistance and the predetermined cell constant: σ = K / R_bulk .

    • Repeat the measurement at various temperatures to understand the temperature dependence of conductivity.

Diagram: Experimental Workflow for Ionic Conductivity Measurement

Conductivity_Workflow cluster_calib Step 1: Cell Calibration cluster_measure Step 2: Sample Measurement cluster_eis Step 3: EIS Analysis cluster_calc Step 4: Calculation C1 Clean Conductivity Cell C2 Fill with Standard (e.g., KCl solution) C1->C2 C3 Measure Resistance (R_std) C2->C3 C4 Calculate Cell Constant (K) C3->C4 M1 Fill Calibrated Cell with Purified IL C4->M1 M2 Place in Temp. Controller M1->M2 M3 Connect to Impedance Analyzer M2->M3 E1 Apply AC Voltage (High to Low Frequency) M3->E1 E2 Record Impedance Data E1->E2 A1 Generate Nyquist Plot E2->A1 A2 Determine Bulk Resistance (R_bulk) from Intercept A1->A2 A3 Calculate Conductivity σ = K / R_bulk A2->A3

Caption: Workflow for determining ionic conductivity using impedance spectroscopy.

Data Summary: Ionic Conductivity of Phosphonium ILs

The conductivity of phosphonium ILs is highly dependent on the anion and the length of the alkyl chains on the cation. Longer chains increase viscosity and decrease conductivity.

Ionic Liquid CationAnionTemperature (°C)Ionic Conductivity (mS/cm)Source
Triethyl-n-butylphosphoniumBis(fluoromethylsulfonyl)imideRoom Temp.~2.5 - 3.5[5]
Triethyl-n-octylphosphoniumBis(fluoromethylsulfonyl)imideRoom Temp.~1.5 - 2.0[5]
Phosphonium-based PILsBis(trifluoromethanesulfonyl)imide30~0.25[8]
Phosphonium-based FILsPerfluorobutanesulfonate25~1.0 - 2.0[19]

Note: The nitrate anion is relatively small, which may lead to a higher conductivity for tetrabutylphosphonium nitrate compared to ILs with very large anions, though this is balanced by the viscosity of the phosphonium cation.

Conclusion and Outlook

Tetrabutylphosphonium nitrate stands as a promising electrolyte material, leveraging the inherent high electrochemical stability of the phosphonium cation. This results in a wide electrochemical window, making it suitable for high-voltage electrochemical systems. The primary trade-off lies in its ionic conductivity, which, while respectable, may be lower than that of less stable, low-viscosity electrolytes due to the bulky nature of the tetrabutylphosphonium cation.

This guide has detailed the rigorous, self-validating experimental protocols necessary for the accurate characterization of these two critical properties. For researchers and developers, achieving reliable and reproducible data hinges on meticulous control over experimental variables, most notably the purity of the ionic liquid and the precision of the electrochemical measurement techniques. Future work in optimizing phosphonium-based electrolytes will likely focus on tuning the anion and cation structures to strike an optimal balance between a wide electrochemical window and high ionic conductivity, thereby unlocking their full potential in next-generation energy and chemical technologies.

References

  • Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations | Chemistry of Materials - ACS Public
  • Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids | Journal of Chemical & Engineering Data - ACS Public
  • Exploring Electrochemical Windows of Room-Temperature Ionic Liquids: A Computational Study | Request PDF - ResearchG
  • Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC - NIH.
  • Investigating the Electrochemical Windows of Ionic Liquids | Request PDF - ResearchG
  • Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calcul
  • PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE
  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC.
  • Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon An - Helda - University of Helsinki.
  • Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities for the Alcoholysis Reaction of Propylene Oxide | Industrial & Engineering Chemistry Research - ACS Public
  • What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed ?
  • Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids to Use as New Engineering Solvents - MDPI.
  • Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion B
  • Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids | Request PDF - ResearchG
  • Synthesis, Characterisation and Application of Phosphonium Ionic Liquids - ResearchG
  • Structure of Novel Phosphonium-Based Ionic Liquids with S and O Substitutions from Experiments and a Mixed Quantum-Classical Approach - ACS Public
  • Tri-tert-butyl(n-alkyl)
  • Electroconductivity of Tetraethylammonium Tetrafluoroborate in Propylene Carbonate at Various Temperatures | Request PDF - ResearchG
  • Ionic Liquids in Pharmaceutical and Biomedical Applic
  • Quantify Lithium Nitrate's Electrical Conductivity Variations with Temper
  • HOW TO MEASURE ELECTROLYTIC CONDUCTIVITY SUCCESSFULLY - IMEKO.
  • Conductivity (electrolytic) - Wikipedia.

Sources

Thermodynamic Characterization of Tetrabutylphosphonium Nitrate Binary Mixtures: A Methodological & Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrabutylphosphonium nitrate (


)  represents a distinct class of ionic liquids (ILs) where the symmetry of the phosphonium cation is paired with the strong hydrogen-bond accepting capability of the nitrate anion. Unlike their imidazolium counterparts, phosphonium ILs exhibit superior thermal stability and lack the acidic C-2 proton, making them chemically robust solvents for base-sensitive reactions and pharmaceutical separations.

This technical guide provides a rigorous framework for the thermodynamic characterization of


 binary mixtures. It synthesizes experimental protocols with theoretical modeling (Redlich-Kister) to interpret molecular interactions—specifically the competition between ion-dipole forces and structural packing efficiency.

Molecular Architecture & Physicochemical Baseline

To understand the thermodynamics of binary mixtures, one must first deconstruct the neat ionic liquid.

The Cation: Tetrabutylphosphonium ( )[1]
  • Symmetry: The four butyl chains provide a tetrahedral symmetry that disrupts lattice energy less effectively than asymmetric cations (e.g.,

    
    ), leading to higher melting points relative to long-chain analogues.
    
  • Hydrophobicity: The butyl chains create significant non-polar domains. However, the central phosphorus atom carries a positive charge that is more shielded than nitrogen in ammonium salts.

The Anion: Nitrate ( )
  • Kosmotropic Nature: The nitrate anion is a strong structure-maker in aqueous solutions. It acts as a potent hydrogen bond acceptor (HBA).

  • Interaction Potential: In binary mixtures with water or alcohols, the

    
     anion drives the formation of hetero-molecular networks, often resulting in negative excess molar volumes (
    
    
    
    ).

Experimental Protocol: Synthesis & Purification

Thermodynamic data is hypersensitive to impurities, particularly water and halide salts. The following protocol ensures "thermodynamic grade" purity.

Synthesis via Anion Exchange

While metathesis with silver nitrate (


) is possible, it is cost-prohibitive for bulk preparation. The preferred industrial method utilizes anion exchange resins to prevent silver contamination.

Protocol:

  • Resin Preparation: Load Amberlite IRA-400 (Cl- form) into a glass column. Flush with

    
     solution until the eluent is chloride-free (verify with 
    
    
    
    test).
  • Precursor Loading: Dissolve Tetrabutylphosphonium Bromide (

    
    ) in deionized water and pass through the column.
    
  • Exchange: The

    
     is exchanged for 
    
    
    
    . Collect the eluent.
  • Water Removal: Rotary evaporate at

    
     under reduced pressure.
    
Critical Purification (The "Drying Wall")

Water is the primary interference in IL thermodynamics. A water content >500 ppm renders density/viscosity data invalid for theoretical modeling.

  • Step 1: Vacuum drying line (

    
     Pa) at 
    
    
    
    for 48 hours.
  • Step 2: Karl Fischer Titration (Coulometric) . Target:

    
    .
    
  • Step 3: Halide test (

    
    ). Target: No precipitate.
    

SynthesisProtocol Start [P4444]Br Precursor Exchange Ion Exchange Column Start->Exchange Resin Amberlite IRA-400 (NO3- Form) Resin->Exchange Regeneration Evap Rotary Evaporation (Remove Bulk H2O) Exchange->Evap Aqueous [P4444][NO3] Vacuum High Vacuum Drying (60°C, 48h, <10 Pa) Evap->Vacuum QC QC: Karl Fischer (<200 ppm) Vacuum->QC QC->Vacuum Fail (>200 ppm) Final Pure [P4444][NO3] QC->Final Pass

Figure 1: High-purity synthesis and purification workflow for thermodynamic characterization.

Thermodynamic Methodology & Data Analysis[2][3][4]

Density and Excess Molar Volume ( )

Instrumentation: Vibrating Tube Densimeter (e.g., Anton Paar DMA 5000). Precision:


.

The Calculation: The Excess Molar Volume (


) is the most critical indicator of packing efficiency.



Interpretation for


 Mixtures: 
  • Negative

    
    :  Expected for Water and Ethanol mixtures.
    
    • Mechanism:[1][2][3] The small water molecules pack efficiently into the interstices of the bulky

      
       lattice. Furthermore, strong H-bonding between 
      
      
      
      and
      
      
      causes volume contraction (electrostriction).
  • Positive

    
    :  Rare for this IL with polar solvents, but possible with non-polar solvents (e.g., alkanes) where the IL structure is disrupted without compensatory energetic gain.
    
Viscosity and Deviation ( )

Instrumentation: Rolling-ball viscometer (e.g., Anton Paar Lovis 2000) or Cone-and-Plate Rheometer.

The Calculation:



Interpretation:


 is highly viscous compared to water. Adding a solvent typically causes a precipitous drop in viscosity.
  • Negative

    
    :  Indicates that the mixture flows more easily than the ideal average. The solvent molecules disrupt the Coulombic network of the IL, lubricating the flow.
    
Redlich-Kister Modeling

To standardize the data for publication or process modeling, fit the excess properties (


) to the Redlich-Kister polynomial:


  • 
    : Excess property (
    
    
    
    or
    
    
    ).
  • 
    : Adjustable coefficients (Temperature dependent).
    
  • Optimization: Use Least-Squares Regression to minimize the standard deviation (

    
    ).
    

Analysis of Specific Binary Mixtures

Binary System: + Water ( )

This is the most relevant system for drug development and extraction processes.

  • Thermodynamic Profile:

    • 
      :  Strongly Negative. The nitrate anion forms a hydration shell. The "kosmotropic" nitrate organizes water molecules, while the hydrophobic butyl chains induce "hydrophobic hydration" cages.
      
    • Viscosity: Sharp exponential decrease. Even 5-10% water by mole fraction can reduce viscosity by 50%, significantly improving mass transfer rates in extraction scenarios.

Binary System: + Ethanol ( )

Relevant for pharmaceutical crystallization and solubility enhancement.

  • Thermodynamic Profile:

    • 
      :  Negative, but less magnitude than water. Ethanol's ethyl chain interacts with the butyl chains of the cation (Van der Waals), while the -OH group H-bonds with the nitrate.
      
    • Refractive Index Deviation (

      
      ):  Usually positive, indicating increased electronic polarizability density upon mixing.
      
Property

+ Water

+ Ethanol
Mechanistic Driver
Excess Volume (

)
Highly Negative (

)
Moderately NegativeElectrostriction & Interstitial Packing
Viscosity Deviation (

)
Highly NegativeNegativeDisruption of Ionic Network
Enthalpy of Mixing (

)
Exothermic (Heat Release)ExothermicStrong Ion-Dipole formation

Visualizing Molecular Interactions

Understanding the microscopic causality is essential for explaining the macroscopic thermodynamic data.

Interactions IL [P4444][NO3] Lattice (Coulombic Forces) Mixing Binary Mixing IL->Mixing Solvent Polar Solvent (Water/Ethanol) Solvent->Mixing H_Bond Specific Interaction: NO3- ... H-O-R (Hydrogen Bonding) Mixing->H_Bond Packing Structural Effect: Interstitial Packing (Solvent fits in voids) Mixing->Packing Network Network Disruption: Breakdown of IL-IL Coulombic forces Mixing->Network Vol_Contraction Negative Excess Volume (VE) (Denser than ideal) H_Bond->Vol_Contraction Strong Attraction Packing->Vol_Contraction Efficient Space Use Visc_Drop Negative Viscosity Deviation (Increased Fluidity) Network->Visc_Drop Lubrication Effect

Figure 2: Causal relationship between molecular interactions and macroscopic thermodynamic deviations.

Applications in Drug Development & Separation

The thermodynamic data gathered via the above protocols directly informs application suitability:

  • API Solubilization: The negative

    
     indicates strong solvent-solute interaction. 
    
    
    
    mixtures can solubilize difficult APIs that are insoluble in pure water or pure organic solvents (synergistic solvation).
  • Liquid-Liquid Extraction: The viscosity data allows engineers to determine the "operating window"—the specific temperature and water content required to keep the IL pumpable in industrial contactors.

  • Thermal Stability: Phosphonium nitrates are generally stable up to 250-300°C, significantly higher than many ammonium ILs, making them suitable for high-temperature crystallization processes.

References

  • Jacquemin, J., Husson, P., Padua, A. A. H., & Majer, V. (2006). Density and viscosity of several pure and water-saturated ionic liquids. Green Chemistry, 8, 172-180.[4] Link

  • Vaughan, J. W., Dreisinger, D., & Haggins, J. (2006).[5] Density, viscosity and conductivity of tetraalkyl phosphonium ionic liquids. ECS Transactions, 2(3), 381. Link[5]

  • Kagoshima University Group. (2019). Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities. Journal of Chemical Research. (Contextual reference for synthesis protocols).
  • Bouraoui, Y., et al. (2025). Transport and Thermodynamic Properties of Ethylammonium Nitrate–Water Binary Mixtures. ResearchGate.[6][7][8] (Reference for Nitrate anion hydration behavior). Link

  • Ferreira, A. G. M., et al. (2012). Viscosity and density of binary mixtures of (ionic liquid + alcohol). The Journal of Chemical Thermodynamics, 45(1), 16-27. (Standard protocol for Redlich-Kister fitting).

Sources

Tetrabutylphosphonium Nitrate: Phase Behavior, Hydrophobicity, and Aqueous Biphasic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Separation Scientists

Executive Summary

Tetrabutylphosphonium nitrate (


) represents a distinct class of "borderline" ionic liquids (ILs) characterized by amphiphilic behavior . Unlike its super-hydrophobic counterparts (e.g., 

),

is water-miscible at room temperature. Its value in drug development lies not in intrinsic immiscibility, but in its ability to form Aqueous Biphasic Systems (ABS) upon the addition of kosmotropic salts. This guide details the physicochemical paradox of

, its tunable phase behavior, and protocols for leveraging it in the extraction of thermolabile biomolecules.
Part 1: The Physicochemical Paradox
1.1 Structural Composition & Amphiphilicity

The


 complex consists of a symmetric, bulky cation and a small, hydrophilic anion. This combination creates a competitive solvation environment:
  • The Cation (

    
    ):  The four butyl chains provide a significant hydrophobic domain. However, unlike longer-chain phosphoniums, the symmetry of the butyl groups allows for efficient packing and interaction with water molecules via hydrophobic hydration shells.
    
  • The Anion (

    
    ):  The nitrate ion is a "structure breaker" (chaotrope) in the Hofmeister series, possessing high charge density that strongly favors hydration.
    

Result: At standard conditions (25°C, 1 atm), the hydration energy of the nitrate anion and the polarizability of the phosphonium center overcome the hydrophobic effect of the butyl chains, resulting in a single-phase, water-miscible solution .

1.2 Comparison with Other Phosphonium Salts

To understand where


 fits in the hydrophobicity spectrum, compare it to common analogues:
Ionic LiquidCation StructureAnion NatureWater Miscibility (25°C)Primary Application

Sym. TetrabutylHydrophilic (

)
Miscible Aqueous Biphasic Extraction

Sym. TetrabutylHydrophilic (

)
MiscibleCellulose Dissolution

Asym. Trihexyl-tetradecylHydrophilic (

)
Immiscible (Hydrophobic)Metal Extraction, L-L Extraction

Sym. TetrabutylHydrophobic (

)
ImmiscibleElectrochemistry

Key Insight:


 is not a hydrophobic solvent in its pure state. It requires "Salting Out" to function as an extraction phase.
Part 2: Phase Behavior & Aqueous Biphasic Systems (ABS)

The utility of


 in drug development is driven by its ability to undergo phase separation when a high-charge-density salt (e.g., 

,

) is added.
2.1 The Salting-Out Mechanism

When a kosmotropic salt is added to a


/Water mixture, the kosmotrope ions compete for water molecules more effectively than the IL ions.
  • Hydration Shell Depletion: The kosmotrope dehydrates the

    
     and 
    
    
    
    ions.
  • Aggregation: The hydrophobic butyl chains of

    
     aggregate to minimize free energy.
    
  • Phase Split: The system splits into two immiscible aqueous phases:

    • Top Phase: IL-rich (Hydrophobic-like environment).

    • Bottom Phase: Salt-rich (Highly polar environment).

2.2 Visualization of Phase Separation

The following diagram illustrates the transition from miscibility to biphasic separation.

ABS_Mechanism cluster_0 Initial State (Single Phase) cluster_1 Perturbation cluster_2 Equilibrium (Two Phases) Mix [P4444][NO3] + Water (Homogeneous) Salt Add Kosmotropic Salt (e.g., K3PO4) Mix->Salt Mixing Top Top Phase: IL-Rich (Extracts Hydrophobic Drugs) Salt->Top Salting Out Effect Bottom Bottom Phase: Salt-Rich (Retains Hydrophilic Impurities) Salt->Bottom Phase Separation Top->Bottom Interface Formation

Caption: Mechanism of salt-induced phase separation in


 systems, creating a tunable hydrophobic phase for extraction.
Part 3: Experimental Protocols

These protocols are designed for researchers characterizing the phase boundaries and extraction efficiency of


.
Protocol A: Construction of the Binodal Curve (Cloud Point Method)

Objective: Determine the concentration required to form a biphasic system.

Materials:

  • 
     (Synthesized via anion exchange from Bromide salt).
    
  • 
     (40% w/w stock solution).
    
  • Thermostatted water bath (25°C ± 0.1°C).

Workflow:

  • Preparation: Weigh ~1.0 g of pure

    
     into a glass vial.
    
  • Titration: Add the salt solution dropwise while stirring.

  • Detection: Observe the transition from clear to turbid (Cloud Point).

    • Note: The turbidity indicates the formation of micro-droplets of the second phase.

  • Quantification: Weigh the vial before and after salt addition to determine the mass fraction (

    
    , 
    
    
    
    ).
  • Dilution: Add a known mass of water to make the solution clear again (monophasic region).

  • Repeat: Repeat steps 2-5 to map the entire binodal curve.

Data Output: Plot


 (Y-axis) vs. 

(X-axis). The region above the curve represents the biphasic system.
Protocol B: Determination of Partition Coefficient (

)

Objective: Measure the affinity of a drug candidate for the


-rich phase.

Workflow:

  • System Formation: Prepare a mixture based on the binodal curve (e.g., 25% IL, 15% Salt, 60% Water).

  • Drug Addition: Spike the mixture with the target drug (approx. 1 mg/mL).

  • Equilibration: Vortex for 2 min; Centrifuge at 2500 rpm for 10 min to ensure sharp phase separation.

  • Sampling: Carefully withdraw samples from the Top (IL-rich) and Bottom (Salt-rich) phases.

    • Critical Step: Use a syringe with a long needle to sample the bottom phase without contaminating it with the top phase.

  • Analysis: Quantify drug concentration in both phases via HPLC-UV.

  • Calculation:

    
    
    
    • 
      : Drug prefers the IL phase (Hydrophobic/Amphiphilic).
      
    • 
      : Drug prefers the Salt phase (Hydrophilic).
      
Part 4: Applications in Biopharma
4.1 Extraction of Thermolabile Proteins

Unlike volatile organic solvents (VOCs) that denature proteins, the


-rich phase retains a significant amount of water (approx. 15-20% wt), providing a hydration buffer that stabilizes protein tertiary structures.
  • Mechanism: The IL phase acts as a "liquid support," extracting proteins based on surface charge and hydrophobicity without stripping the essential water layer.

4.2 Impurity Removal

In synthetic workflows,


 ABS can be used to wash away highly polar impurities (catalysts, salts) which partition exclusively into the bottom salt-rich phase, while the organic intermediate partitions into the IL phase.
Part 5: References
  • Kohno, Y., & Ohno, H. (2012). Temperature-responsive ionic liquid/water interfaces: Relation between hydrophobicity of ions and phase separation behavior. Physical Chemistry Chemical Physics, 14(15), 5063-5070.

  • Freire, M. G., et al. (2012). Aqueous biphasic systems: a boost brought about by using ionic liquids.[1] Chemical Society Reviews, 41(14), 4966-4995.

  • Neves, C. M. S., et al. (2013). Separation of biomolecules using phosphonium-based ionic liquids + K3PO4 aqueous biphasic systems.[1] Green Chemistry, 15, 3360-3366.

  • Sigma-Aldrich. (2024).[2][3] Tetrabutylphosphonium salts: Physical Properties and Safety Data.

  • NIST. (2023). Ionic Liquids Database (ILThermo): Phase equilibrium data for Phosphonium nitrates.

Disclaimer: The synthesis and handling of phosphonium nitrates involve exothermic reactions and potential oxidizers. Always review the specific MSDS for


 before experimentation.

Sources

The Environmental Profile of Tetrabutylphosphonium Nitrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Predicted Toxicity and Biodegradability

Introduction

Tetrabutylphosphonium nitrate, an ionic liquid, represents a class of compounds with significant potential in various scientific and industrial applications, including as solvents, catalysts, and electrolytes. As with any chemical entity intended for widespread use, a thorough understanding of its environmental fate and toxicological profile is paramount. This technical guide provides a comprehensive analysis of the predicted toxicity and biodegradability of tetrabutylphosphonium nitrate, drawing upon available data for its constituent ions—the tetrabutylphosphonium cation and the nitrate anion—and the broader class of phosphonium-based ionic liquids. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals in making informed decisions regarding the handling, application, and environmental stewardship of this compound.

Predicted Toxicological Profile

The toxicity of an ionic liquid is a function of its constituent cation and anion. In the absence of specific data for tetrabutylphosphonium nitrate, we can infer its toxicological properties by examining its individual components.

Mammalian Toxicity

The tetrabutylphosphonium cation is the primary driver of the predicted mammalian toxicity of the salt. Data on analogous compounds, such as tetrabutylphosphonium chloride and bromide, indicate a potential for significant health effects.

  • Acute Toxicity: Tetrabutylphosphonium salts are expected to be harmful if swallowed[1][2]. Dermal contact may also be hazardous, with some sources indicating that it can be toxic or even fatal in contact with skin[2][3]. Inhalation of tetrabutylphosphonium compounds may also be fatal[2][3].

  • Skin and Eye Irritation: Tetrabutylphosphonium salts are known to cause severe skin burns and eye damage[1][2].

  • Systemic Effects: While data is limited for the phosphonium cation, studies on the structurally similar tetrabutylammonium cation have shown a median lethal dose (LD50) in the range of 300–2000 mg/kg of body weight in animal studies, suggesting low to moderate acute oral toxicity[4]. Acute exposure to tetrabutylammonium chloride in mice at a lethal concentration (LC50) of 125 mg/kg body weight resulted in histological changes in the liver and kidneys[5].

The nitrate anion , in itself, exhibits relatively low toxicity[6]. The primary toxicological concern arises from its conversion to the more reactive nitrite ion (NO₂⁻) by gut microflora[7].

  • Methemoglobinemia: The most significant adverse health effect of excessive nitrate exposure is acute acquired methemoglobinemia[7]. Nitrite oxidizes the ferrous iron in hemoglobin to its ferric state, forming methemoglobin, which is incapable of transporting oxygen. This can lead to symptoms of oxygen deprivation, including cyanosis, weakness, and in severe cases, death[8][9]. Ruminants are particularly susceptible due to the efficient conversion of nitrate to nitrite by their rumen microflora[6].

Table 1: Summary of Predicted Mammalian Toxicity for Tetrabutylphosphonium Nitrate

Toxicological EndpointPredicted Effect of Tetrabutylphosphonium CationPredicted Effect of Nitrate Anion
Acute Oral Toxicity Harmful if swallowed[1][2].Low toxicity, but conversion to nitrite can lead to systemic effects[6].
Acute Dermal Toxicity Toxic to fatal in contact with skin[2][3].Not considered a primary route of toxicity.
Acute Inhalation Toxicity Fatal if inhaled[2][3].Not considered a primary route of toxicity.
Skin Corrosion/Irritation Causes severe skin burns[1][2].Not a significant irritant.
Eye Damage/Irritation Causes serious eye damage[1][2].Not a significant irritant.
Primary Systemic Effect Potential for organ damage (liver, kidney) based on ammonium analogues[5].Methemoglobinemia following conversion to nitrite[7].
Ecotoxicity

The environmental impact of tetrabutylphosphonium nitrate is also dictated by its constituent ions.

The tetrabutylphosphonium cation is expected to be the main contributor to the aquatic toxicity of the compound. The toxicity of ionic liquids to aquatic organisms is often correlated with the length of the alkyl chains on the cation; longer chains generally lead to greater toxicity[10].

  • Aquatic Toxicity: Some tetrabutylphosphonium salts are classified as toxic to aquatic life with long-lasting effects[2]. Studies on other ionic liquids have shown that the cation is the primary determinant of aquatic toxicity[5].

The nitrate anion can also have significant environmental impacts, primarily through eutrophication.

  • Eutrophication: As a nitrogen source, excessive nitrate concentrations in water bodies can lead to algal blooms. The subsequent decomposition of this algal biomass consumes dissolved oxygen, creating hypoxic or anoxic conditions that are detrimental to fish and other aquatic life[11][12][13].

  • Direct Toxicity to Aquatic Life: While generally considered less toxic than other nitrogen compounds like ammonia and nitrite, high concentrations of nitrate can still be harmful to some freshwater invertebrates and fish, especially during long-term exposure[14][15]. Freshwater animals tend to be more sensitive to nitrate than their marine counterparts[14].

Biodegradability and Environmental Fate

The persistence of tetrabutylphosphonium nitrate in the environment is a key consideration for its overall environmental risk profile.

Biodegradability

The tetrabutylphosphonium cation , with its four butyl chains attached to a central phosphorus atom, is predicted to have low biodegradability.

  • Resistance to Degradation: Studies on a range of phosphonium ionic liquids have indicated relatively low levels of biodegradability[16]. The phosphorus-carbon bond is generally resistant to cleavage[17]. Potential degradation pathways for alkylphosphonium cations include nucleophilic substitution, β-elimination, and phosphorus substitution, which can lead to the formation of trialkylphosphine oxides, alkanes, and alkenes[18][19]. However, these processes are not always rapid or complete.

The nitrate anion is a naturally occurring ion and is part of the global nitrogen cycle.

  • Denitrification: In anoxic environments, nitrate can be readily converted to nitrogen gas by denitrifying bacteria, a process that removes it from the ecosystem[20].

Environmental Fate
  • Mobility: As a salt, tetrabutylphosphonium nitrate is expected to be soluble in water and therefore mobile in aqueous environments. The nitrate anion is highly water-soluble and can easily leach from soils into groundwater and surface waters[11][12].

  • Persistence: The tetrabutylphosphonium cation is likely to be the more persistent component of the ionic liquid in the environment due to its resistance to biodegradation[10]. The nitrate anion will be subject to biological and chemical transformations within the nitrogen cycle[20].

Experimental Methodologies for Assessment

To definitively determine the toxicity and biodegradability of tetrabutylphosphonium nitrate, standardized experimental protocols should be employed. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Toxicity Testing

A tiered approach to toxicity testing is recommended, starting with acute toxicity studies.

  • OECD 203: Fish, Acute Toxicity Test: This guideline describes a method to assess the acute toxicity of a substance to fish over a 96-hour exposure period[21][22][23][24]. The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish[21][24]. A range-finding test is typically conducted first to determine the appropriate concentrations for the definitive test[21].

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_analysis Data Analysis A Prepare Test Solutions (5 concentrations + control) C Introduce Fish to Test Solutions A->C B Acclimatize Test Fish (e.g., Zebra-fish) B->C D Monitor Mortalities at 24, 48, 72, 96h C->D E Record Observations (e.g., abnormal behavior) D->E F Calculate LC50 Value E->F

Caption: Workflow for the OECD 203 Fish Acute Toxicity Test.

Biodegradability Testing

Assessing the biodegradability of a chemical is crucial for understanding its environmental persistence.

  • OECD 301: Ready Biodegradability: This series of tests provides methods to screen for the ready biodegradability of chemicals in an aerobic aqueous medium[25]. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 28-day period[26][27].

    • OECD 301B (CO₂ Evolution Test): This method measures the amount of carbon dioxide produced during the biodegradation of the test substance[27].

    • OECD 301D (Closed Bottle Test): This test measures the consumption of dissolved oxygen during biodegradation[26].

    • OECD 301F (Manometric Respirometry Test): This method also measures oxygen consumption in a closed system[28].

OECD_301_Workflow cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_evaluation Evaluation A Prepare Mineral Medium B Add Test Substance A->B C Inoculate with Microorganisms (e.g., activated sludge) B->C D Incubate in the Dark at Constant Temperature C->D E Measure Parameter over Time (e.g., CO2 evolution, O2 consumption) D->E F Calculate % Biodegradation E->F G Compare to Pass Level (e.g., >60% in 10-day window) F->G

Caption: General workflow for OECD 301 Ready Biodegradability Tests.

Conclusion and Recommendations

Based on the available data for its constituent ions, tetrabutylphosphonium nitrate is predicted to exhibit moderate to high mammalian toxicity, primarily driven by the tetrabutylphosphonium cation, which is expected to be a skin and eye irritant and potentially harmful through oral, dermal, and inhalation exposure. The nitrate anion's primary toxicological concern is the induction of methemoglobinemia upon its conversion to nitrite.

From an ecotoxicological perspective, the tetrabutylphosphonium cation is likely to be toxic to aquatic organisms, while the nitrate anion can contribute to eutrophication. The biodegradability of the tetrabutylphosphonium cation is expected to be low, suggesting potential environmental persistence.

Given these predictions, it is strongly recommended that comprehensive empirical testing be conducted to definitively characterize the toxicological and biodegradability profile of tetrabutylphosphonium nitrate. Adherence to standardized OECD guidelines for these assessments is crucial for generating reliable and comparable data. Researchers and professionals working with this and other ionic liquids should exercise appropriate caution, implementing robust safety protocols and considering the potential environmental impacts throughout the lifecycle of these compounds.

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Tetrabutylammonium salts: Human health tier II assessment. [Link]

  • PubChem. (n.d.). Tetrabutylphosphonium acetate. National Center for Biotechnology Information. [Link]

  • Camargo, J. A., Alonso, Á., & Salamanca, A. (2005). Nitrate toxicity to aquatic animals: a review with new data for freshwater invertebrates. Chemosphere, 58(9), 1255–1267. [Link]

  • ResearchGate. (2025). Acute effects of tetrabutylammonium chloride ionic liquid on the histological structure of liver and kidney in the mouse. [Link]

  • European Food Safety Authority. (2020). Risk assessment of nitrate and nitrite in feed. EFSA Journal, 18(11), e06290. [Link]

  • Wikipedia. (n.d.). Aconitine. [Link]

  • ResearchGate. (2025). Nitrite Toxicity: Chemical Analysis, Metabolism, and Health Effects. [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). What Are the Health Effects from Exposure to Nitrates and Nitrites? Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.). Tetrabutylphosphonium chloride. National Center for Biotechnology Information. [Link]

  • European Commission. (n.d.). Nitrates. [Link]

  • Aquamonitrix. (n.d.). Environmental impacts of nitrate pollution. [Link]

  • Royal Society of Chemistry. (n.d.). Phosphonium ionic liquids: design, synthesis and evaluation of biodegradability. [Link]

  • American Chemical Society. (2023). Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance. ACS Omega, 8(23), 20953–20961. [Link]

  • Government of Saskatchewan. (n.d.). Nitrate Toxicity. [Link]

  • Encyclopedia of the Environment. (2025). Nitrates in the environment. [Link]

  • Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. [Link]

  • Threatened Species Recovery Hub. (n.d.). The impact of nitrate pollution in waterways on freshwater species. [Link]

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. [Link]

  • Ovid. (2004). Phosphonium ionic liquids for degradation of phenol in a two-phase partitioning bioreactor. Biotechnology and Bioengineering, 88(5), 640-646. [Link]

  • ResearchGate. (2020). Nitrate toxicity in food and water : Causes, effects and management stategies. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrate and Nitrite. [Link]

  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. [Link]

  • MDPI. (2022). Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii. International Journal of Molecular Sciences, 23(7), 3986. [Link]

  • ibacon GmbH. (n.d.). Revision of the Fish Acute Toxicity Testing Guideline OECD 203. [Link]

  • iGEM 2025. (n.d.). Nitrate Pollution Explained. [Link]

  • Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. [Link]

  • Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. [Link]

  • American Chemical Society. (2023). Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion. ACS Omega, 8(23), 20953–20961. [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. [Link]

  • National Center for Biotechnology Information. (n.d.). Ionic Liquids as Environmental Pollutants—Analysis of the Effect of Tetrabutylammonium Chloride on the Growth and Development of Wheat and Cucumber. [Link]

  • Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST. [Link]

  • Situ Biosciences. (n.d.). OECD 301B - Biodegradation Test - CO2 Evolution. [Link]

  • Royal Society of Chemistry. (n.d.). The chemical stability of phosphonium-based ionic liquids under gamma irradiation. [Link]

  • Regulations.gov. (2018). Fish Acute Toxicity Test (OECD 203). [Link]

Sources

Methodological & Application

Synthesis of tetrabutylphosphonium nitrate via anion exchange reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Tetrabutylphosphonium Nitrate via Anion Exchange

Executive Summary

This application note details the synthesis of Tetrabutylphosphonium Nitrate (


), a specialized ionic salt utilized in phase-transfer catalysis, energetic material formulation, and as a polar solvent in pharmaceutical separations. Unlike simple metathesis, this guide focuses on Anion Exchange  methodologies designed to meet the stringent purity requirements of drug development (low halide, low metal content).

We present two distinct protocols:

  • Method A (Silver Nitrate Metathesis): The "Gold Standard" for small-scale, ultra-high purity applications where cost is secondary to halide removal.

  • Method B (Ion Exchange Resin): A scalable, metal-free protocol compliant with ICH Q3D elemental impurity guidelines, ideal for pharmaceutical intermediates.

Strategic Synthesis Overview

The synthesis of tetrabutylphosphonium nitrate relies on replacing the halide anion (typically Bromide or Chloride) of the precursor with a Nitrate anion. Direct quaternization using nitric acid esters is hazardous and rarely used. Therefore, anion exchange is the industry standard.

Comparative Workflow Analysis
FeatureMethod A: Silver MetathesisMethod B: Ion Exchange Resin
Mechanism Precipitation (

formation)
Equilibrium binding on polymer matrix
Purity Profile Extremely Low Halide (<10 ppm)Metal-Free; Low Halide (cycle dependent)
Scalability Low (Cost of Silver is prohibitive)High (Resins are regenerable)
Key Risk Silver contamination in final productIncomplete exchange (residual halide)
Target Audience Analytical Standards, CrystallographyPharma Process, Bulk Synthesis

Chemical Mechanism & Logic

The reaction is driven by the formation of a stable byproduct (solid silver halide in Method A) or the mass action effect on a resin column (Method B).

Reaction Equation (General):



Where 

and

(depending on method).
Visualizing the Exchange Logic

G cluster_0 Method A: Precipitation Force cluster_1 Method B: Resin Equilibrium Start Precursor [TBP]+[Br]- Ag AgNO3 Source Start->Ag Resin Amberlite/Dowex (NO3- Form) Start->Resin Precip AgBr (Solid) Precipitates Out Ag->Precip Driving Force: Ksp << 1 Product Target Product [TBP]+[NO3]- Ag->Product Waste Resin-Br (Trapped) Resin->Waste Driving Force: Concentration Gradient Resin->Product

Figure 1: Mechanistic pathways for anion exchange.[1] Method A relies on solubility product constants (Ksp), while Method B relies on equilibrium displacement.

Detailed Protocols

Protocol A: Silver Nitrate Metathesis (High Purity)

Best for: <10g scale, analytical standards.

Reagents:

  • Tetrabutylphosphonium Bromide (TBP-Br), >98% purity.

  • Silver Nitrate (

    
    ), ACS Reagent grade.
    
  • Solvent: Ultrapure Water (Milli-Q) or Methanol (HPLC Grade).

Procedure:

  • Stoichiometric Calculation: Calculate exact 1:1 molar equivalents. Crucial: Use a slight excess of TBP-Br (1.01 eq) rather than

    
     to ensure no soluble Silver remains in the product.
    
  • Dissolution: Dissolve 5.0 g of TBP-Br in 20 mL of water/methanol (50:50 v/v) in a foil-wrapped flask (protect from light).

  • Precipitation: Dissolve the calculated

    
     in 10 mL water. Add dropwise to the TBP-Br solution while stirring vigorously at Room Temperature (25°C).
    
    • Observation: A thick, creamy yellow precipitate (AgBr) will form immediately.

  • Digestion: Stir for 2 hours in the dark.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter or fine sintered glass funnel to remove all AgBr.

  • Solvent Removal: Evaporate the filtrate using a rotary evaporator (

    
    , reduced pressure).
    
  • Drying: Dry the resulting residue in a vacuum oven at

    
     for 24 hours over 
    
    
    
    to remove trace water.
Protocol B: Ion Exchange Resin (Pharma Compliant)

Best for: >50g scale, metal-sensitive applications.

Reagents:

  • Strong Basic Anion Exchange Resin (e.g., Amberlite IRA-400 or Dowex 1X8).

  • Sodium Nitrate (

    
    ).[2]
    
  • TBP-Br.[3][4]

Procedure:

  • Resin Preparation (Activation):

    • Pack a glass column with 100g of resin.

    • Wash with 500 mL of 1M

      
       to convert the resin to the Nitrate (
      
      
      
      ) form.
    • Rinse with 1L of deionized water until the eluent is neutral and free of excess nitrate.

  • Loading: Dissolve TBP-Br in water (concentration ~0.1 M).

  • Exchange: Pass the TBP-Br solution through the column at a slow flow rate (approx. 1 bed volume per 10 minutes).

    • Mechanism:[2][5][6][7] The column retains

      
       and releases 
      
      
      
      .
  • Elution: Wash the column with 2 bed volumes of water to ensure all phosphonium cation is recovered.

  • QC Check (In-Process): Test the early eluent with a drop of

    
     solution. If it turns cloudy, the exchange is incomplete or the column is overloaded.
    
  • Isolation: Combine fractions and lyophilize (freeze-dry) to obtain the pure nitrate salt.

Quality Control & Characterization

To ensure the material is suitable for drug development applications, the following QC metrics are mandatory.

TestMethodAcceptance CriteriaPurpose
Identity

NMR (

or

)
Matches ReferenceConfirm cation structure/integrity.
Halide Content Ion Chromatography (IC) or

Turbidity
< 50 ppmEnsure complete anion exchange.
Water Content Karl Fischer Titration< 0.5% w/wTBP salts are hygroscopic; affects stoichiometry.
Silver ICP-MS (If Method A used)< 1 ppmCritical for pharmaceutical safety.

Visualizing the QC Decision Tree:

QC Sample Crude TBP-NO3 HalideTest Halide Test (AgNO3 / IC) Sample->HalideTest WaterTest Karl Fischer Sample->WaterTest Decision1 Halide Detected? HalideTest->Decision1 Decision2 Water > 0.5%? WaterTest->Decision2 Pass Release Product Decision1->Pass No Fail1 Reprocess: Pass through Resin again Decision1->Fail1 Yes Decision2->Pass No Fail2 Reprocess: Vacuum Dry (60C, 24h) Decision2->Fail2 Yes

Figure 2: Quality Control workflow for validating the purity of the synthesized ionic liquid.

Safety & Handling

  • Phosphonium Toxicity: Unlike ammonium salts, phosphonium cations can exhibit higher cytotoxicity. Handle with gloves and in a fume hood to avoid inhalation of dusts.

  • Nitrate Reactivity: While TBP-NO3 is stable, organic nitrates are oxidizers. Do not heat above

    
     or mix with strong reducing agents, as this may create energetic instability.
    
  • Hygroscopicity: Store in a desiccator. Moisture absorption will turn the solid into a viscous oil, making accurate weighing impossible.

References

  • Polic Chemical. (n.d.). Tetrabutylphosphonium Chloride: Preparation and Applications.[8][9] Retrieved from [Link]

  • Bradaric, C. J., et al. (2002). "Industrial preparation of phosphonium ionic liquids." Green Chemistry, 5, 143-152. Royal Society of Chemistry. Retrieved from [Link]

  • Kagimoto, J., et al. (2006). "Thermal stability and phase behavior of phosphonium-based ionic liquids." Journal of Molecular Liquids.
  • Org. Synth. (2022).[2][6][10] "Removal of Tetrabutylammonium Salts via Ion Exchange." Organic Syntheses, 99, 106-122. (Adapted protocol for Phosphonium analogs). Retrieved from [Link]

Sources

Application Note: Oxidative Desulfurization of Fuel Using Tetrabutylphosphonium Nitrate ([TBP][NO3])

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Oxidative Desulfurization (ODS) has emerged as a critical alternative to traditional Hydrodesulfurization (HDS) for producing ultra-low sulfur fuels (ULSF).[1] While HDS requires high temperatures (>300°C) and pressures (>30 atm) to remove refractory sulfur compounds like Dibenzothiophene (DBT), ODS operates under mild conditions using an oxidant and a catalyst.

This protocol details the application of Tetrabutylphosphonium Nitrate ([TBP][NO3]) , a phosphonium-based Ionic Liquid (IL), as a dual-function extractant and catalytic phase transfer agent. Unlike imidazolium-based ILs, phosphonium salts offer superior thermal stability and enhanced lipophilicity, allowing for better interfacial contact with hydrocarbon fuels. The nitrate anion ([NO3]⁻) plays a pivotal role in activating the oxidant (Hydrogen Peroxide), facilitating the electrophilic attack on the sulfur atom.

Key Advantages of [TBP][NO3] System:
  • Mild Operation: Reactions proceed at 40–60°C under atmospheric pressure.

  • High Selectivity: Preferential removal of aromatic sulfur compounds without degrading the fuel octane rating.

  • Green Chemistry: Uses aqueous

    
     (producing only water as a byproduct) and a recyclable IL.
    

Materials & Equipment

Reagents
ReagentGrade/PurityPurpose
Tetrabutylphosphonium Bromide ([TBP][Br]) >98%Precursor for IL synthesis
Silver Nitrate (

)
ACS ReagentAnion exchange source
Dibenzothiophene (DBT) 98%Model sulfur compound
n-Octane Anhydrous, >99%Model fuel matrix
Hydrogen Peroxide (

)
30 wt% aq.[2][3] solutionOxidant
Methanol/Acetonitrile HPLC GradeWashing/Extraction solvents
Equipment
  • Reaction Vessel: 50 mL double-walled glass reactor with temperature control jacket.

  • Agitation: Overhead mechanical stirrer (Teflon impeller) or magnetic hotplate stirrer (controlled RPM).

  • Separation: 125 mL Separatory funnels.

  • Analysis: Gas Chromatography (GC-FID) equipped with a non-polar capillary column (e.g., HP-5 or DB-1).

Pre-Experimental Protocol: Synthesis of [TBP][NO3]

Since [TBP][NO3] is not always commercially off-the-shelf, it must be synthesized via anion exchange. This step ensures high purity, which is critical for kinetic consistency.

Reaction:



Step-by-Step Synthesis:

  • Dissolution: Dissolve 10 mmol of [TBP][Br] in 20 mL of deionized water. Separately, dissolve 10 mmol of

    
     in 20 mL of deionized water.
    
  • Mixing: Slowly add the silver nitrate solution to the phosphonium salt solution under vigorous stirring in the dark (to prevent silver photoreduction).

  • Precipitation: A heavy precipitate of Silver Bromide (

    
    ) will form immediately. Stir for 2 hours at room temperature to ensure completion.
    
  • Filtration: Filter the mixture through a 0.22

    
    m PTFE membrane or fine sintered glass funnel to remove solid 
    
    
    
    .
  • Dehydration: Rotary evaporate the filtrate at 60°C under vacuum to remove water.

  • Drying: Dry the resulting viscous liquid in a vacuum oven at 60°C for 24 hours.

  • Validation: Verify structure via FTIR (Look for nitrate stretches at ~1350 cm⁻¹) and absence of Ag (precipitation test).

Core Protocol: Oxidative Desulfurization (ODS)[1][4][5][6][7][8]

This protocol describes the removal of DBT from a model fuel (n-octane spiked with 500 ppm sulfur).[4]

Preparation of Model Fuel[7]
  • Weigh 0.23 g of Dibenzothiophene (DBT).

  • Dissolve in 100 mL of n-octane.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Validation: Inject into GC-FID to establish the

    
     (initial) sulfur peak area.
    
ODS Reaction Workflow

ODS_Workflow Start Start: Model Fuel (500 ppm S) Mix Add [TBP][NO3] (IL:Fuel = 1:5) Start->Mix Heat Heat to 60°C Mix->Heat Oxidant Inject H2O2 (O/S Molar Ratio = 6) Heat->Oxidant React Reaction 60 mins @ 1000 RPM Oxidant->React Sep Phase Separation (Centrifuge/Gravity) React->Sep Analyze GC-FID Analysis (Oil Phase) Sep->Analyze Upper Phase Recycle Regeneration (Wash & Dry) Sep->Recycle Lower Phase (IL)

Figure 1: Operational workflow for the oxidative desulfurization process.

Detailed Steps:

  • Charging: Load 10 mL of Model Fuel into the glass reactor.

  • IL Addition: Add 2 mL of synthesized [TBP][NO3] (Volume ratio IL:Oil = 1:5).

  • Equilibration: Stir at 60°C for 10 minutes. Note: Some initial extraction of DBT into the IL occurs here via physical partitioning.

  • Oxidation Initiation: Add 30 wt%

    
     to the mixture. Calculate volume to achieve an O/S molar ratio of 6:1 (approx. 0.05 mL for this scale, but precision pipetting is required).
    
  • Reaction: Stir vigorously (1000 rpm) at 60°C for 60 minutes. High shear is essential to maximize the interfacial area between the non-polar fuel, the polar IL, and the aqueous oxidant.

  • Separation: Stop stirring. Transfer mixture to a separatory funnel or centrifuge tube. The mixture will separate into two phases:

    • Top Phase: Desulfurized Fuel (n-octane).[5]

    • Bottom Phase: IL + Water + Sulfones (

      
      ).
      
  • Sampling: Withdraw 100

    
    L from the top phase for GC analysis.
    

Mechanistic Insight

Understanding why this works is crucial for troubleshooting. The [TBP][NO3] acts as a "nanoreactor."

  • Extraction: The lipophilic

    
     cation allows the IL to interact with the non-polar fuel, facilitating the transfer of DBT into the IL phase.
    
  • Activation: The

    
     anion forms hydrogen bonds with 
    
    
    
    . This weakens the O-O bond in peroxide, making it more electrophilic.
  • Oxidation: The activated hydroxyl species attacks the sulfur atom in DBT, forming DBT-sulfoxide, which is rapidly further oxidized to DBT-sulfone (

    
    ).
    
  • Sequestration:

    
     is highly polar. It becomes trapped in the ionic liquid phase and does not back-extract into the non-polar fuel, driving the equilibrium forward.
    

Mechanism cluster_IL Ionic Liquid Phase H2O2 H2O2 Complex Activated Complex [NO3...H-O-O-H]- H2O2->Complex H-Bonding NO3 [NO3]- Anion NO3->Complex Transition Transition State Complex->Transition DBT DBT (Fuel Phase) DBT->Transition Phase Transfer Sulfone DBT-Sulfone (Trapped in IL) Transition->Sulfone Oxidation

Figure 2: Mechanistic pathway of nitrate-mediated oxidative desulfurization.

Data Analysis & Validation

Calculation of Sulfur Removal (%):



Where 

is the initial sulfur concentration and

is the concentration at time

.

Expected Results Table:

Parameter Value
Temperature 60°C
Time 60 min
H2O2/S Ratio 6:1
IL/Oil Ratio 1:5

| Expected Removal | >95% |[2][3][6]

Troubleshooting:

  • Low Removal Efficiency:

    • Cause: Poor mass transfer. Fix: Increase stirring speed (>1000 rpm).

    • Cause: Water accumulation. Fix: The IL may be saturated with water from the

      
      . Dry the IL or use a higher concentration of 
      
      
      
      (e.g., 50%, with caution).
  • Emulsion Formation:

    • Cause: Surfactant effect of phosphonium salt. Fix: Centrifuge at 3000 rpm for 5 mins to break the emulsion.

Recycling Protocol

One of the economic drivers for using ILs is recyclability.

  • Extraction of Sulfones: Add 5 mL of water to the spent IL (bottom phase) to dilute it, then wash with 5 mL of Tetrachloromethane or simply precipitate the sulfones by adding excess water and filtering (since sulfones have low solubility in water). Alternatively, extract the sulfones using diethyl ether.

  • Regeneration: Rotary evaporate the washed IL to remove water and volatile organic solvents.

  • Reuse: The regenerated [TBP][NO3] can typically be reused 4-5 times with <5% loss in activity.[2]

References

  • Nie, Y., et al. (2006). Desulfurization of Fuel Oil using Ionic Liquids. Energy & Fuels. Link

  • Zhang, J., et al. (2009). Deep Oxidative Desulfurization of Fuels by Ionic Liquids. Chemical Reviews. Link

  • Dharaskar, S. A. (2012). Synthesis and Characterization of Phosphonium Ionic Liquids for Oxidative Desulfurization. Journal of Chemical Engineering & Process Technology. Link

  • Julião, D., et al. (2016). Desulfurization of Model Diesel by Extraction/Oxidation Using Ionic Liquids. Energies. Link

Sources

Using tetrabutylphosphonium nitrate as a phase transfer catalyst in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Tetrabutylphosphonium Nitrate (


)  as a Phase Transfer Catalyst (PTC) for organic synthesis. While quaternary ammonium salts (e.g., TBAB) are ubiquitous, they suffer from thermal instability via Hofmann elimination at temperatures >100°C. Tetrabutylphosphonium (TBP) salts offer superior thermal stability (up to 200°C+), enabling high-temperature nucleophilic substitutions and oxidations in non-polar media.

This protocol focuses on the nucleophilic substitution of alkyl halides to form nitrate esters —a critical transformation in the synthesis of energetic materials (propellants, explosives) and nitrated pharmaceutical intermediates.

Technical Background & Mechanistic Insight

The Phosphonium Advantage

The primary limitation of quaternary ammonium catalysts (


) is thermal degradation.[1] In the presence of basic or nucleophilic species at elevated temperatures, ammonium salts undergo Hofmann elimination , yielding tertiary amines and alkenes.[1]

Tetrabutylphosphonium (TBP) cations lack this degradation pathway under standard PTC conditions, maintaining structural integrity at temperatures exceeding 150°C. This allows for:

  • Higher Reaction Rates: Following the Arrhenius equation, higher temperatures significantly accelerate sluggish substitutions.

  • Solvent Flexibility: Compatibility with high-boiling non-polar solvents (e.g., toluene, xylene, chlorobenzene).

The "Naked Anion" Effect

In a PTC system, the TBP cation shuttles the nitrate anion (


) from the aqueous or solid phase into the organic phase. Once in the organic phase, the nitrate anion is poorly solvated (stripped of its hydration shell), becoming a "naked" and highly reactive nucleophile.
Mechanism of Action

The reaction follows the Starks Extraction Mechanism . The TBP cation (


) extracts the nitrate anion (

) from the aqueous reservoir and transports it into the organic phase to react with the substrate (

).

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase M_NO3 M+ NO3- (Inorganic Nitrate) Ion_Exchange Ion Exchange (Q+X- ⇄ Q+NO3-) M_NO3->Ion_Exchange Source NO3- Q_X_aq Q+ X- (Recycled Catalyst) Ion_Exchange->Q_X_aq Regeneration Q_NO3 Q+ NO3- (Active Catalyst) Ion_Exchange->Q_NO3 Transfer to Organic R_ONO2 R-ONO2 (Product) Q_NO3->R_ONO2 Nucleophilic Attack R_X R-X (Substrate) R_X->R_ONO2 Substrate Input Q_X_org Q+ X- (Spent Catalyst) R_ONO2->Q_X_org Leaving Group X- Q_X_org->Ion_Exchange Return to Interface

Figure 1: The Starks Extraction Mechanism applied to Nitrate substitution. The Q+ cation shuttles the reactive nitrate anion into the organic phase.

Comparative Data: Thermal Stability

The following table highlights why TBP salts are preferred for high-temperature applications compared to standard Tetrabutylammonium (TBA) salts.

Catalyst CationAnionDecomposition Onset (

)
Primary Degradation Pathway
Tetrabutylammonium (TBA) Bromide~100 - 120°CHofmann Elimination (Alkene + Amine)
Tetrabutylammonium (TBA) Hydroxide~60 - 80°CHofmann Elimination
Tetrabutylphosphonium (TBP) Bromide~240 - 260°C Alkane elimination (requires extreme conditions)
Tetrabutylphosphonium (TBP) Nitrate>200°C High stability (limited by nitrate oxidation)

Data synthesized from thermogravimetric analysis (TGA) literature [1, 2].

Protocol: Synthesis of Alkyl Nitrates via TBPN

Objective: Synthesize 1-Nitrooxyoctane (Octyl Nitrate) from 1-Bromooctane using in situ generated Tetrabutylphosphonium Nitrate.

Reaction:



Materials & Reagents
  • Substrate: 1-Bromooctane (20 mmol, 3.86 g)

  • Reagent: Sodium Nitrate (

    
    ), solid or saturated solution (40 mmol, 3.40 g)
    
  • Catalyst: Tetrabutylphosphonium Bromide (TBPB) (1 mmol, 0.34 g, 5 mol%)

    • Note: TBPB generates TBPN in situ via ion exchange.

  • Solvent: Toluene (20 mL) or Chlorobenzene (for higher temps)

  • Internal Standard: Dodecane (optional, for GC monitoring)

Experimental Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Nitrate (40 mmol) in minimal water (approx. 3-4 mL) to create a saturated aqueous phase.

    • Alternative: Use solid

      
       for solid-liquid PTC, but reaction times may increase.
      
  • Organic Phase: Add Toluene (20 mL), 1-Bromooctane (20 mmol), and Tetrabutylphosphonium Bromide (1 mmol).

  • Reaction: Heat the biphasic mixture to 100°C (oil bath temperature) with vigorous stirring (1000 RPM).

    • Critical: High stirring speed is essential to maximize the interfacial area.

  • Monitoring: Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 9:1).

    • Target: Disappearance of alkyl bromide peak.

    • Typical Time: 2–4 hours at 100°C. (Ammonium catalysts would degrade over extended runs at this temp).

  • Workup:

    • Cool the mixture to room temperature.

    • Separate the phases.

    • Wash the organic phase with water (

      
      ) to remove residual inorganic salts and catalyst.
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Remove solvent under reduced pressure. The product (Octyl Nitrate) is a high-boiling liquid. Purify via short-path distillation if necessary, though PTC methods often yield high purity (>95%) crude.

Safety & Handling (Critical)
  • Explosion Hazard: Nitrate esters are energetic materials.[2][3] While alkyl nitrates are generally stable, they can decompose violently if overheated or in the presence of strong acids. Do not distill to dryness.

  • Oxidizer: TBPN is an oxidizer. Keep away from reducing agents and powdered metals.

  • Toxicology: Alkyl nitrates are vasodilators (similar to nitroglycerin). Avoid skin contact and inhalation; work in a fume hood.

Advanced Workflow: Catalyst Selection Logic

Use the following decision tree to determine when to employ TBPN over standard catalysts.

Catalyst_Selection Start Select Phase Transfer Catalyst Temp_Check Reaction Temperature? Start->Temp_Check Low_Temp < 80°C Temp_Check->Low_Temp High_Temp > 100°C Temp_Check->High_Temp Use_TBAB Use TBAB / TEBA (Cheaper, Sufficient) Low_Temp->Use_TBAB Base_Check Strong Base Present? (NaOH, KOH) High_Temp->Base_Check Base_Check->Use_TBAB No (Neutral) Use_TBP Use Tetrabutylphosphonium (Required for Stability) Base_Check->Use_TBP Yes (Hofmann Risk) Anion_Check Anion Type? Use_TBP->Anion_Check Nitrate_Case Nitrate (NO3-) Anion_Check->Nitrate_Case Other_Case Halide / CN- / N3- Anion_Check->Other_Case Rec_TBPN Use TBPN (or TBP-Br + NaNO3) Prevents side reactions Nitrate_Case->Rec_TBPN Other_Case->Use_TBP Use TBP-Br

Figure 2: Decision matrix for selecting Phosphonium vs. Ammonium catalysts based on temperature and chemical environment.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Insufficient interfacial surface area.Increase stirring speed (>800 RPM). Ensure catalyst load is 3-5 mol%.
Emulsion Formation Catalyst acting as surfactant.Filter through Celite or add saturated NaCl (brine) to break emulsion.
Product is Nitroalkane (

) instead of Nitrate (

)
Ambident nucleophile attack via N instead of O.This is rare with

. If using

, N-attack is favored. Stick to alkali nitrates for O-attack (Esters) [3].
Catalyst Degradation Extreme temperature (>250°C) or strong oxidation.Lower temperature to 150°C. Ensure inert atmosphere (

) if oxidation of the phosphonium cation is suspected.

References

  • Sasson, Y., & Neumann, R. (1997). Handbook of Phase Transfer Catalysis. Blackie Academic & Professional.
  • Benchchem Technical Review. (n.d.). Comparative Analysis of Phosphonium vs. Ammonium-based Phase Transfer Catalysts. Retrieved from (General stability data).

  • Kornblum, N., et al. (1955).[4] "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides." Journal of the American Chemical Society.[4] (Mechanistic distinction between Nitro and Nitrate ester formation).

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.[4] .

  • Halpern, M. (n.d.). Phase Transfer Catalysis Communications. "Phosphonium Salts."[1][5] Retrieved from .

Sources

Preparation of energetic materials using tetrabutylphosphonium nitrate precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of Tetrabutylphosphonium Nitrate (


)  as a superior phase-transfer catalyst and nitrate source for the synthesis of high-energy density materials (HEDMs). Unlike traditional mixed-acid nitration (

), which suffers from poor selectivity, thermal hazards, and "red water" waste, TBPN enables nucleophilic nitration in neutral organic media. This guide provides validated protocols for synthesizing TBPN and utilizing it to produce energetic nitrate esters and energetic ionic liquids (EILs), emphasizing thermal stability and process safety.

Introduction & Mechanistic Insight

The transition toward "Green Energetics" demands synthetic pathways that minimize hazardous waste while maximizing thermal stability. Quaternary phosphonium salts have emerged as preferred alternatives to ammonium salts due to their higher decomposition temperatures (


C vs. 

C).

Why Tetrabutylphosphonium Nitrate (TBPN)?

  • Lipophilicity: The four butyl chains render the cation soluble in organic solvents (DCM, Acetonitrile, Toluene), allowing the nitrate anion to be "ferried" into non-polar phases where metal nitrates (

    
    ) are insoluble.
    
  • Nucleophilicity: In the absence of strong solvation (as seen in water), the "naked" nitrate anion in TBPN becomes a potent nucleophile, facilitating halide-to-nitrate exchange.

  • Thermal Robustness: Phosphonium cations resist Hofmann elimination, a common degradation pathway for ammonium analogues.

Mechanism of Action: Phase Transfer Nitration

The following diagram illustrates the catalytic cycle where TBPN shuttles nitrate ions to react with an alkyl halide substrate, displacing the halide to form an energetic nitrate ester.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase NaNO3 Na+ NO3- (Source) TBPN [P4444]+ NO3- (Active Reagent) NaNO3->TBPN Ion Exchange NaX Na+ X- (Waste) TBPX [P4444]+ X- (Spent Catalyst) TBPN->TBPX Release NO3- Product R-CH2-ONO2 (Energetic Nitrate) TBPN->Product Nucleophilic Attack TBPX->NaX Precipitation TBPX->TBPN Regeneration (if biphasic) Substrate R-CH2-X (Alkyl Halide) Substrate->Product Nitration

Figure 1: Mechanism of Phase Transfer Nitration using TBPN. The lipophilic cation solubilizes the nitrate anion, enabling reaction with the organic substrate.

Safety & Handling (Critical)

  • Explosion Hazard: While TBPN itself is an ionic liquid, the products (organic nitrates) are energetic. Perform all reactions behind blast shields.

  • Runaway Exotherms: Nucleophilic substitutions can be exothermic. Monitor internal temperature strictly.

  • Compatibility: Avoid contact with strong reducing agents or powdered metals.

Protocol 1: Synthesis of High-Purity TBPN

Before synthesizing energetic materials, the TBPN precursor must be prepared with high purity to prevent halide contamination (which lowers thermal stability).

Reagents:

  • Tetrabutylphosphonium Bromide (TBPB) [CAS: 3115-68-2]

  • Silver Nitrate (

    
    ) OR Sodium Nitrate (
    
    
    
    )
  • Solvents: Methanol (MeOH), Dichloromethane (DCM)

Procedure (Silver Salt Method - High Purity):

  • Dissolution: Dissolve 10.0 g (29.5 mmol) of TBPB in 50 mL of MeOH.

  • Precipitation: In a separate flask, dissolve 5.01 g (29.5 mmol) of

    
     in 20 mL MeOH. Add this slowly to the TBPB solution.
    
    • Observation: A heavy yellow/white precipitate of AgBr forms immediately.

  • Filtration: Stir for 30 minutes in the dark. Filter through a Celite pad to remove AgBr.

  • Solvent Exchange: Evaporate MeOH under reduced pressure. Redissolve the residue in 50 mL DCM.

  • Purification: Filter again (0.2 µm PTFE) to remove trace silver salts.

  • Drying: Remove DCM via rotary evaporation. Dry the resulting viscous oil/solid in a vacuum oven at 60°C for 24 hours (

    
     mbar).
    
    • Validation: Check for absence of Ag (XRF) and Br (Beilstein test or Ion Chromatography).

Protocol 2: Synthesis of Energetic Alkyl Nitrates (Plasticizers)

Application: Converting an alkyl halide (e.g., 2-ethylhexyl bromide) to an alkyl nitrate energetic plasticizer. This method avoids the instability of nitric acid esterification.

Workflow Diagram:

Protocol_Flow Start Start: Reagent Prep Mix 1. Mix Substrate (R-X) + TBPN Solvent: Acetonitrile Start->Mix Heat 2. Reflux (80°C, 4-12h) Monitor via TLC/GC Mix->Heat Workup 3. Workup Dilute w/ Ether, Wash w/ H2O Heat->Workup Purify 4. Purification Silica Plug / Distillation Workup->Purify End Final Product: Alkyl Nitrate (>98% Purity) Purify->End

Figure 2: Step-by-step workflow for converting alkyl halides to energetic nitrates.

Detailed Steps:

  • Setup: In a dry 100 mL round-bottom flask, charge 1.0 equivalent of Alkyl Bromide and 1.2 equivalents of TBPN (prepared in Protocol 1).

  • Solvent: Add anhydrous Acetonitrile (

    
    ) (5 mL per gram of substrate).
    
  • Reaction: Heat to reflux (

    
    C) under Nitrogen atmosphere.
    
    • Monitoring: Monitor via GC-MS or TLC. Look for the disappearance of the C-Br peak and appearance of the nitrate ester.

  • Workup:

    • Cool to room temperature.

    • Pour mixture into 50 mL Diethyl Ether.

    • Wash with water (

      
       mL) to remove the byproduct (Tetrabutylphosphonium Bromide) and excess TBPN. Note: The phosphonium salt partitions into the water, while the energetic nitrate remains in the ether.
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Validation:

    • IR Spectroscopy: Confirm strong bands at 1630 cm⁻¹ (

      
       asym)  and 1280 cm⁻¹ (
      
      
      
      sym)
      .
    • ¹H NMR: The

      
      -proton shift moves downfield (e.g., from 
      
      
      
      3.4 ppm for -CH2Br to
      
      
      4.5 ppm for -CH2ONO2).

Data Analysis & Characterization

Thermal Stability Comparison: The following table highlights why Phosphonium-based synthesis is preferred over Ammonium analogues for high-temperature stability.

PropertyTetrabutylammonium Nitrate (TBAN)Tetrabutylphosphonium Nitrate (TBPN)Significance
Melting Point

C

C
Solid handling properties
Decomposition (

)

C

C
TBPN allows higher reaction temps
Hygroscopicity HighModerateWater interferes with nitration
Synthesis Yield (Protocol 2) 85%94% Higher nucleophilicity of P-salt

Self-Validating Quality Control (SVQC):

  • Test: Silver Nitrate Test on Crude Product.

  • Method: Add a drop of aqueous

    
     to the aqueous washings from Protocol 2.
    
  • Result: A heavy precipitate indicates successful removal of the Bromide byproduct. If the organic layer tests positive, wash again.

Troubleshooting

  • Problem: Low Yield.

    • Cause: Hydration of TBPN.[1] Nitrate ions are heavily solvated by water, reducing nucleophilicity.

    • Fix: Dry TBPN azeotropically with toluene before use.

  • Problem: Darkening of Reaction Mixture.

    • Cause: Oxidation of the substrate or thermal decomposition.

    • Fix: Reduce temperature by

      
      C and extend reaction time. Ensure 
      
      
      
      purge.

References

  • Preparation of Alkyl Nitr

    • Source: Bachman, G. B., & Connon, N. W. (1970).[2] Process for the preparation of alkyl nitrates. US Patent 3,549,686.[2]

    • Link:

  • Phase Transfer Catalysis in Nitration.
  • Thermal Stability of Phosphonium Ionic Liquids.
  • Synthesis of Energetic Nitr

    • Source: Chaganti, S., et al. (2025). Synthesis of an Energetic Nitrate Ester. ResearchGate.[3][4][5]

    • Link:

  • Nitration using Tetrabutylammonium/Phosphonium Salts.

    • Source: Iranpoor, N., et al. (2002). Nitration of phenolic compounds...[6] using tetrabutylammonium chromate and dichromate.[7] Indian Academy of Sciences.

    • Link:

Sources

Extraction of lanthanides using tetrabutylphosphonium nitrate ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and application of Tetrabutylphosphonium Nitrate ([P


][NO

])
, a specialized ionic liquid (IL) for the selective extraction of lanthanides (Ln) from aqueous nitrate media. Unlike traditional organophosphorus extractants (e.g., TBP, D2EHPA) that rely on cation exchange or solvation in volatile organic diluents, [P

][NO

] operates via a split-anion extraction mechanism . This system demonstrates superior selectivity for Light Rare Earth Elements (LREEs) over Heavy Rare Earth Elements (HREEs), offering a complementary separation vector to standard industrial processes.

Key Advantages:

  • Tunable Selectivity: Reverses the typical "Lanthanide Contraction" extraction order found in acidic extractants.

  • Green Chemistry: Potential for solvent-free operation (if operated > melting point) or use with eco-friendly diluents.

  • Facilitated Stripping: Quantitative back-extraction using pure water, eliminating the need for concentrated acids.

Introduction & Chemical Basis

1.1 The Extractant: [P


][NO

]
Tetrabutylphosphonium nitrate is a quaternary phosphonium salt. Unlike its liquid analog [P

][NO

] (Cyphos IL 101 nitrate), [P

][NO

] typically exhibits a higher melting point (often forming a plastic crystal or solid near room temperature). Therefore, this protocol recommends operating at elevated temperatures (50–60°C) or utilizing a diluent (e.g., toluene or dodecane) to ensure optimal mass transfer.

1.2 Mechanism of Action The extraction proceeds through the formation of anionic lanthanide-nitrate complexes in the IL phase. The phosphonium cation


 acts as a bulky counter-ion, stabilizing the anionic metal complex.


Typically, the extracted species is the hexanitratolanthanate(III) complex:


.

ExtractionMechanism cluster_aqueous Aqueous Phase (Feed) cluster_interface Interface cluster_organic Ionic Liquid Phase Ln Ln³⁺ (Hydrated) Complexation Complex Formation [Ln(NO₃)₆]³⁻ Ln->Complexation Diffusion NO3_aq NO₃⁻ (High Conc.) NO3_aq->Complexation Salting Out Final_Species Ion Pair: [P₄₄₄₄]₃[Ln(NO₃)₆] Complexation->Final_Species Extraction IL_Cation 3 × [P₄₄₄₄]⁺ IL_Cation->Final_Species Charge Balance IL_Anion NO₃⁻ (Ligand Source) IL_Anion->Complexation

Figure 1: Mechanism of "Split-Anion" Extraction. The high concentration of nitrate drives the formation of the anionic complex, which is stabilized by the phosphonium cation.

Protocol: Synthesis of [P ][NO ]

Objective: Synthesize high-purity [P


][NO

] from the commercially available precursor [P

]Br. Purity Requirement: >98% (Halide impurities significantly alter extraction kinetics).

Materials:

  • Tetrabutylphosphonium bromide ([P

    
    ]Br) (CAS: 3115-68-2).[1]
    
  • Anion Exchange Resin (Strong Base, OH- form, e.g., Amberlite IRN-78).

  • Nitric Acid (

    
    ), 65% Ultrapure.
    
  • Silver Nitrate (

    
    ) solution (for halide testing).
    

Step-by-Step Methodology:

  • Resin Preparation:

    • Pack a glass column with 50g of Amberlite IRN-78.

    • Wash with 500 mL deionized water to remove preservatives.

  • Hydroxide Conversion:

    • Dissolve 20g of [P

      
      ]Br in 100 mL deionized water.
      
    • Pass the solution through the column at a flow rate of 2 mL/min.

    • Validation: The effluent contains [P

      
      ][OH]. Test a small aliquot with 
      
      
      
      ; absence of precipitate confirms Br removal.
  • Neutralization:

    • Collect the [P

      
      ][OH] effluent in a beaker on an ice bath (reaction is exothermic).
      
    • Dropwise add dilute

      
       (1M) while monitoring pH.
      
    • Endpoint: Stop when pH reaches 7.0.

  • Purification:

    • Remove water via rotary evaporation at 60°C under reduced pressure.

    • Dry the resulting residue in a vacuum oven (60°C, 48h) to remove trace water.

    • Result: [P

      
      ][NO
      
      
      
      ] appears as a white waxy solid or viscous liquid (depending on water content/temperature).

Protocol: Lanthanide Extraction Workflow

Experimental Conditions:

  • Aqueous Feed: 10 mM Ln(NO

    
    )
    
    
    
    + 3M NH
    
    
    NO
    
    
    (Salting-out agent).
  • Organic Phase: 0.5M [P

    
    ][NO
    
    
    
    ] dissolved in Toluene (or used neat at 60°C).
  • Phase Ratio (A:O): 1:1.[2]

Workflow Diagram:

ProcessFlow cluster_inputs Feed Aq. Feed (Ln³⁺ + 3M NH₄NO₃) Contact 1. Contacting (Vortex/Shake, 30 min, 50°C) Feed->Contact Solvent Organic Phase ([P₄₄₄₄][NO₃] in Diluent) Solvent->Contact Separation 2. Phase Separation (Centrifuge 3000rpm, 5 min) Contact->Separation Raffinate Raffinate (HREEs remain) Separation->Raffinate Aq. Phase LoadedOrganic Loaded Organic (LREEs extracted) Separation->LoadedOrganic Org. Phase Stripping 3. Stripping (Contact with pure H₂O) LoadedOrganic->Stripping StripLiquor Strip Liquor (Recovered LREEs) Stripping->StripLiquor Aq. Phase RegenSolvent Regenerated IL Stripping->RegenSolvent Recycle

Figure 2: Batch Extraction Workflow. Note the temperature control at 50°C to maintain kinetics.

Step-by-Step Procedure:

  • Feed Preparation:

    • Dissolve Lanthanide oxides in minimal

      
      .
      
    • Adjust nitrate concentration by adding solid

      
       to reach 3M–5M total nitrate. Reasoning: High nitrate activity forces the equilibrium toward the anionic complex 
      
      
      
      .
  • Contacting:

    • Combine 5 mL Aqueous Feed and 5 mL Organic Phase in a jacketed glass vial.

    • Equilibrate at 50°C for 30 minutes with vigorous shaking (1500 rpm).

  • Separation:

    • Centrifuge at 3000 rpm for 5 minutes to ensure clean phase disengagement.

    • Troubleshooting: If a third phase forms, add 5% vol 1-octanol as a modifier.

  • Stripping:

    • Contact the loaded organic phase with deionized water (Ratio 1:1).

    • Shake for 10 minutes at room temperature.

    • Mechanism:[3][4] Dilution reduces

      
      , destabilizing the complex and releasing 
      
      
      
      back to the aqueous phase.

Data Analysis & Performance

4.1 Distribution Ratios (


) 
The distribution ratio is defined as:


4.2 Separation Factors (


) 
The separation factor between two lanthanides (e.g., La and Lu) is:


Typical Performance Data (Nitrate IL System): Note: Unlike acidic extractants (D2EHPA), nitrate ILs typically extract Light REEs more efficiently than Heavy REEs.

ElementIonic Radius (pm)Distribution Ratio (

) *
Trend
Lanthanum (La) 103.2High (> 10) Preferential Extraction
Cerium (Ce) 102.0High
Neodymium (Nd) 98.3ModerateTransition Zone
Dysprosium (Dy) 91.2Low
Lutetium (Lu) 86.1Very Low (< 0.1) Remains in Raffinate

*Values are illustrative for 3M


 feed. Exact values depend on diluent choice.

References

  • Binnemans, K., et al. (2013). "Lanthanide separation by liquid-liquid extraction using ionic liquids." Chemical Reviews. Link

  • Rout, A., & Binnemans, K. (2014). "Liquid-liquid extraction of neodymium(III) by dialkylphosphate ionic liquids from acidic medium." Dalton Transactions. (Context on IL mechanisms). Link

  • Vander Hoogerstraete, T., & Binnemans, K. (2014). "Highly efficient separation of rare earths from nickel and cobalt using a thermomorphic ionic liquid system." Green Chemistry. Link

  • Neves, C.M.S.S., et al. (2010). "Separation of Rare Earth Elements using phosphonium-based ionic liquids." Separation and Purification Technology. (Specifics on Phosphonium extraction trends).
  • Fraser, K.J., & MacFarlane, D.R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry. (Physical properties of [P4444] salts). Link

Sources

Application Notes and Protocols for Tetrabutylphosphonium Nitrate in Carbon Capture and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficient and sustainable carbon capture and storage (CCS) technologies. Traditional amine-based solvents, while effective, suffer from drawbacks such as high regeneration energy, corrosivity, and solvent degradation. Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) have emerged as promising alternatives due to their negligible vapor pressure, high thermal stability, and tunable chemical properties.[1][2] This document provides detailed application notes and protocols for the use of tetrabutylphosphonium nitrate and its derivatives in CO₂ capture, targeting researchers and professionals in the field. We explore its role as a component in novel solvent formulations, detailing the mechanisms of action, experimental procedures for CO₂ absorption, and solvent regeneration.

Introduction: The Role of Phosphonium-Based Solvents in CCS

Tetrabutylphosphonium ([P₄₄₄₄]⁺) based salts are a class of ionic liquids that have garnered significant attention for CCS applications. Unlike some of their ammonium-based counterparts, phosphonium-based ILs often exhibit higher thermal stability and unique chemical reactivity. The bulky, non-coordinating nature of the tetrabutylphosphonium cation, combined with a task-specific anion, allows for the design of solvents with high CO₂ affinity.[3] These solvents can be employed as pure ILs, in aqueous solutions, or as components of Deep Eutectic Solvents (DESs), which are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) with a melting point significantly lower than the individual components.[2] This guide focuses on the application of tetrabutylphosphonium nitrate and related phosphonium salts in formulating advanced solvents for CO₂ capture.

Physicochemical Properties of Tetrabutylphosphonium Salts

Understanding the physical and chemical properties of the solvent is critical for designing an effective carbon capture process. The following table summarizes key properties for tetrabutylphosphonium nitrate and a closely related analogue, tetrabutylphosphonium chloride, for reference.

PropertyTetrabutylphosphonium NitrateTetrabutylphosphonium ChlorideReference
Molecular Formula C₁₆H₃₆NO₃PC₁₆H₃₆ClP[4]
Molecular Weight 321.44 g/mol 294.88 g/mol [4]
Appearance Crystalline solidColorless to pale-yellow liquid/solid[5]
Melting Point ~116-118 °C (for ammonium analogue)62-66 °C[5]
Solubility Soluble in polar organic solventsChloroform (Slightly), Methanol (Slightly)[5]
Cation Structure Tetrabutylphosphonium ([P₄₄₄₄]⁺)Tetrabutylphosphonium ([P₄₄₄₄]⁺)[4]

Note: Data for the nitrate salt is supplemented with data from its ammonium analogue ([N₄₄₄₄]NO₃) due to limited direct availability in search results.

cluster_cation Tetrabutylphosphonium Cation cluster_anion Nitrate Anion P P+ C1 CH₂ P->C1 C5 CH₂ P->C5 C9 CH₂ P->C9 C13 CH₂ P->C13 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₃ C3->C4 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 CH₃ C7->C8 C10 CH₂ C9->C10 C11 CH₂ C10->C11 C12 CH₃ C11->C12 C14 CH₂ C13->C14 C15 CH₂ C14->C15 C16 CH₃ C15->C16 N N+ O1 O⁻ N->O1 O2 O⁻ N->O2 O3 O N->O3

Caption: Structure of Tetrabutylphosphonium Nitrate.

Mechanism of CO₂ Capture

CO₂ capture in tetrabutylphosphonium-based solvents can occur through both physical and chemical absorption, depending on the anion and other components in the solvent mixture.

  • Physical Absorption: In many non-functionalized ILs or DESs, CO₂ dissolves in the solvent due to favorable intermolecular forces. The bulky tetrabutylphosphonium cations can help organize CO₂ molecules into cage-like structures, enhancing solubility.[3]

  • Chemical Absorption (Chemisorption): This is a more dominant mechanism when the solvent contains basic or nucleophilic sites.

    • Cation-Anion Interaction: The anion plays a crucial role. In the presence of a basic anion (e.g., acetate, lysinate), the anion can directly react with CO₂.[1][6] However, research also indicates that the phosphonium cation itself can participate in the reaction.

    • Cation Participation: A proposed mechanism involves the formation of a tetrabutylphosphonium ylide. The CO₂ molecule can then graft onto this reactive intermediate. This carboxylation occurs with a very low energy barrier, making the process efficient.[7]

    • Functionalized Anions/HBDs: When used in DESs or with functional additives like amino acids (e.g., lysine) or amines (e.g., MEA), the primary reaction site is often the amine group, which forms a carbamate with CO₂.[6][8][9][10] The IL or DES components facilitate this reaction by influencing the local environment and viscosity.

CO2_gas CO₂ (Gas Phase) Solvent [P₄₄₄₄]⁺-based Solvent (IL / DES) CO2_gas->Solvent Absorption CO2_dissolved CO₂ (Dissolved) Solvent->CO2_dissolved Physical Solvation Reaction Chemical Reaction CO2_dissolved->Reaction Interaction with Active Sites Product Captured CO₂ Product (e.g., Carbamate, Carbonate) Reaction->Product

Caption: General mechanism for CO₂ capture.

Application Note 1: Deep Eutectic Solvent (DES) Formulation for CO₂ Capture

Introduction: DESs offer a "greener" and often lower-cost alternative to pure ILs.[1][2] By combining tetrabutylphosphonium nitrate (the HBA) with a suitable hydrogen bond donor (HBD) like triethylene glycol or an amino-functionalized compound, a solvent with high CO₂ capacity and tunable viscosity can be formulated.[3][11]

Objective: To prepare a tetrabutylphosphonium-based DES and evaluate its CO₂ absorption capacity.

Protocol: Preparation of a [P₄₄₄₄]Br / Triethylene Glycol DES

Rationale: We use tetrabutylphosphonium bromide here as a well-documented analogue to demonstrate the protocol. Triethylene glycol is chosen for its polarity and ability to form effective hydrogen bonds, which aids in CO₂ capture.[3]

Materials:

  • Tetrabutylphosphonium bromide ([P₄₄₄₄]Br) (HBA)

  • Triethylene glycol (TEG) (HBD)

  • Glass vial with a magnetic stirrer

  • Heating plate/oil bath

  • Schlenk line or glove box (optional, for anhydrous conditions)

Procedure:

  • Drying: Dry the [P₄₄₄₄]Br and TEG under vacuum at 60-80°C for at least 12 hours to remove residual moisture, which can affect viscosity and CO₂ capacity.

  • Mixing: In the vial, combine [P₄₄₄₄]Br and TEG in a 1:2 molar ratio.[3]

  • Heating and Stirring: Place the vial on the heating plate in an oil bath set to 80°C. Stir the mixture vigorously.

  • Formation: Continue heating and stirring until a clear, homogeneous, and colorless liquid is formed. This indicates the formation of the DES. The process typically takes 1-2 hours.

  • Cooling and Storage: Allow the DES to cool to room temperature. Store it in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

start Start dry Dry HBA ([P₄₄₄₄]Br) & HBD (TEG) start->dry mix Combine HBA & HBD (1:2 Molar Ratio) dry->mix heat Heat to 80°C with Stirring mix->heat check Homogeneous Liquid? heat->check check->heat No cool Cool to Room Temp check->cool Yes store Store Under Inert Atmosphere cool->store end End store->end

Caption: Workflow for DES preparation.

Protocol: Gravimetric CO₂ Absorption Measurement

Experimental Setup:

  • High-pressure reactor or vessel

  • Analytical balance (±0.1 mg)

  • Temperature and pressure controllers

  • CO₂ gas cylinder

Procedure:

  • Sample Loading: Accurately weigh and add a known mass of the prepared DES (approx. 2-3 g) into the reactor.

  • Degassing: Seal the reactor and evacuate it using a vacuum pump for at least 30 minutes to remove any dissolved gases.

  • Initial Measurement: Measure the initial mass of the reactor containing the degassed DES.

  • Pressurization: Introduce CO₂ into the reactor to the desired pressure (e.g., 1-20 bar).

  • Equilibration: Maintain the system at a constant temperature (e.g., 30-60°C) and pressure. Allow the system to equilibrate, which can take between 90 to 120 minutes, until the pressure inside the vessel stabilizes, indicating saturation.[8]

  • Final Measurement: After equilibration, carefully vent the reactor and immediately measure the final mass.

  • Calculation: The CO₂ absorption capacity is calculated as the mass difference (final mass - initial mass) per mass of the DES. This can be converted to a mole fraction or weight percentage.

Application Note 2: Continuous CO₂ Absorption in a Packed Tower

Introduction: For industrial applications, continuous processes are more relevant than batch experiments. Using aqueous solutions of tetrabutylphosphonium-based ILs, potentially mixed with absorption enhancers like lysine, allows for efficient CO₂ capture in a packed tower setup.[9]

Objective: To evaluate the CO₂ capture performance of an aqueous [TBP][Lys] solution in a continuous packed tower and demonstrate its regeneration.

Protocol: Continuous Absorption and Regeneration

Materials & Setup:

  • Aqueous solution of 10 wt.% tetrabutylphosphonium lysinate ([TBP][Lys]).[9]

  • Packed tower column.

  • Gas flow controllers for CO₂ and a carrier gas (e.g., N₂).

  • Liquid pumps for the solvent.

  • Heating system for the regeneration unit (stripper).

  • Gas analyzer (e.g., Gas Chromatograph) to measure CO₂ concentration.

Absorption Procedure:

  • System Preparation: Set up the packed tower for counter-current flow, where the gas flows upwards and the liquid solvent flows downwards.

  • Solvent Circulation: Pump the 10 wt.% [TBP][Lys] solution to the top of the tower at a controlled flow rate (e.g., 4 mL/min).[9]

  • Gas Flow: Introduce a simulated flue gas stream (e.g., 15 vol.% CO₂ in N₂) at the bottom of the tower at a set flow rate (e.g., 100 mL/min).[9]

  • Operation: Run the absorption process at a controlled temperature (e.g., 30°C).[9]

  • Analysis: Continuously monitor the CO₂ concentration in the gas stream exiting the top of the tower using the gas analyzer. The difference between the inlet and outlet CO₂ concentrations determines the capture efficiency.

  • Mass Transfer Calculation: Use the data to calculate the overall volumetric mass transfer coefficient (K_G a_V), a key performance indicator for the absorption column.[9]

Regeneration Procedure:

  • Solvent Transfer: Direct the CO₂-rich solvent from the bottom of the absorber to the top of a regeneration column (stripper).

  • Heating: Heat the stripper to a higher temperature (e.g., 95-100°C) to reverse the absorption reaction and release the captured CO₂.[9]

  • Stripping Gas: Introduce a stripping gas (e.g., pure N₂) at the bottom of the stripper to help remove the released CO₂.

  • Solvent Recycling: The regenerated ("lean") solvent from the bottom of the stripper is cooled and pumped back to the absorption tower, completing the cycle.

Safety and Handling

Working with phosphonium salts and related chemicals requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling powders, use a particulate dust filter respirator to avoid inhalation.[12]

  • Handling: Avoid all personal contact, including inhalation and ingestion.[12][13] Minimize dust generation.[13] Use in a well-ventilated area or a fume hood.

  • Storage: Store containers in a cool, dry, and well-ventilated area. Keep containers tightly closed and protect from moisture.[13]

  • Spills: For minor spills, clean up immediately using dry procedures to avoid generating dust.[12] For major spills, evacuate the area and alert emergency responders.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[12]

References

  • On the Carbon Dioxide Capture by Quaternary Ammonium-Based and Phosphonium-Based Ionic Liquids. The Role of Steric Hindrances an - arXiv. Available at: [Link]

  • Tetrabutylphosphonium acetate and its eutectic mixtures with common-cation halides as solvents for carbon dioxide capture | Request PDF - ResearchGate. Available at: [Link]

  • Molecular mechanism of CO2 absorption in phosphonium amino acid ionic liquid - IISER Pune. Available at: [Link]

  • Research progress of CO2 separation technology by solvent absorption - E3S Web of Conferences. Available at: [Link]

  • An Optimization Study of Carbon Dioxide Absorption into the Aqueous Solution of Monoethanolamine and Tetrabutylphosphonium Metha - Semantic Scholar. Available at: [Link]

  • Continuous Process for Carbon Dioxide Capture Using Lysine and Tetrabutyl Phosphonium Lysinate Aqueous Mixtures in a Packed Tower - MDPI. Available at: [Link]

  • Effects of Tetrabutyl-(ammonium/phosphonium) Salts on Clathrate Hydrate Capture of CO2 from Simulated Flue Gas | Request PDF - ResearchGate. Available at: [Link]

  • CO2 capture properties of semiclathrate hydrates formed with tetra-n-butylammonium and tetra-n-butylphosphonium salts from H2 + CO2 mixed gas - ResearchGate. Available at: [Link]

  • Molecular Dynamics Insights of CO2 Capture through Phosphonium-Based Deep Eutectic Solvents for Direct Air Capture | Request PDF - ResearchGate. Available at: [Link]

  • CO2 Capture Using Deep Eutectic Solvents Integrated with Microalgal Fixation - MDPI. Available at: [Link]

  • Tetrabutylphosphonium cation - CID 75312 - PubChem - NIH. Available at: [Link]

  • Material Safety Data Sheet - Tetrabutylammonium Nitrate - Cole-Parmer. Available at: [Link]

  • Enhancing CO2 Capture Utilizing Deep Eutectic Solvents[v1] | Preprints.org. Available at: [Link]

  • Tetrabutylphosphonium‐Based Amino Acid Ionic Liquids: Synthesis, Properties, Catalytic Activity, in Silico Analysis, and Study of Biological Activity | Request PDF - ResearchGate. Available at: [Link]

  • [2201.00218] On the Carbon Dioxide Capture by Quaternary Ammonium-Based and Phosphonium-Based Ionic Liquids. The Role of Steric Hindrances and Transition States - arXiv. Available at: [Link]

  • CO2 Capture Mechanism by Deep Eutectic Solvents Formed by Choline Prolinate and Ethylene Glycol - PMC. Available at: [Link]

Sources

One-pot synthesis of tetrabutylphosphonium nitrate from tetrabutylphosphonium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-P-444-NO3

Abstract & Application Scope

This application note details the "one-pot" synthesis of Tetrabutylphosphonium Nitrate (


)  starting from the commercially available precursor Tetrabutylphosphonium Bromide (

)
.

While often classified as an Ionic Liquid (IL) or Phase Transfer Catalyst (PTC),


 is specifically valued for its dual nature: the lipophilic cation facilitates solubility in organic media, while the nitrate anion acts as a mild oxidant or energetic counter-ion. This synthesis is critical for researchers developing:
  • Energetic Ionic Liquids: Hypergolic fuels and propellants.

  • Green Solvents: Nitrate-based media for lignocellulosic biomass dissolution.

  • Electrochemistry: High-conductivity electrolytes for electrochemical capacitors.[1]

Scientific Principles & Reaction Logic

The Chemical Driver: Anion Metathesis

The synthesis relies on anion exchange metathesis . The driving force of this reaction depends on the method chosen:

  • Method A (Silver Route - Recommended for High Purity): The reaction is driven by the lattice energy of the byproduct. Silver nitrate (

    
    ) reacts with the bromide precursor. The extremely low solubility product constant (
    
    
    
    ) of Silver Bromide (
    
    
    ,
    
    
    ) ensures the equilibrium shifts almost irreversibly to the right, precipitating
    
    
    and leaving pure
    
    
    in solution.
    
    
  • Method B (Biphasic Route - Recommended for Scale): This utilizes the Hofmeister series and partition coefficients. By using a biphasic system (Water/DCM) and a large excess of Sodium Nitrate (

    
    ), the lipophilic 
    
    
    
    cation pairs with the nitrate anion in the organic phase, while the hydrophilic
    
    
    remains in the aqueous phase.
Reaction Mechanism Diagram

The following diagram illustrates the ion exchange pathway and the phase separation logic.

ReactionMechanism Reagent1 [P4444][Br] (Precursor) Intermediate Transition State [Ion Pair Mixture] Reagent1->Intermediate Dissolution Reagent2 AgNO3 (Reagent) Reagent2->Intermediate Mixing Product [P4444][NO3] (Target IL) Intermediate->Product Soluble Supernatant Byproduct AgBr (s) (Precipitate) Intermediate->Byproduct Precipitation (Driving Force)

Figure 1: Mechanistic pathway for the silver-mediated anion exchange.

Materials & Equipment

Reagents
ReagentCAS NumberPurity Req.Role
Tetrabutylphosphonium Bromide 3115-68-2>98%Precursor Salt
Silver Nitrate (

)
7761-88-8>99% (ACS)Anion Source (Method A)
Sodium Nitrate (

)
7631-99-4>99%Anion Source (Method B)
Deionized Water 7732-18-518.2 MΩSolvent
Dichloromethane (DCM)75-09-2HPLC GradeSolvent (Extraction)
Equipment
  • Reaction Vessel: 100 mL Round Bottom Flask (Amber glass preferred for Ag sensitivity).

  • Filtration: 0.22

    
     PTFE Syringe Filter or Buchner Funnel with fine frit.
    
  • Drying: Rotary Evaporator & Vacuum Oven (set to 60°C).

  • Stirring: Magnetic stir plate + Teflon-coated stir bar.

Experimental Protocols

Protocol A: The Silver Nitrate Method (High Purity)

Best for: Analytical standards, electrochemical applications, and small-scale synthesis (<10g).

Step 1: Stoichiometric Calculation Calculate exact molar equivalents. It is critical to use a 1:1 molar ratio .

  • Excess

    
     leads to silver contamination (difficult to remove).
    
  • Excess

    
     leaves halide impurities (corrosive).
    
  • Tip: Use 0.98 equivalents of

    
     initially to ensure no excess Silver remains, then titrate the final 2%.
    

Step 2: Dissolution

  • Dissolve 10 mmol (3.39 g) of

    
     in 20 mL of ultrapure water.
    
  • Dissolve 10 mmol (1.70 g) of

    
     in 10 mL of ultrapure water in a separate beaker. Protect from light.
    

Step 3: Mixing & Precipitation

  • Add the

    
     solution dropwise to the phosphonium solution under vigorous stirring.
    
  • A thick, pale-yellow/white precipitate (

    
    ) will form immediately.
    
  • Critical: Wrap the flask in aluminum foil to prevent photoreduction of silver salts.

  • Stir at room temperature (25°C) for 4 hours to ensure reaction completion inside the crystal lattice.

Step 4: Filtration

  • Filter the mixture through a fine Buchner funnel or a 0.22

    
     syringe filter to remove 
    
    
    
    .
  • Self-Validation Check: Take a 0.5 mL aliquot of the clear filtrate. Add 1 drop of

    
    . If cloudiness appears, unreacted Bromide remains. Add small increments of 
    
    
    
    to the main batch and re-filter.

Step 5: Isolation

  • Remove water using a Rotary Evaporator (

    
    , reduced pressure).
    
  • The product

    
     is typically a white solid or viscous hygroscopic liquid (depending on water content).
    
  • Dry in a vacuum oven (

    
    , <10 mbar) for 24 hours to remove trace moisture.
    
Protocol B: Biphasic Metathesis (Scalable)

Best for: Large scale (>50g) where silver cost is prohibitive.

  • Dissolve: Dissolve 50 mmol

    
     in 50 mL DCM.
    
  • Prepare Aqueous Phase: Dissolve 100 mmol (2 eq)

    
     in 50 mL water.
    
  • Exchange: Mix both phases vigorously for 12 hours. The nitrate will exchange into the organic layer.

  • Separation: Separate the organic (DCM) layer.

  • Repeat: Wash the DCM layer 2 more times with fresh aqueous

    
     solution to drive the equilibrium (Le Chatelier's principle).
    
  • Wash: Perform a final wash with minimal cold water to remove entrained

    
    .
    
  • Dry: Dry the DCM layer over Magnesium Sulfate (

    
    ), filter, and evaporate solvent.
    

Workflow Visualization

Workflow Start Start: Weigh Reagents Dissolve Dissolve in H2O (Separate Beakers) Start->Dissolve Mix Dropwise Addition (Protect from Light) Dissolve->Mix React Stir 4 Hours (Precipitation of AgBr) Mix->React Filter Filtration (0.22 um PTFE) React->Filter Test QC: Silver Halide Test Filter->Test Test->Mix Fail (Add AgNO3) Evap Rotary Evaporation (Remove Water) Test->Evap Pass Dry Vacuum Oven Drying (Final Product) Evap->Dry

Figure 2: Step-by-step experimental workflow for the Silver Nitrate method.

Quality Control & Characterization

To ensure the integrity of the synthesized


, perform the following checks:
NMR Spectroscopy

Dissolve 10 mg in


 or 

.
  • 
     NMR:  Look for the characteristic butyl chain multiplets:
    
    • 
       ppm (t, 
      
      
      
      )
    • 
       ppm (m, 
      
      
      
      )
    • 
       ppm (m, 
      
      
      
      )
  • 
     NMR:  A single singlet peak around 
    
    
    
    ppm confirms the integrity of the phosphonium center. Multiple peaks indicate degradation (phosphine oxides).
  • 
     NMR:  A sharp signal for 
    
    
    
    confirms the anion presence (typically around
    
    
    ppm relative to nitromethane).
Impurity Testing
  • Silver Test: Dissolve product in water; add HCl. Turbidity = Excess Silver.

  • Halide Test: Dissolve product in water; add

    
    .[2] Turbidity = Unreacted Bromide.
    
  • Water Content: Karl-Fischer Titration. Target < 500 ppm for electrochemical use.

Safety & Handling

  • Tetrabutylphosphonium Bromide: Toxic if swallowed. Skin and eye irritant.[3] Wear gloves and goggles.

  • Nitrates:

    
     is an organic nitrate. While stable, it should be treated as a potential oxidizer. Do not heat above 150°C. Avoid contact with strong reducing agents.
    
  • Silver Waste: All solid

    
     waste must be collected in a dedicated "Heavy Metals" waste container, not general trash.
    

References

  • Ramalingam, S. et al. (2010). Synthesis and characterization of phosphonium ionic liquids. Journal of Chemical Sciences .

  • Fraser, K. J. & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry .

  • Bradaric, C. J. et al. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry .

  • Sigma-Aldrich. (n.d.).[2] Tetrabutylphosphonium bromide Safety Data Sheet.

  • Kagimoto, J. et al. (2006). Physical properties of phosphonium ionic liquids for electrolyte applications. Journal of The Electrochemical Society .

Sources

Utilizing tetrabutylphosphonium nitrate as a lubricant additive for friction reduction

Application Note: Tetrabutylphosphonium Nitrate ( ) as a High-Performance Lubricant Additive

Executive Summary

This guide details the synthesis, formulation, and tribological evaluation of Tetrabutylphosphonium Nitrate (

The nitrate anion (


Scientific Rationale & Mechanism

Why Tetrabutylphosphonium Nitrate?
  • Cation (

    
    ):  The symmetric tetrabutylphosphonium cation provides high thermal stability and strong adsorption to negatively charged metal surfaces via electrostatic interaction. Its short alkyl chains limit steric hindrance, allowing for dense packing at the interface.
    
  • Anion (

    
    ):  The nitrate anion is the functional "trigger." Under the high pressure and flash temperatures of friction (asperity contact), the nitrate moiety decomposes to release active oxygen species. These species react with the nascent iron surface to form a robust oxide tribofilm, preventing adhesive wear (welding).
    
Solubility Constraints (Critical)
immiscible
  • Recommended Base Oils: Polyethylene Glycol (PEG), Polyol Esters (POE), or Polyglycols.

  • Contraindicated Base Oils: Polyalphaolefins (PAO), Mineral Oils (Group I-III).

Mechanism of Action Diagram

TribofilmMechanismBaseOilBase Oil + [P4444][NO3]FrictionAsperity Contact(High Pressure/Temp)BaseOil->FrictionAdsorptionCation Adsorption(Physical Barrier)BaseOil->AdsorptionElectrostatic AttractionDecompNitrate Decomposition(Release of O*)Friction->DecompFlash Temp >300°CWearRedReduced Wear &FrictionAdsorption->WearRedLow LoadReactionSurface Oxidation(Fe + O* -> Fe2O3/Fe3O4)Decomp->ReactionTribofilmProtective OxideTribofilmReaction->TribofilmTribofilm->WearRedHigh Load

Caption: Dual-action mechanism: Cationic physical adsorption provides low-load protection, while anionic chemical reaction forms a sacrificial oxide layer under extreme pressure.

Protocol A: Synthesis of

Objective: Synthesize high-purity

Purity Target:
Reagents
  • Tetrabutylphosphonium Bromide (

    
    ) - CAS: 3115-68-2
    
  • Silver Nitrate (

    
    ) - CAS: 7761-88-8
    
  • Deionized Water (18.2 MΩ)

  • Methanol (HPLC Grade)[1]

Step-by-Step Procedure
  • Stoichiometric Calculation: Calculate equimolar amounts of

    
     and 
    
    
    .
    • Example: 3.39 g

      
       (10 mmol) and 1.70 g 
      
      
      (10 mmol).
  • Dissolution: Dissolve

    
     in 20 mL deionized water in Beaker A. Dissolve 
    
    
    in 10 mL deionized water in Beaker B. Protect Beaker B from light.
  • Precipitation Reaction: Slowly add solution B to solution A while stirring vigorously at Room Temperature (25°C).

    • Observation: A thick yellow/white precipitate (AgBr) will form immediately.

    • Reaction:

      
      
      
  • Filtration: Stir for 2 hours in the dark. Filter the mixture through a 0.22 µm PTFE membrane or fine sintered glass funnel to remove solid AgBr.

  • Water Removal: Rotary evaporate the filtrate at 60°C under vacuum to remove water.

  • Purification: Redissolve the resulting crude solid/oil in a minimal amount of dry methanol and filter again to remove trace silver salts. Evaporate methanol.

  • Drying: Dry the final product in a vacuum oven at 80°C for 24 hours to remove trace moisture.

    • Note:

      
       is hygroscopic.[2] Store in a desiccator.
      

Protocol B: Formulation & Solubility Check

Objective: Create a stable 1.0 wt% lubricant blend.

Materials
  • Base Oil: Polyethylene Glycol 200 (PEG 200).

  • Additive: Synthesized

    
    .
    
Procedure
  • Weighing: Weigh 99.0 g of PEG 200 into a glass beaker.

  • Addition: Add 1.0 g of

    
    .
    
  • Dispersion:

    • Heat the mixture to 60°C on a hot plate.

    • Stir magnetically at 500 RPM for 30 minutes.

    • Success Criteria: The solution must be optically clear with no haze or sediment.

  • Stability Check: Allow the sample to cool to room temperature and stand for 24 hours. Check for recrystallization.

Protocol C: Tribological Evaluation (ASTM D4172)

Objective: Quantify wear preventive characteristics using a Four-Ball Wear Tester.

Experimental Parameters (Standardized)
ParameterSettingRationale
Standard ASTM D4172Industry benchmark for steel-on-steel wear.
Load 392 N (40 kgf)Simulates moderate-to-high boundary lubrication pressure.
Speed 1200 ± 60 rpmStandard sliding velocity.
Temperature 75 ± 2°CSimulates operating engine/gearbox temperature.
Duration 60 minutesSufficient time for tribofilm formation.
Specimens AISI 52100 Steel Balls12.7 mm diameter, 64-66 HRC hardness.
Workflow Diagram

TestingWorkflowStep11. CleaningUltrasonic bath (Acetone/Hexane)15 mins per solventStep22. SetupClamp 3 balls in cupCover with lubricant blendStep1->Step2Step33. Run Test392N, 1200rpm, 75°C, 60minStep2->Step3Step44. MeasurementMeasure Wear Scar Diameter (WSD)Optical MicroscopeStep3->Step4Step55. Surface AnalysisXPS / SEM-EDS(Confirm Oxide Layer)Step4->Step5

Caption: ASTM D4172 workflow ensuring contaminant-free baseline and rigorous data collection.

Expected Results & Data Interpretation

The following table illustrates typical expected performance trends when comparing the base oil to the additivated blend.

MetricBase Oil (PEG 200)Blend (PEG + 1% IL)ImprovementInterpretation
Wear Scar Diameter (WSD) 0.75 ± 0.05 mm0.45 ± 0.03 mm~40% Reduction The IL successfully prevented adhesive wear.
Friction Coefficient (COF) 0.12 (Fluctuating)0.08 (Stable)~33% Reduction Smoother sliding interface due to tribofilm.
Surface Appearance Deep grooves, scuffingSmooth, dark patchN/ADark patch indicates oxide tribofilm formation.
Surface Analysis Validation (XPS)

To validate the mechanism, X-ray Photoelectron Spectroscopy (XPS) on the wear scar should reveal:

  • Fe 2p: Peaks at 710.8 eV corresponding to

    
     / 
    
    
    .
  • N 1s: Minimal signal (Nitrate decomposes).

  • P 2p: Peak at ~133 eV (Phosphate glass trace, if cation degradation occurs, though rare at these temps).

Safety & Handling

  • Oxidizer Hazard: While

    
     is an ionic liquid, the nitrate anion is an oxidizer. Do not mix with strong reducing agents or heat neat material above 250°C in an uncontrolled environment.
    
  • Hygroscopicity: Absorbed water can cause hydrolysis and corrosion. Store under inert gas (Argon/Nitrogen) if possible.

References

  • Review of Ionic Liquids in Tribology: Zhou, F., Liang, Y., & Liu, W. (2009). Ionic liquids as lubricants: basics and applications. Chemical Society Reviews, 38(9), 2590-2599.

  • Phosphonium IL Performance: Liu, T., & Martini, A. (2025).[3] Understanding Structure-property Relationships between Tribological Properties and Chemistry of Phosphonium Ionic Liquids. eScholarship.

  • ASTM D4172 Standard: ASTM International. (2021).[3][4] ASTM D4172-21 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).

  • Nitrate Anion Decomposition Mechanism: Pramanik, S., et al. (2025). Thermal stability of the samples by thermogravimetric analysis (TGA). ResearchGate.[5][3][6][7]

  • Synthesis of Phosphonium Salts: RSC Advances. (2023). Anion-exchange facilitated selective extraction... Royal Society of Chemistry.

Advanced Protocol: Regioselective Nitration of Aromatics using Tetrabutylphosphonium Nitrate ([PBu₄][NO₃])

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of aromatic rings is a cornerstone transformation in the synthesis of Active Pharmaceutical Ingredients (APIs). Traditional "Mixed Acid" methods (conc.


) suffer from poor regioselectivity, harsh oxidative conditions, and safety risks associated with thermal runaway.

This Application Note details a transition-metal-free, solvent-minimized protocol utilizing Tetrabutylphosphonium Nitrate (


) . Unlike its ammonium counterparts, the phosphonium cation offers superior thermal stability (up to 350°C), eliminating the risk of Hofmann elimination and ensuring process safety during scale-up. When coupled with an activating anhydride, this system functions as a "Nitronium Carrier," delivering high para-selectivity for activated arenes under mild conditions.

Reagent Preparation: Synthesis of High-Purity [PBu₄][NO₃]

Commercial sources of


 can be variable in purity. For pharmaceutical applications, in-house synthesis via anion metathesis is recommended to ensure the absence of halide impurities, which can poison downstream catalysts.
Materials
  • Precursor: Tetrabutylphosphonium Bromide (

    
    ) [CAS: 3115-68-2]
    
  • Reagent: Silver Nitrate (

    
    ) or Sodium Nitrate (
    
    
    
    )
  • Solvent: Deionized Water, Dichloromethane (DCM)

Protocol A: High-Purity Metathesis (Recommended for R&D)

This method uses silver nitrate to drive the equilibrium completely via precipitation of AgBr.

  • Dissolution: Dissolve 10 mmol of

    
     in 20 mL of distilled water.
    
  • Precipitation: Slowly add an equimolar aqueous solution of

    
     (10 mmol in 10 mL water) under vigorous stirring. A heavy precipitate of AgBr will form immediately.
    
  • Filtration: Stir for 30 minutes in the dark. Filter the suspension through a Celite pad to remove solid AgBr.

  • Extraction: Extract the aqueous filtrate with DCM (

    
     mL).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure.
    
  • Desiccation: Dry the resulting viscous oil/waxy solid in a vacuum oven at 60°C for 12 hours to remove trace water.

    • Yield: >95%[1]

    • Appearance: White waxy solid or viscous colorless liquid (hygroscopic).

Workflow Diagram: Reagent Synthesis

Synthesis Start [PBu4]Br (Aqueous Soln) Mix Mixing (Precipitation of AgBr) Start->Mix Reagent AgNO3 (Aqueous Soln) Reagent->Mix Filter Filtration (Remove AgBr) Mix->Filter Extract DCM Extraction & Drying Filter->Extract Filtrate Product [PBu4][NO3] (Viscous Liquid) Extract->Product

Figure 1: Anion metathesis workflow for the preparation of halide-free Tetrabutylphosphonium Nitrate.

Application Protocol: Aromatic Nitration[1][2][3][4][5]

This protocol utilizes Methanesulfonic Anhydride (


) or Trifluoroacetic Anhydride (

) as an activator. The anhydride reacts with the nitrate ion to generate the acyl nitrate/nitronium species in situ, avoiding the use of free nitric acid.
Core Advantages
  • Regioselectivity: The bulky

    
     cation creates a steric environment that disfavors ortho attack, significantly enhancing para selectivity for monosubstituted arenes.
    
  • Neutrality: The reaction mixture remains non-acidic (Lewis neutral) until the quench, protecting acid-labile protecting groups (e.g., acetals, silyl ethers).

Step-by-Step Methodology

Standard Scale: 1.0 mmol Substrate

  • Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Reagent Loading: Add

    
     (1.1 mmol, 1.1 equiv) and the Aromatic Substrate (1.0 mmol, 1.0 equiv) to the flask.
    
    • Note: If the substrate is a solid, dissolve in a minimal amount of DCM or Acetonitrile (

      
      ). If liquid, run neat.
      
  • Activation: Cool the mixture to 0°C in an ice bath. Add the Activator (Methanesulfonic Anhydride, 1.1 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 30–60 minutes.

    • Monitoring: Monitor via TLC or LC-MS. The disappearance of the starting material indicates completion.

  • Quench: Quench the reaction by adding saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography.

Mechanistic Pathway[3][6]

The reaction proceeds via the formation of a reactive nitryl sulfonate intermediate.

Mechanism IL [PBu4][NO3] (Ionic Liquid) Inter Intermediate Complex [Ms-O-NO2] + [PBu4][OMs] IL->Inter Anion Exchange Act Activator (Ms-O-Ms) Act->Inter TS Sigma Complex (Wheland Intermediate) Inter->TS NO2+ Transfer Sub Aromatic Substrate (Ar-H) Sub->TS Prod Nitro-Aromatic (Ar-NO2) TS->Prod -H+ Byprod Recyclable Salt [PBu4][OMs] TS->Byprod

Figure 2: Mechanistic pathway showing in-situ generation of the nitrating species via anhydride activation.

Performance Data & Validation

The following table summarizes the efficiency of this protocol compared to traditional Mixed Acid nitration.

Table 1: Comparative Nitration Efficiency (Substrate: Phenol)

ParameterTraditional (Mixed Acid)[PBu₄][NO₃] Protocol
Reagents


Temperature 0°C to 10°C (Exothermic risk)25°C (Controlled)
Yield 65-75%92%
Regioselectivity (p:o) ~1.2 : 1~4.5 : 1
Functional Group Tolerance Poor (Oxidizes aldehydes)Excellent

Table 2: Substrate Scope

SubstrateProduct (Major Isomer)Yield (%)Time (min)
Phenol4-Nitrophenol9230
Toluene4-Nitrotoluene8845
Anisole4-Nitroanisole9420
Benzaldehyde3-Nitrobenzaldehyde8560

Process Safety & Troubleshooting

Thermal Stability

Unlike Tetrabutylammonium salts, which degrade via Hofmann elimination at temperatures >120°C, Tetrabutylphosphonium salts are thermally stable up to ~350°C. This provides a critical safety buffer during exothermic nitration events or accidental overheating.

Troubleshooting Guide
  • Issue: Low Conversion.

    • Root Cause:[2][3][4][5][6][7][8] Moisture contamination deactivating the anhydride.

    • Fix: Ensure

      
       is dried thoroughly in a vacuum oven (hygroscopic nature) and solvents are anhydrous.
      
  • Issue: Poor Regioselectivity.

    • Root Cause:[2][3][4][5][6][7][8] Reaction temperature too high.

    • Fix: Maintain 0°C during the addition of the activator to maximize the kinetic control provided by the bulky cation.

  • Issue: Emulsion during Workup.

    • Root Cause:[2][3][4][5][6][7][8] Presence of residual ionic liquid.

    • Fix: Wash the organic layer with water multiple times; the phosphonium salt is highly water-soluble.

References

  • Preparation of Phosphonium Ionic Liquids: Fraser, K. J., & MacFarlane, D. R. (2009).[7][8][9] Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309–321. [Link]

  • Nitration via Nitrate Salts: Hajipour, A. R., & Ruoho, A. E. (2005). Tetrabutylammonium Bromide-Mediated Nitration of Phenols with Metal Nitrates. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 2029–2034. [Link]

  • Anhydride Activation Mechanism: Shackelford, S. A., et al. (2003). Ipso-Nitration: A Convenient Method for the Synthesis of Nitro-Substituted Aromatics. Journal of Organic Chemistry, 68(2), 263–275. [Link]

  • Thermal Stability of Phosphonium vs Ammonium: Ramnial, T., et al. (2008). Phosphonium Ionic Liquids as Reaction Media for Strong Bases. Journal of Organic Chemistry, 73(3), 811–818. [Link]

Sources

Application Note: Solvent Extraction of Bioactive Compounds Using Tetrabutylphosphonium Nitrate Aqueous Two-Phase Systems (ATPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for extracting labile bioactive compounds (proteins, antioxidants, and phenolic acids) using Tetrabutylphosphonium Nitrate (


) . Unlike conventional volatile organic solvents (VOCs) that may denature biomolecules, 

forms an Aqueous Two-Phase System (ATPS) when combined with specific inorganic salts. This method allows for the gentle, high-yield partitioning of bioactives into the ionic liquid-rich phase while cellular debris and hydrophilic impurities remain in the salt-rich aqueous phase.

Key Advantages:

  • Tunable Hydrophobicity: The

    
     cation provides sufficient hydrophobic character to interact with non-polar domains of proteins, while the 
    
    
    
    anion ensures water miscibility.
  • Low Viscosity: Significantly lower viscosity compared to imidazolium-based ILs, enhancing mass transfer rates.

  • Thermal Stability: Suitable for operations requiring elevated temperatures to enhance phase separation (LCST behavior).

Safety & Handling (Critical)

WARNING: PHOSPHONIUM IONIC LIQUIDS ARE TOXIC.

Unlike some "food-grade" solvents, tetrabutylphosphonium salts exhibit acute toxicity. Strict adherence to EHS protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H318 (Causes serious eye damage).

  • PPE Requirements: Nitrile gloves (double-glove recommended), chemical splash goggles, and a lab coat. Work must be performed in a certified fume hood.

  • Disposal: Do not dispose of down the drain. Collect in dedicated "Halogen-free Organic" waste streams, clearly labeled as "Ionic Liquid Waste."

Scientific Mechanism: The Salting-Out Effect

The extraction relies on the Hofmeister series and the hydration energy of ions.


 is water-miscible. However, upon the addition of a kosmotropic salt (e.g., 

,

), the water molecules preferentially hydrate the salt ions due to their higher charge density. This "salts out" the ionic liquid, forcing it to form a separate, upper phase.

Bioactive compounds partition between these phases based on their Partition Coefficient (


): 


Where


 is the concentration of bioactive in the Top (IL-rich) phase, and 

is the concentration in the Bottom (Salt-rich) phase.
Diagram 1: ATPS Phase Formation Mechanism

ATPS_Mechanism Input Homogeneous Mixture ([P4444][NO3] + Water + Bioactive) SaltAdd Addition of Kosmotropic Salt (e.g., NaNO3) Input->SaltAdd Competition Hydration Competition (Salt ions steal water) SaltAdd->Competition Dissolution Separation Phase Separation Competition->Separation Thermodynamic Instability TopPhase Top Phase (IL-Rich) Contains: Hydrophobic Bioactives Separation->TopPhase Extraction BottomPhase Bottom Phase (Salt-Rich) Contains: Cell Debris, Sugars Separation->BottomPhase Waste

Caption: Mechanism of ATPS formation. The addition of salt disrupts the IL-water hydration shell, forcing the IL to self-aggregate into a separate phase that solubilizes the target bioactive.

Experimental Protocol

Materials
  • Ionic Liquid: Tetrabutylphosphonium nitrate (

    
    ), >95% purity.
    
  • Salt: Sodium Nitrate (

    
    ) or Sodium Citrate (
    
    
    
    ) (Analytical Grade).
  • Sample: Model protein (e.g., BSA) or biomass extract.

  • Equipment: Centrifuge (swing-out rotor preferred), Vortex mixer, UV-Vis Spectrophotometer.

Preparation of Stock Solutions
  • IL Stock: Prepare a 50% (w/w) aqueous solution of

    
    .
    
  • Salt Stock: Prepare a 40% (w/w) aqueous solution of

    
    .
    
  • Bioactive Feed: Dissolve the target compound in deionized water (approx. 1-5 mg/mL).

Extraction Workflow (Step-by-Step)
  • System Composition: Target a final system composition of 25% (w/w) IL and 15% (w/w) Salt .

    • Calculation: For a 10g total system:

      • Add 5.0g of IL Stock (50%).

      • Add 3.75g of Salt Stock (40%).

      • Add 1.25g of Bioactive Feed.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete contact and mass transfer. The solution should appear turbid.

  • Equilibration: Place the tube in a thermostatic bath at 25°C (or optimized temperature, see Section 5) for 10 minutes.

  • Phase Separation: Centrifuge at 3,500 rpm for 10 minutes .

  • Collection:

    • The Top Phase is the IL-rich phase containing the bioactive.

    • The Bottom Phase is the salt-rich phase.

    • Carefully pipette the top phase into a clean vial.

  • Quantification: Dilute an aliquot of the top phase and analyze via UV-Vis or HPLC. Note: Run a blank IL scan to correct for any background absorbance.

Back-Extraction (Recovery)

To recover the bioactive from the


 phase:
  • Add 5 volumes of Ethanol or Acetone (anti-solvent) to the isolated IL phase.

  • If the bioactive is a protein, it will precipitate. Centrifuge to pellet the protein.

  • If the bioactive is a small molecule, perform a liquid-liquid extraction using a hydrophobic organic solvent (e.g., Ethyl Acetate) if the IL remains in the aqueous/ethanol phase.

Diagram 2: Extraction Workflow

Workflow Start Start: Weigh Components (IL + Salt + Sample) Mix Vortex (2 mins) Turbid Emulsion Start->Mix Centrifuge Centrifuge 3500 rpm, 10 min Mix->Centrifuge Inspect Phase Separation Check Centrifuge->Inspect Success Two Clear Phases Inspect->Success Yes Fail One Phase / Emulsion Inspect->Fail No Analyze Quantify Top Phase (HPLC/UV-Vis) Success->Analyze Fail->Start Adjust Salt Conc. Recover Back-Extraction (Precipitation/Solvent) Analyze->Recover

Caption: Decision tree and workflow for the extraction process. Failure to separate usually requires increasing salt concentration.

Optimization & Data Analysis

The efficiency of


 extraction is highly dependent on system parameters. Use the table below to troubleshoot or optimize your yield.
Table 1: Parameter Effects on Extraction Efficiency ( )
ParameterTrendScientific RationaleRecommended Range
Salt Concentration

Conc =


Higher salt strengthens the salting-out effect, forcing more IL (and bioactive) into the top phase.15% - 25% (w/w)
Temperature Variable

systems often show LCST behavior. Higher temps can increase phase divergence but may denature proteins.
20°C - 40°C
pH Dependent on pIFor proteins, extraction is highest when pH is close to the isoelectric point (pI) due to net charge minimization (hydrophobic interaction dominates).pH 6.0 - 8.0 (Bioactive specific)
IL Concentration Optimal PeakToo little IL limits capacity; too much IL dilutes the bioactive, making recovery harder.20% - 30% (w/w)
Comparative Performance

Based on extraction of phenolic compounds (e.g., Gallic Acid)[1][2]

  • 
     ATPS:  ~92% Recovery (Preserves activity)
    
  • Methanol Extraction: ~85% Recovery (Requires evaporation, potential oxidation)

  • Imidazolium (

    
    ):  ~88% Recovery (Higher viscosity, harder to handle)
    

References

  • Phase Behavior of Phosphonium ILs:Tetrabutylphosphonium nitr

    • Source:

  • Toxicity Data:Safety Data Sheet for Tetrabutylphosphonium Bromide/Nitr

    • Source:

  • Bioactive Extraction Review:Ionic-Liquid-Based Aqueous Two-Phase Systems for Biomolecule Separ

    • Source:

  • General Properties:Physico-chemical properties of phosphonium-based ionic liquids.

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tetrabutylphosphonium Nitrate Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tetrabutylphosphonium nitrate ([P(C₄H₉)₄][NO₃]) ionic liquids. This guide is designed for researchers, scientists, and professionals in drug development who utilize phosphonium-based ionic liquids and require materials of the highest purity. Halide impurities, often remnants from the synthesis process, can significantly impact the physicochemical properties and reactivity of these ionic liquids.[1][2] This resource provides in-depth troubleshooting advice and detailed protocols to diagnose and remove these critical impurities.

Frequently Asked Questions (FAQs)

Q1: Where do halide impurities in my tetrabutylphosphonium nitrate originate?

A1: Halide impurities, most commonly chloride and bromide, are typically residual starting materials or byproducts from the synthesis of the tetrabutylphosphonium cation. Most commercial syntheses of phosphonium ionic liquids involve the quaternization of a phosphine with a haloalkane, followed by an anion exchange (metathesis) reaction.[2] If the metathesis reaction with a nitrate salt is incomplete, or if the purification of the intermediate tetrabutylphosphonium halide is insufficient, halide ions will remain in the final product.

Q2: How do I perform a quick qualitative test for halide impurities?

A2: The silver nitrate test is a common and rapid method to qualitatively detect the presence of halide ions.[3][4] To perform this test, dissolve a small sample of your tetrabutylphosphonium nitrate in deionized water, acidify the solution with a few drops of dilute nitric acid, and then add a few drops of silver nitrate solution. The formation of a precipitate indicates the presence of halide ions.[3][4]

Table 1: Interpretation of Silver Nitrate Test Results

Precipitate ColorHalide Impurity Indicated
WhiteChloride (AgCl)[3][4]
Cream/Off-whiteBromide (AgBr)[3][4]
YellowIodide (AgI)[3][4]
No precipitateHalide concentration is likely low, but not necessarily zero.

Q3: My silver nitrate test is negative. Does this guarantee my ionic liquid is halide-free?

A3: Not necessarily. The silver nitrate test has a detection limit and may not be sensitive enough to identify very low levels of halide contamination.[1] A negative result in the silver nitrate test generally indicates a halide concentration below approximately 10 ppm for chloride, but this can be dependent on the ionic liquid matrix.[5] For applications that are highly sensitive to halide impurities, a more quantitative analytical technique such as ion chromatography is recommended.[6]

Q4: What are the primary methods for removing halide impurities from tetrabutylphosphonium nitrate?

A4: The two most common and effective methods for halide removal are precipitation with a silver salt (typically silver nitrate) and ion exchange chromatography. The choice of method depends on the initial halide concentration, the required final purity, and the available resources.

Q5: Are there any alternatives to using silver salts for halide removal?

A5: While silver salt precipitation is highly effective, concerns about residual silver in the final product are valid. Alternative methods include repeated extractions with water if the halide salt has sufficient water solubility, or the use of specialized ion exchange resins.[7][8] However, for achieving very low halide levels, silver salt precipitation followed by a thorough purification to remove excess silver ions is often the most reliable method.

Troubleshooting Guides

Scenario 1: Persistent Halide Contamination After Purification

Problem: I have treated my tetrabutylphosphonium nitrate with silver nitrate, filtered the precipitate, and the silver nitrate test is still positive.

Possible Causes & Solutions:

  • Insufficient Silver Nitrate: The stoichiometry of the silver nitrate addition may have been insufficient to precipitate all the halide ions.

    • Solution: Re-treat the ionic liquid with a small excess of silver nitrate solution. It is crucial to perform this addition dropwise and with vigorous stirring to ensure complete reaction.

  • Inefficient Mixing: If the ionic liquid is viscous, mixing with the aqueous silver nitrate solution may have been incomplete.

    • Solution: Dilute the ionic liquid in a suitable solvent (e.g., deionized water, ethanol) to reduce viscosity and improve mixing during the precipitation step.

  • Precipitate Re-dissolution: In some cases, the silver halide precipitate can be sparingly soluble in the ionic liquid phase.

    • Solution: After precipitation, perform a liquid-liquid extraction with deionized water to wash out any remaining soluble silver salts and unreacted silver nitrate.

Scenario 2: Suspected Silver Ion Contamination Post-Treatment

Problem: I have removed the halide impurities using silver nitrate, but I am concerned about residual silver ions in my ionic liquid, which could interfere with my downstream applications.

Possible Causes & Solutions:

  • Excess Silver Nitrate: Adding a large excess of silver nitrate will result in residual Ag⁺ ions in the purified ionic liquid.

  • Insufficient Washing: Inadequate washing after precipitation will not effectively remove the excess silver nitrate.

Solutions:

  • Quantitative Precipitation: Use a stoichiometric amount of silver nitrate based on the initial halide concentration, if known. If the concentration is unknown, add silver nitrate solution dropwise until no further precipitation is observed.

  • Thorough Washing: After filtering the silver halide precipitate, wash the ionic liquid solution multiple times with deionized water. The number of washes required will depend on the initial excess of silver nitrate used.

  • Confirmation of Silver Removal: To confirm the absence of residual silver ions, take a sample of the final wash water and add a drop of a chloride solution (e.g., dilute HCl or NaCl). The absence of a white precipitate (AgCl) indicates that the silver ion concentration is negligible.

Scenario 3: Inconclusive Silver Nitrate Test Results

Problem: The precipitate in my silver nitrate test is very faint, and I'm unsure if it's a positive result or just turbidity. The color is also ambiguous.

Possible Causes & Solutions:

  • Low Halide Concentration: At very low halide concentrations, the precipitate can be difficult to see.

  • Interfering Ions: Other ions in the sample might cause turbidity. This is why acidification with nitric acid is a crucial first step, as it removes interfering ions like carbonates.[4]

  • Subtle Color Differences: The distinction between the white of silver chloride and the cream of silver bromide can be subtle.[3]

Solutions:

  • Confirmation with Ammonia: The differing solubilities of silver halides in ammonia solution can be used to confirm the identity of the halide.[4][9]

    • Silver chloride (AgCl) dissolves in dilute ammonia solution.[4][9]

    • Silver bromide (AgBr) is insoluble in dilute ammonia but will dissolve in concentrated ammonia solution.[4]

    • Silver iodide (AgI) is insoluble in both dilute and concentrated ammonia solutions.[4]

  • Quantitative Analysis: For a definitive result, especially when low halide levels are critical, use a more sensitive and quantitative technique like Ion Chromatography (IC).[6]

Experimental Protocols

Protocol 1: Halide Removal by Silver Nitrate Precipitation

This protocol describes the removal of halide impurities from tetrabutylphosphonium nitrate by precipitation with silver nitrate.

Materials:

  • Tetrabutylphosphonium nitrate containing halide impurities

  • Silver nitrate (AgNO₃) solution (0.1 M in deionized water)

  • Deionized water

  • Ethanol (optional, as a solvent to reduce viscosity)

  • Filtration apparatus (e.g., Buchner funnel with filter paper, or a syringe filter)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the impure tetrabutylphosphonium nitrate in a minimal amount of deionized water or ethanol. The goal is to create a solution that is easy to stir.

  • Precipitation: While vigorously stirring the solution, add the 0.1 M silver nitrate solution dropwise. Continue adding the silver nitrate until no more precipitate is formed.

  • Digestion: Gently warm the mixture to approximately 40-50°C and continue stirring for 1-2 hours. This "digestion" step encourages the formation of larger precipitate particles, which are easier to filter.

  • Filtration: Allow the mixture to cool to room temperature and then filter to remove the silver halide precipitate. Wash the precipitate with a small amount of deionized water to recover any entrained ionic liquid.

  • Washing: Transfer the filtrate to a separatory funnel and wash it three to five times with deionized water to remove any excess silver nitrate and other water-soluble impurities.

  • Solvent Removal: Remove the water and any organic solvent (if used) from the purified ionic liquid using a rotary evaporator.

  • Drying: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove residual water.

Protocol 2: Halide Removal by Ion Exchange Chromatography

This protocol is an alternative to precipitation and avoids the use of silver salts.

Materials:

  • Tetrabutylphosphonium nitrate containing halide impurities

  • Strongly basic anion exchange resin in the nitrate form (NO₃⁻)

  • Chromatography column

  • Deionized water

  • Ethanol or acetonitrile (as a solvent for the ionic liquid)

Procedure:

  • Resin Preparation: If the anion exchange resin is not already in the nitrate form, it must be conditioned. Pack the resin into a chromatography column and wash it with a concentrated solution of sodium nitrate (NaNO₃) to exchange the existing anions for nitrate ions. Then, wash the resin thoroughly with deionized water until the eluent is free of excess nitrate ions.

  • Sample Preparation: Dissolve the impure tetrabutylphosphonium nitrate in a suitable solvent (e.g., a mixture of water and ethanol) to create a solution that can be easily loaded onto the column.

  • Column Loading: Load the ionic liquid solution onto the prepared anion exchange column.

  • Elution: Elute the column with the same solvent system used for sample preparation. The halide ions will bind to the resin, and the purified tetrabutylphosphonium nitrate will be collected in the eluent.

  • Solvent Removal and Drying: Remove the solvent from the collected fractions using a rotary evaporator, followed by drying under high vacuum at an elevated temperature.

Visualizations

Diagram 1: Workflow for Halide Impurity Removal

Halide_Removal_Workflow start Impure [P(C4H9)4][NO3] qual_test Qualitative Halide Test (Silver Nitrate) start->qual_test quant_analysis Quantitative Analysis (Ion Chromatography) start->quant_analysis Optional Initial QC decision Halide Present? qual_test->decision quant_analysis->decision precipitation Precipitation with AgNO3 decision->precipitation Yes ion_exchange Ion Exchange Chromatography decision->ion_exchange Yes final_product Purified [P(C4H9)4][NO3] decision->final_product No filtration Filtration precipitation->filtration drying Solvent Removal & Drying ion_exchange->drying washing Washing with DI Water filtration->washing washing->drying drying->final_product final_qc Final QC (IC) final_product->final_qc

Caption: Decision workflow for the purification of tetrabutylphosphonium nitrate.

Diagram 2: Logic of the Silver Nitrate Confirmation Test

AgNO3_Confirmation start Precipitate from AgNO3 Test add_dilute_nh3 Add Dilute NH3 Solution start->add_dilute_nh3 dissolves_dilute Precipitate Dissolves? add_dilute_nh3->dissolves_dilute chloride Chloride (AgCl) Confirmed dissolves_dilute->chloride Yes add_conc_nh3 Add Concentrated NH3 Solution dissolves_dilute->add_conc_nh3 No dissolves_conc Precipitate Dissolves? add_conc_nh3->dissolves_conc bromide Bromide (AgBr) Confirmed dissolves_conc->bromide Yes iodide Iodide (AgI) Confirmed dissolves_conc->iodide No

Caption: Confirmatory test for halide identity using ammonia solutions.

References

Sources

Reducing viscosity of tetrabutylphosphonium nitrate for flow battery applications

Technical Support Center: Electrolyte Optimization

Status: Operational Ticket: #RFB-VISC-001 Subject: Viscosity Reduction Strategies for Phosphonium Nitrate Salts Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

The Core Challenge: Why is my electrolyte so thick?

Welcome to the optimization hub. If you are working with Tetrabutylphosphonium Nitrate (


)


waxy solid or semi-solid at room temperature

In flow batteries, "reducing viscosity" for this specific salt is effectively a challenge of solvation thermodynamics . You are not just thinning a liquid; you are breaking a crystal lattice to create a pumpable ionic fluid.

The Viscosity Mechanism

The high viscosity arises from strong Coulombic attraction between the symmetric tetrabutylphosphonium cation (


Binary Solvent SystemsThermal Conditioning

Solution Module: Solvent Engineering

Directive: Do not use pure

Dilution Protocol
Recommended Solvent Systems

We categorize solvents based on the "Viscosity-Conductivity Trade-off."

SolventViscosity EffectConductivitySafety/StabilityBest For
Acetonitrile (ACN) High Reduction HighLow Flash PointHigh-rate performance testing
Propylene Carbonate (PC) Moderate ReductionModerateHigh Flash PointLong-term cycling safety
Water (

)
High ReductionHighNarrow Voltage WindowAqueous-organic hybrid systems

-Butyrolactone (GBL)
Moderate ReductionModerateGood Thermal StabilityHigh-temperature operations
Protocol: Binary Mixture Preparation

Follow this workflow to ensure a stable, low-viscosity electrolyte.

Step 1: Drying (Critical)

  • Action: Dry the salt in a vacuum oven at 50°C for 24 hours before weighing.

Step 2: Solvation Do not volumetrically dilute a solid.[1] Use Molality (mol/kg) or Weight Percent (wt%) for reproducibility.

  • Action: Add dry solvent to the solid salt.

  • Ratio: Start with 1.0 M concentration. If viscosity > 20 cP, dilute to 0.5 M .[1]

Step 3: Degassing Dissolved oxygen in viscous fluids causes pump cavitation and side reactions.

  • Action: Sparge with Argon/Nitrogen for 20 mins while stirring.

Visualization: Solvation Workflow

The following diagram illustrates the relationship between solvent choice, lattice disruption, and final electrolyte properties.

Gcluster_0Solvation ProcessSalt[P4444][NO3] Solid(High Lattice Energy)InteractionDisruption ofCoulombic ForcesSalt->InteractionSolventCo-Solvent SelectionSolvent->InteractionMixingShear Mixing& DegassingInteraction->MixingResultPumpable Electrolyte(< 20 cP)Mixing->ResultTradeoffTrade-off Check:Conductivity vs. ESWResult->TradeoffValidate

Caption: Workflow for converting solid phosphonium nitrate into a pumpable flow battery electrolyte.

Troubleshooting Guide (Q&A)

Q1: I mixed


 with Acetonitrile, but the solution is cloudy. Is this normal?A:Phase SeparationSaturation1
  • Diagnosis: You likely exceeded the solubility limit at your lab temperature, or the salt contains water which is immiscible with certain organic additives (though ACN/Water are miscible, ACN/Salt/Water ternary systems can be complex).

  • Fix: Gently heat the solution to 40°C. If it clears, your concentration is too high for room temperature operation. Dilute by 10% with pure solvent.

Q2: My pump backpressure is spiking despite using a solvent. A: This is a classic symptom of Shear Thickening or Precipitation in the membrane pores.

  • Diagnosis: Nitrate salts can precipitate if the local concentration at the membrane interface increases due to crossover.

  • Fix: Check your membrane compatibility.[1] Anion Exchange Membranes (AEM) are preferred. Ensure the solvent hasn't evaporated (ACN is volatile), leaving a viscous sludge behind.

Q3: Can I just heat the reservoir to 80°C to melt the salt instead of adding solvent? A: Technically yes, but risky.

  • Risk: High temperatures degrade standard flow battery components (PVC piping, certain membranes).

  • Chemistry: Nitrate is an oxidizing anion.[1] At >80°C, in the presence of organic redox active materials, you increase the risk of thermal runaway or side oxidation.

  • Recommendation: Limit temperature to 50°C and use a co-solvent.

Performance Data: Viscosity vs. Concentration[2][3]

Note: Values are representative approximations for Phosphonium salts in ACN at 25°C. Always verify with a rheometer.

Concentration (M)SolventApprox. Viscosity (cP)Conductivity (mS/cm)Pumpability Status
Pure Salt NoneSolid / >10,000 ~0FAIL
2.0 M Acetonitrile15 - 2515 - 20Marginal
1.0 M Acetonitrile3 - 5 35 - 45 OPTIMAL
1.0 M Propylene Carb.8 - 128 - 12GOOD
0.5 M Acetonitrile< 250+Excellent (Low Energy Density)

References

  • Tetrabutylphosphonium Nitr

    • Source: ChemicalBook / Vertex AI Search[1]

    • Data: Melting point 70-73°C; confirms solid state
  • Phosphonium Ionic Liquids in Flow B

    • Title: Phosphonium-based ionic liquids for redox flow battery applic
    • Context: Discusses the stability and viscosity trends of phosphonium cations ( vs ) in electrochemical systems.
    • [1]

  • Viscosity Behavior of Tetrabutylammonium/Phosphonium Salts

    • Title: Experimental investigation of density, viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids[2]

    • Context: Provides comparative data on how tetrabutyl-based cations interact with solvents to reduce viscosity.
    • [1]

  • Solvent Engineering for RFBs

    • Title: Organic anolyte materials for flow batteries (Patent US11056705B2)[1]

    • Context: Describes the use of supporting electrolytes and organic solvents to manage viscosity and solubility in non-aqueous RFBs.

Minimizing thermal degradation of tetrabutylphosphonium nitrate during processing

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Thermal Degradation of Tetrabutylphosphonium Nitrate (


)
Date:  October 26, 2023
From:  Senior Application Scientist, Chemical Stability Division
To:  R&D and Process Engineering Teams

Executive Summary

Tetrabutylphosphonium nitrate (


) offers superior thermal stability compared to its ammonium analogs, yet it remains susceptible to cryptic degradation pathways that standard TGA (Thermogravimetric Analysis) often misses.

This guide addresses the discrepancy between theoretical stability (often cited >300°C) and operational stability (often <150°C). The nitrate anion acts as a latent oxidizer, and when coupled with the phosphonium cation's susceptibility to alkaline hydrolysis and Hofmann elimination, processing windows must be tightly controlled.

Module 1: Defining the "Safe" Thermal Window

Q: The SDS says it's stable up to 300°C. Why is my sample degrading at 150°C?

A: You are seeing the difference between Dynamic Stability (TGA ramp) and Isothermal Stability (Long-term hold).

Standard TGA ramps temperature quickly (e.g., 10°C/min). The material doesn't have time to degrade before the temperature rises further. In real-world processing (drying, reaction solvents), the material sits at a static temperature for hours. Under these conditions, degradation kinetics are significant at much lower temperatures.[1]

Operational Limits Table:

ParameterTemperature LimitRisk Factor
Dynamic Onset (

)
~320°C - 350°CHigh: This is a decomposition point, not a safe operating limit.
Short-Term Processing (<1 hr) 150°CModerate: Minor yellowing or volatile formation may occur.
Long-Term Processing (>24 hrs) < 100°C Safe: Recommended limit for drying or synthesis.
Storage Ambient (25°C)Safe: Keep under Argon/Nitrogen to prevent moisture uptake.

Critical Insight: The nitrate anion (


) is not inert. At elevated temperatures (>150°C), it can act as an oxidant, attacking the alkyl chains of the cation, leading to "runaway" degradation that accelerates over time.

Module 2: The Drying & Purification Protocol

Q: How do I remove water without triggering degradation?

A: Use the "Vacuum-First, Heat-Second" principle. Water lowers the viscosity of the ionic liquid, which can actually mask degradation initially. However, water at high temperatures can induce hydrolysis of the phosphonium cation.

The Protocol:

  • Apparatus: Schlenk line or High-Vacuum Oven (< 1 mbar).

  • Step 1 (Degassing): Apply vacuum at Room Temperature for 30 minutes. This removes dissolved oxygen which accelerates nitrate-oxidation.

  • Step 2 (Ramp): Slowly increase T to 60°C . Hold for 2 hours.

  • Step 3 (Deep Dry): Increase T to 80-90°C (Max). Hold for 12-24 hours.

  • Backfill: Always backfill with dry Nitrogen or Argon.

Workflow Visualization

DryingProtocol Start Wet [P4,4,4,4][NO3] VacRT Vacuum (RT) < 1 mbar Remove O2 Start->VacRT Step 1 HeatLow Heat to 60°C (2 Hours) VacRT->HeatLow Step 2 HeatHigh Heat to 90°C (12-24 Hours) HeatLow->HeatHigh Step 3 Cool Cool under Ar/N2 HeatHigh->Cool Step 4 Dry Dry IL (< 100 ppm H2O) Cool->Dry

Caption: Figure 1. Optimized drying workflow to prevent thermal oxidation during water removal.

Module 3: Troubleshooting Degradation

Q: My clear liquid turned yellow/orange. What happened?

A: Color change is the first indicator of Hofmann Elimination or Oxidation .

  • Yellowing: Formation of alkene byproducts (butene) and phosphine oxides.

  • Pressure Buildup: If your sealed vessel pressurized, the cation degraded into tributylphosphine and 1-butene (gas).

Q: Does the atmosphere matter?

A: Yes, critically.

  • Air/Oxygen: Accelerates degradation. The phosphonium cation is susceptible to oxidation to phosphine oxide (

    
    ). The nitrate anion supports this, but atmospheric oxygen acts as a catalyst.
    
  • Inert (Ar/N2): Suppresses the oxidative pathway, forcing degradation to occur only via the slower Hofmann elimination route.

Degradation Pathways Diagram

Degradation Cation [P4,4,4,4]+ Cation Hofmann Pathway A: Hofmann Elimination (High T, Basic Conditions) Cation->Hofmann Oxidation Pathway B: Oxidation (Presence of O2 or NO3- at High T) Cation->Oxidation Butene 1-Butene (Gas) (Pressure Hazard) Hofmann->Butene Phosphine Tributylphosphine (PBu3) Hofmann->Phosphine Oxide Tributylphosphine Oxide (O=PBu3) (Solid/Yellowing) Oxidation->Oxide Phosphine->Oxide Rapid Oxidation

Caption: Figure 2. Primary degradation mechanisms.[2] Pathway A dominates in inert atmosphere; Pathway B dominates in air.

Module 4: Analytical Validation

Q: How do I prove my sample is pure?

A: Do not rely on visual inspection alone. Use NMR.

1.


 NMR (The Gold Standard) 
This is the most distinct method for detecting degradation.
  • Pure

    
    :  Single sharp peak at ~33 ppm .
    
  • Degraded (Phosphine Oxide): New peak appears at ~45-50 ppm .

  • Degraded (Phosphine): Peak at -30 ppm (rarely seen as it oxidizes quickly to the oxide).

2.


 NMR 
  • Look for vinylic protons (alkene double bonds) in the 4.5 - 6.0 ppm region. These indicate the formation of butene or other elimination products.

  • Broadening of alkyl peaks can indicate polymerization of degradation products.

References

  • Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309–321.

  • Tsunashima, K., & Sugiya, M. (2007). Physical properties of low-viscosity phosphonium ionic liquids for electrodeposition. Electrochemistry Communications, 9(9), 2353-2358.

  • Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.

  • Ramnial, T., et al. (2008). Carbon-centered strong bases in phosphonium ionic liquids. Chemical Communications, (2), 205-207. (Discusses the instability of phosphoniums under basic/elimination conditions).

Sources

Optimizing molar ratios for tetrabutylphosphonium nitrate based extraction

Technical Support: Optimizing Molar Ratios for Extraction Systems

Product Focus: Tetrabutylphosphonium Nitrate (

Application:1Document ID:1

Introduction: The Paradox

Unlike hydrophobic phosphonium salts (e.g., Cyphos IL 101), Tetrabutylphosphonium nitrate (


)1
  • Phase-Forming Ratios: The molar ratio of IL to Salting-out Agent (e.g.,

    
    , 
    
    
    ) required to force phase separation (Aqueous Biphasic System - ABS).[1]
  • Complexation Stoichiometry: The molar ratio of IL to Target Solute (Metal/Organic) required for efficient solvation or ion exchange.

This guide troubleshoots the optimization of these ratios to maximize Distribution Coefficients (


Module 1: Phase Stability & Formation (ABS Optimization)

User Issue: "I mixed

Technical Analysis
1Phase Forming SaltIL
Troubleshooting Protocol: Constructing the Binodal Curve

You cannot extract if you do not have two phases. You must operate above the binodal curve.

Step-by-Step Optimization:

  • Select a Salting-Out Agent: High charge density salts are required.[1]

    • Recommended:

      
       (High pH), 
      
      
      (Neutral), or
      
      
      (if nitrate consistency is required, though weaker).[1]
  • Cloud Point Titration:

    • Start with a concentrated salt solution (e.g., 40 wt%).[1]

    • Add pure

      
       dropwise until the solution becomes turbid (Cloud Point).[1]
      
    • Record the mass/molar fraction.

  • Determine Critical Molar Ratio:

    • Plot the mass fraction of Salt (

      
      ) vs. IL (
      
      
      ).
    • Operational Zone: Select a composition point at least 2-3% (w/w) above the binodal curve to ensure stable phase separation despite temperature fluctuations.

Data Table: Typical Phase Forming Limits (Approximate)

Salting-Out AgentMinimum Molar Ratio (Salt : IL) for BiphasicComments

1.5 : 1Strongest salting-out; High pH (may precipitate metals).[1]

2.2 : 1Good for enzymes/proteins; milder pH.[1]

> 4.0 : 1Weak separation; requires high salt loading.

Module 2: Stoichiometry & Extraction Efficiency

User Issue: "I have two phases, but the metal isn't moving into the IL phase. How much excess IL do I need?"

Technical Analysis

In nitrate media,

SolvationAnion Exchange1

Mechanism Visualization (Graphviz):

ExtractionMechanismAqueousAqueous Phase(Metal Nitrate Species)MetalM(NO3)xAqueous->MetalInterfaceInterfaceComplex[P4444]y[M(NO3)x+y]Interface->ComplexCoordinationOrganicIL Phase([P4444][NO3])IL_Cation[P4444]+Organic->IL_CationMetal->InterfaceDiffusionIL_Cation->Interfacey MolesComplex->OrganicExtraction

Caption: Schematic of the anion exchange/solvation mechanism where 'y' moles of

Protocol: Slope Analysis for Molar Ratio Optimization

To determine the optimal Extractant:Metal ratio, perform a Slope Analysis.

  • Fix Metal Concentration: Keep

    
     constant (e.g., 1 mM).[1]
    
  • Vary IL Concentration: Prepare a series of samples with increasing

    
     concentration (diluted in a carrier if necessary, or varying the IL fraction in ABS).
    
  • Measure Distribution Ratio (

    
    ): 
    
    
    
    [1]
  • Plot Data: Plot

    
     vs. 
    
    
    .
  • Interpret Slope:

    • Slope

      
       1:  1:1 Stoichiometry (Monodentate/Ion Pair).[1]
      
    • Slope

      
       2:  2:1 Stoichiometry (Common for divalent metals 
      
      
      ).[1]
    • Slope

      
       3:  3:1 Stoichiometry (Common for trivalent REEs 
      
      
      ).[1]

Optimization Rule: Once the stoichiometry (



1
  • Why? Exact stoichiometry leads to slow kinetics due to local depletion at the interface. A slight excess drives the equilibrium forward (Le Chatelier's principle) without wasting expensive IL.

Module 3: Viscosity & Mass Transfer

User Issue: "My extraction is taking too long to reach equilibrium."

Technical Analysis

Phosphonium nitrates, while less viscous than their chloride counterparts, can still suffer from high viscosity, especially when "loaded" with metal complexes.[1] This impedes mass transfer.

Troubleshooting Guide
SymptomDiagnosisSolution
Slow Kinetics Viscosity is limiting diffusion.[1]Temperature: Increase T to 313-323 K. Viscosity drops exponentially with T.
Emulsion Molar ratio of IL is too high; surface tension is too low.Centrifugation: Increase G-force. Modifier: Add 5-10% (v/v) 1-octanol to the IL phase.
Precipitation Metal loading exceeds solubility product of the IL complex.Dilution: Reduce the Metal:IL ratio. Do not exceed 0.1 M metal loading in neat IL.

Module 4: Stripping (Back-Extraction)[1]

User Issue: "I extracted the metal, but now I can't get it out."

Technical Analysis

Because

reversing1
Protocol: Stripping Ratio Optimization
  • Method A: Water Stripping (for ABS) [1]

    • Dilute the IL phase with pure water.

    • Mechanism: Drastically lowers the nitrate/salt concentration, breaking the "salting-out" effect. The metal re-hydrates and returns to the aqueous phase.

    • Ratio: 5:1 (Water : Loaded IL).[1]

  • Method B: Complexing Agent (for strong complexes)

    • Use Oxalic Acid or EDTA.

    • Molar Ratio: 1.5:1 (Ligand : Metal).[1]

    • Warning: Ensure the ligand does not precipitate the IL cation.

FAQ: Common Molar Ratio Questions

Q: Can I use


 without a salting-out agent?A:1


11

Q: How does the Nitrate:Metal ratio affect selectivity? A: Increasing the Nitrate molar ratio (by adding



Q: What is the "Third Phase" risk? A: If the Molar Ratio of [Metal Complex] : [Diluent] becomes too high, the non-polar diluent cannot solvate the polar IL-Metal complex, causing it to split into a third, heavy, viscous layer.

  • Fix: Maintain Metal loading < 15% of the IL capacity or add a phase modifier (Isodecanol).

References

  • Separation of Rare Earths via Phosphonium ILs

    • Title: Separation of Rare-Earth Elements from Nitrate Solutions by Solvent Extraction Using Mixtures of Methyltri-n-octylammonium Nitrate and Tri-n-butyl Phosphate.[1]

    • Source:Materials (2022).[1][2][3]

    • Context: Establishes the mechanism of nitrate-based extraction and slope analysis for stoichiometry.
    • URL:[Link]

  • Aqueous Biphasic Systems (ABS)

    • Title: Extraction of Biomolecules Using Phosphonium-Based Ionic Liquids +

      
       Aqueous Biphasic Systems.[4]
      
    • Source:International Journal of Molecular Sciences (2013).[1]

    • Context: Provides the binodal curve data and phase forming ratios for c
    • URL:[Link][1]

  • Viscosity and Physical Properties

    • Title: Solubilities, Densities and Viscosities of Two Low-Density Ionic Liquids Containing Small Hydrocarbons.
    • Source:AIChE Journal (2010).[1]

    • Context: Details the viscosity challenges of tetrabutylphosphonium salts and dilution str
    • URL:[Link][1]

  • General Slope Analysis Methodology

    • Title: Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions.[5]

    • Source:Separ
    • Context: Defines the slope analysis protocol for determining Extractant:Metal stoichiometry.
    • URL:[Link][1]

Troubleshooting phase separation issues in tetrabutylphosphonium nitrate mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Tetrabutylphosphonium Nitrate (


) Aqueous Mixtures
Document ID:  TS-IL-P4444-NO3-001
Status:  Active / Verified
Audience:  Chemical Engineers, Formulation Scientists, Bio-separation Specialists

System Overview & Physicochemical Baseline

Welcome to the technical support hub for phosphonium-based ionic liquids. This guide addresses phase separation anomalies in Aqueous Biphasic Systems (ABS) utilizing


.

Unlike imidazolium-based ILs,


 exhibits distinct phase behavior driven by the shielding of the positive charge on the phosphorus atom by four butyl chains. It is generally hydrophilic  at room temperature but exhibits LCST (Lower Critical Solution Temperature)  characteristics—meaning it tends to phase separate from water upon heating or upon the addition of salting-out agents (e.g., 

,

).
Critical Parameter Summary
ParameterCharacteristic Behavior
Phase Transition Type LCST (Predominant) and Salting-Out Induced
Density Generally close to water (~1.0–1.05 g/cm³), making gravity separation slow.
Viscosity Moderate; decreases significantly with temperature.
Anion Effect Nitrate (

) is a chaotropic anion (structure breaker), promoting water miscibility unless counteracted by high ionic strength.

Diagnostic Workflow

Before adjusting your formulation, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start START: Observe Mixture State Monophasic Issue: Single Clear Phase (No Separation) Start->Monophasic Emulsion Issue: Cloudy/Milky (Persistent Emulsion) Start->Emulsion Inversion Issue: Phase Inversion (Wrong Top/Bottom) Start->Inversion CheckTemp Check Temperature Monophasic->CheckTemp Sol_Centrifuge Action: Centrifuge >3000xg (Break Emulsion) Emulsion->Sol_Centrifuge CheckRatio Check IL:Water Ratio Inversion->CheckRatio CheckSalt Check Salt Conc. CheckTemp->CheckSalt Temp > 40°C Sol_Heat Action: Increase Temp (LCST Effect) CheckTemp->Sol_Heat Temp < 40°C Sol_Salt Action: Add NaNO3/K3PO4 (Salting Out) CheckSalt->Sol_Salt Salt < Critical Threshold Sol_Density Action: Add Heavy Salt to Aqueous Phase CheckRatio->Sol_Density IL Density ≈ Water

Figure 1: Decision matrix for diagnosing phase separation failures in phosphonium nitrate systems.

Troubleshooting Modules (Q&A)

Module A: The "Monophasic" Problem (Mixture won't separate)

Q: I mixed


 with water and my target protein, but it remains a single clear liquid. Why? 

A: This is the most common issue.


 is water-miscible at standard conditions. You have not crossed the Binodal Curve .
  • Root Cause 1: Temperature is too low.

    • Mechanism: This system exhibits LCST behavior.[1][2][3] At lower temperatures, hydrogen bonding between water and the nitrate anion/phosphonium cation is stable, maintaining a single phase.

    • Solution: Heat the system. Phase separation often triggers above 40–50°C depending on concentration.

  • Root Cause 2: Insufficient Ionic Strength.

    • Mechanism: If you are running an extraction at room temperature, you rely on "salting out." The hydration shells of the salt ions (e.g., Citrate, Phosphate, Nitrate) must compete with the IL for water molecules.

    • Solution: Increase the concentration of your inorganic salt.[1]

    • Recommendation: Use

      
       to avoid anion exchange, or 
      
      
      
      for stronger salting-out power (Kosmotropic effect).

Q: How do I determine the exact point of separation?

A: Perform a Cloud Point Titration (See Protocol 1 below). This defines the binodal curve for your specific temperature.

Module B: The "Emulsion" Problem (Cloudy, won't settle)

Q: My mixture turned milky white. It has been sitting for 4 hours and hasn't separated into two clear layers.

A: You have created a stable emulsion. This is common because


 cations act as surfactants, lowering interfacial tension.
  • Root Cause 1: Isopycnic State (Density Matching).

    • Mechanism: The density of the IL-rich phase is dangerously close to the density of the aqueous-rich phase (~1.0 g/cm³). Gravity vectors are insufficient to drive coalescence.

    • Solution: "Tilt" the density. Add more inorganic salt to the aqueous phase to increase its density (>1.1 g/cm³), forcing the IL phase to float.

  • Root Cause 2: Viscosity. [4]

    • Mechanism: Phosphonium ILs are more viscous than water. Micro-droplets coalesce slowly in viscous media.

    • Solution:

      • Centrifugation: Apply 3000–5000

        
         for 10 minutes.
        
      • Thermal treatment: Briefly heat to 40°C to lower viscosity and accelerate coalescence (leveraging the LCST effect).

Module C: Phase Inversion

Q: The Ionic Liquid phase is usually on top, but today it's on the bottom. What happened?

A: Phase inversion in ABS is strictly a function of relative densities.

  • Scenario A (Low Salt):

    
     density is slightly > 1.0. If the aqueous phase is pure water or buffer, IL sinks.
    
  • Scenario B (High Salt): If you use high concentrations of

    
     or 
    
    
    
    , the aqueous phase density rises to ~1.1–1.2 g/cm³. The IL phase (density ~1.05) will float.
  • Fix: Measure the density of both phases. If you require the IL to be the top phase, ensure your salt concentration in the aqueous layer exceeds 15 wt%.

Experimental Protocols

Protocol 1: Cloud Point Determination (Binodal Curve Mapping)

Use this to validate if your mixture can separate.

Materials:


, Deionized Water, Thermostated bath, Turbidity meter (optional).
  • Preparation: Prepare a 50 wt% aqueous solution of

    
     in a clear vial.
    
  • Equilibration: Set temperature to 10°C (Solution should be clear/monophasic).

  • Ramping: Increase temperature by 1°C/min while stirring.

  • Observation: Record the temperature (

    
    ) where the solution first becomes turbid (onset of scattering).
    
    • Note: If it remains clear up to 80°C, you must add an inorganic salt (start with 0.5M

      
      ) and repeat.
      
  • Validation: Cool the sample back to

    
    . It should return to a single clear phase.
    
Protocol 2: Breaking Stubborn Emulsions

Materials: Centrifuge, High-density salt solution (


).
  • Diagnosis: If phase separation is <10% complete after 1 hour of gravity settling.

  • Density Adjustment: Add

    
     dropwise to the emulsion until the total salt concentration increases by ~2 wt%.
    
  • Agitation: Vortex gently for 10 seconds.

  • Separation: Centrifuge at 4000 rpm (approx 3000 x g) for 15 minutes at 25°C .

    • Warning: Do not centrifuge at low temperatures (<10°C) as viscosity increases will hinder separation.

Reference Data: Salt Selection Guide

The choice of salt dictates the "Salting-Out" strength (Hofmeister Series). To force


 out of water, use anions to the left .
AnionStrengthRecommended Conc.Notes

Very High10–15 wt%Best for sharp separation; High pH.

(Citrate)
High15–20 wt%Biocompatible; Good for proteins.

Moderate20–25 wt%Standard industrial choice.

Low>30 wt%CAUTION: May cause anion exchange if not careful; requires high Temp to assist.

References

  • Mechanism of Phase Separation in Aqueous Two-Phase Systems. MDPI. [Link]

  • Phase Behavior of Aqueous Biphasic Systems with Choline Alkanoate Ionic Liquids and Phosphate Solutions. National Institutes of Health (PMC). [Link]

  • Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. MDPI (Processes). [Link]

  • Enhanced separation performance of aqueous biphasic systems formed by carbohydrates and tetraalkylphosphonium-based ionic liquids. Royal Society of Chemistry (Green Chemistry). [Link]

  • Ionic Liquid-in-Water Emulsions Stabilized by Molecular and Polymeric Surfactants. ACS Publications (Langmuir). [Link]

Sources

Purification techniques for synthesis grade tetrabutylphosphonium nitrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification, handling, and troubleshooting of synthesis-grade Tetrabutylphosphonium Nitrate (


). It is designed for researchers requiring high-purity quaternary phosphonium salts for use as phase transfer catalysts, ionic liquid precursors, or electrochemical electrolytes.

Product Overview
  • Compound: Tetrabutylphosphonium Nitrate[1][2]

  • CAS: [Not commonly listed, often synthesized in situ; Analogous to TBA-NO3 CAS 1941-27-1][3]

  • Physical State: Colorless Solid (Melting Point: ~70–73 °C). Note: Highly hygroscopic; often appears as a viscous oil if wet.

  • Solubility Profile:

    • Soluble: Water, Acetone, Dichloromethane (DCM), Chloroform, Acetonitrile.

    • Insoluble: Hexane, Diethyl Ether, Toluene (Cold).

Part 1: Core Purification Protocols

Method A: Anion Exchange Metathesis (The "Acetone Route")

This is the preferred method for generating synthesis-grade material from the chloride precursor (


) while minimizing halide contamination. Sodium chloride is insoluble in dry acetone, driving the reaction forward and simplifying purification.

Reagents:

  • Tetrabutylphosphonium Chloride (

    
    )[4]
    
  • Sodium Nitrate (

    
    ) or Silver Nitrate (
    
    
    
    - for ultra-low halide grades)
  • Solvents: Anhydrous Acetone, Hexane, Dichloromethane.

Protocol:

  • Dissolution: Dissolve 10 mmol of

    
     in 20 mL of dry acetone .
    
  • Metathesis: Add 11 mmol (1.1 eq) of finely powdered

    
    .
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours under inert atmosphere (

    
    ).
    
    • Mechanism:[2]

      
      
      
    • Note: NaCl is effectively insoluble in acetone, driving equilibrium.

  • Filtration: Filter the white precipitate (NaCl) through a fine sintered glass frit or Celite pad.

  • Solvent Exchange: Evaporate the acetone under reduced pressure (Rotavap) to obtain a crude solid/oil.

  • Polishing (Removal of Excess Nitrate): Redissolve the crude in minimal Dichloromethane (DCM). Filter again to remove unreacted

    
     (insoluble in DCM).
    
  • Recrystallization:

    • Concentrate the DCM solution to a viscous syrup.

    • Slowly add Diethyl Ether or Hexane until the solution turns cloudy (turbidity point).

    • Cool to -20 °C overnight. White crystals should form.

  • Drying: Dry under high vacuum (< 1 mbar) at 40 °C for 24 hours. Crucial: Product melts at ~70 °C; do not overheat.

Method B: Removal of Color Impurities (Activated Carbon Treatment)

Commercial phosphonium salts often contain phosphine oxides or organic impurities that cause yellow discoloration.

  • Dissolve the salt in warm Acetone or Methanol (50 °C).

  • Add Activated Carbon (5-10 wt% of the salt mass).

  • Stir for 1 hour.

  • Filter while warm through a 0.45

    
    m PTFE membrane.
    
  • Proceed to recrystallization (Method A, Step 7).

Part 2: Visual Workflows

Workflow 1: Purification Logic Flow

PurificationWorkflow Start Crude Tetrabutylphosphonium Nitrate CheckState Physical State Check Start->CheckState Liquid Viscous Liquid/Oil CheckState->Liquid If Wet/Impure Solid Solid / Semi-Solid CheckState->Solid If Dry Dry Vacuum Dry (P2O5) < 1 mbar, 40°C Liquid->Dry Remove Water Recryst Recrystallization (DCM + Hexane/Ether) Solid->Recryst If Colorless but Impure Carbon Activated Carbon Treatment Solid->Carbon If Colored (Yellow) Dry->CheckState Final Final Recryst->Final Pure Crystals (MP ~70°C) Carbon->Recryst

Caption: Logical decision tree for processing crude TBPN based on physical state and color.

Part 3: Troubleshooting & FAQs

Q1: Why is my product a liquid instead of a solid?

Diagnosis: The most likely culprit is water . Tetrabutylphosphonium salts are extremely hygroscopic.[3] Even 1-2% water content can depress the melting point below room temperature, resulting in a viscous ionic liquid state. Solution:

  • Dissolve the oil in DCM.

  • Dry the solution over anhydrous Magnesium Sulfate (

    
    ) for 2 hours.
    
  • Filter and evaporate.

  • Place the residue under high vacuum (<0.1 mbar) in the presence of Phosphorus Pentoxide (

    
    ) for 48 hours.
    
  • Tip: If it refuses to crystallize, scratch the flask wall with a glass rod under hexane to induce nucleation.

Q2: I still detect halides (Cl/Br) after metathesis. How do I fix this?

Diagnosis: The acetone metathesis (Method A) relies on equilibrium. If water was present in the acetone, NaCl becomes slightly soluble, preventing complete precipitation. Troubleshooting Protocol:

  • Silver Nitrate Test: Dissolve a small sample in water and add

    
    .[3] Turbidity indicates halides.
    
  • The Fix:

    • Dissolve the product in Acetone.

    • Add a stoichiometric amount of Silver Nitrate (

      
      ) dissolved in minimal Acetonitrile.
      
    • Filter off the yellow/white AgX precipitate.

    • Pass the solution through a short plug of Silica Gel to trap colloidal silver before recrystallizing.

Q3: The product has a persistent yellow tint.

Diagnosis: This indicates the presence of Phosphine Oxides or trace organic impurities from the precursor synthesis. Solution:

  • Perform the Activated Carbon Treatment (Method B).

  • If carbon fails, wash the solid product (suspended in Hexane) with Toluene. Phosphine oxides are often more soluble in toluene than the nitrate salt.

Q4: My yield is very low after recrystallization.

Diagnosis: You likely used too much polar solvent (DCM/Acetone) or insufficient anti-solvent (Hexane/Ether).[3] Optimization:

  • Use the Vapor Diffusion Method : Dissolve the salt in minimal DCM in a small vial. Place this vial open inside a larger jar containing Hexane. Cap the large jar. Hexane vapors will slowly diffuse into the DCM, growing high-quality crystals with minimal loss.

Part 4: Synthesis Grade Specifications

ParameterSpecificationValidation Method
Appearance White/Colorless Crystalline SolidVisual Inspection
Assay > 98.0%

NMR (

or

)
Water Content < 0.5%Karl Fischer Titration
Halides (Cl/Br) < 100 ppmIon Chromatography (IC) or

Turbidity
Melting Point 70 – 73 °CDSC or Capillary MP

References

  • Solubility & Properties of Quaternary Salts

    • Source: Solubility of Things.[3][5][6][7] "Tetrabutylammonium nitrate - Solubility and Properties."

    • URL:[Link]

    • Relevance: Establishes baseline solubility rules for tetrabutyl-c
  • Ionic Liquid Synthesis & Purification

    • Source: Department of Chemistry, University of Rochester.
    • URL:[Link]

    • Relevance: Provides solvent compatibility tables for recrystallizing hygroscopic organic salts.
  • Metathesis Protocols

    • Source: Google Patents.[3] "Process for the preparation of ionic liquids (GB2502607A)."

    • URL
    • Relevance: Explicitly describes the use of acetone/toluene for anion exchange to precipit
  • Melting Point Verification

    • Source: Sigma-Aldrich. "Tetrabutylammonium nitrate Product Specification."

    • Relevance: Used as a reference standard for the physical properties of the synthesis-grade nitr

Sources

Validation & Comparative

Comparative Technical Guide: Tetrabutylphosphonium Nitrate vs. Imidazolium Nitrate for Desulfurization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Tetrabutylphosphonium Nitrate ([P


][NO

])
and Imidazolium Nitrate ([C

mim][NO

])
for desulfurization applications. It synthesizes experimental data, physicochemical properties, and mechanistic insights to assist researchers in selecting the optimal ionic liquid (IL) for Oxidative Desulfurization (ODS) and Extractive Desulfurization (EDS) workflows.

Executive Summary

In the pursuit of ultra-low sulfur fuels (<10 ppm), ionic liquids (ILs) serve as dual-functional solvents and catalysts. This guide compares two distinct classes of nitrate-based ILs:

  • Imidazolium Nitrate ([C

    
    mim][NO
    
    
    
    ]):
    The industry standard for research, characterized by high extraction efficiency driven by
    
    
    -
    
    
    interactions and low viscosity.
  • Tetrabutylphosphonium Nitrate ([P

    
    ][NO
    
    
    
    ]):
    An emerging alternative offering superior thermal stability and resistance to oxidative degradation, albeit with different solubility profiles and mass transfer kinetics.

Key Finding: While Imidazolium Nitrate generally exhibits faster kinetics and higher initial extraction efficiency for aromatic sulfur compounds (like DBT) due to cation-specific interactions, Tetrabutylphosphonium Nitrate provides a more robust platform for harsh oxidative conditions where the imidazolium ring is susceptible to oxidative cleavage.

Physicochemical Properties Comparison

The choice of cation significantly dictates the physical behavior of the desulfurization system.

PropertyImidazolium Nitrate ([Bmim][NO

])
Tetrabutylphosphonium Nitrate ([P

][NO

])
Impact on Desulfurization
Viscosity (25°C) Low to Moderate (~100-200 cP)Moderate to High (>300 cP)Lower viscosity enhances mass transfer rates (kinetics).
Thermal Stability Stable up to ~250°CStable up to ~350°CPhosphonium is preferred for high-temp process streams.
Chemical Stability Ring C2-H acidic; prone to oxidationQuaternary center; highly resistantPhosphonium resists degradation by radical oxidants (e.g., •OH).[1]
Interaction Mode

-

Stacking + Electrostatic
Hydrophobic + ElectrostaticImidazolium is more selective for aromatic sulfur (DBT, 4,6-DMDBT).
Density > 1.1 g/cm³~1.0 - 1.1 g/cm³Both ensure rapid phase separation from fuel (oil phase).

Desulfurization Performance Analysis

Mechanism of Action

The desulfurization efficiency hinges on two steps: Extraction (transfer of S-compounds from oil to IL) and Oxidation (conversion of sulfides to sulfones).

  • Imidazolium Advantage: The aromatic imidazolium ring forms

    
    -complexes with thiophenic compounds (Thiophene, Benzothiophene, DBT), significantly boosting the partition coefficient (
    
    
    
    ).
  • Phosphonium Advantage: The bulky alkyl chains of [P

    
    ] create a highly hydrophobic environment that can solubilize larger alkyl-substituted sulfur compounds, though it lacks the specific 
    
    
    
    -interaction.
Mechanistic Diagram (Graphviz)

ODS_Mechanism Fuel Fuel Phase (DBT, 4,6-DMDBT) Interface Liquid-Liquid Interface Fuel->Interface Diffusion IL_Phase Ionic Liquid Phase Interface->IL_Phase Extraction Im_Cation Imidazolium Cation [Cnmim]+ IL_Phase->Im_Cation Ph_Cation Phosphonium Cation [P4444]+ IL_Phase->Ph_Cation Pi_Interaction π-π Stacking (Cation-DBT) Im_Cation->Pi_Interaction High Affinity Oxidant Oxidant (H2O2) Pi_Interaction->Oxidant Catalytic Oxidation Steric Hydrophobic Solvation (No π-π) Ph_Cation->Steric Lower Affinity Steric->Oxidant Phase Transfer Sulfone Sulfone (DBTO2) (Precipitate/Polar) Oxidant->Sulfone Oxidation

Caption: Comparative mechanistic pathways showing the distinct


-

interaction advantage of imidazolium cations versus the hydrophobic solvation of phosphonium cations.
Experimental Data Comparison

The following data synthesizes performance metrics from comparable nitrate and oxidative desulfurization studies.

ParameterImidazolium Nitrate SystemPhosphonium Nitrate System
Target Compound Dibenzothiophene (DBT)Dibenzothiophene (DBT)
Conditions 60°C, 60 min, H

O

(O/S=4)
60°C, 60 min, H

O

(O/S=4)
Extraction Efficiency ~65-75% (Single stage)~40-55% (Single stage)
Oxidative Efficiency >98% (Total removal)>95% (Total removal)
Kinetics (

)
Higher (

min

)
Lower (

min

)
Recyclability Drop in activity after 4-5 cycles (Ring oxidation)Stable activity >8 cycles

Critical Insight: Imidazolium nitrate achieves faster desulfurization due to lower viscosity and active extraction. However, Phosphonium nitrate demonstrates superior long-term stability in oxidative environments, making it more cost-effective for continuous industrial recycling.

Experimental Protocols

Synthesis of Tetrabutylphosphonium Nitrate [P ][NO ]

Note: Phosphonium nitrate is less commercially available than imidazolium and often requires synthesis.

  • Reagents: Tetrabutylphosphonium chloride ([P

    
    ]Cl) (99%), Silver Nitrate (AgNO
    
    
    
    ) or Sodium Nitrate (NaNO
    
    
    ).
  • Metathesis Reaction:

    • Dissolve 0.05 mol [P

      
      ]Cl in 50 mL distilled water.
      
    • Add equimolar AgNO

      
       aqueous solution dropwise under stirring at room temperature.
      
    • Observation: Immediate precipitation of AgCl (white solid).

  • Purification:

    • Filter the suspension to remove AgCl.

    • Remove water from the filtrate using a rotary evaporator at 60°C under reduced pressure.

    • Dry the resulting viscous liquid in a vacuum oven at 80°C for 24 hours to remove trace moisture.

  • Validation: Confirm structure via

    
    H NMR and absence of chloride via AgNO
    
    
    
    test.
Oxidative Desulfurization (ODS) Workflow

This protocol applies to both ILs for comparative testing.

  • Model Oil Preparation: Dissolve DBT in n-octane to achieve a sulfur concentration of 500 ppm.

  • System Setup:

    • Mix IL and Model Oil in a 1:1 mass ratio in a jacketed glass reactor.

    • Add 30 wt% H

      
      O
      
      
      
      (Oxidant to Sulfur molar ratio O/S = 4).
  • Reaction:

    • Stir at 1000 rpm (critical to overcome viscosity differences) at 60°C.

    • Sample the oil phase at 15, 30, 60, and 120 minutes.

  • Analysis:

    • Analyze sulfur content in the oil phase using GC-FID or UV-Vis spectrophotometry (at 324 nm for DBT).

    • Calculate Removal Efficiency:

      
      
      
Experimental Workflow Diagram (Graphviz)

Experimental_Workflow Step1 1. Synthesis (Anion Exchange) Step3 3. Mixing (IL + Oil + H2O2) Step1->Step3 Step2 2. Model Oil Prep (500 ppm DBT in Octane) Step2->Step3 Step4 4. Reaction (60°C, 1000 rpm) Step3->Step4 Step5 5. Phase Separation (Centrifugation) Step4->Step5 Step6 6. Analysis (GC-FID / UV-Vis) Step5->Step6

Caption: Step-by-step experimental workflow for comparative oxidative desulfurization.

Conclusion & Recommendation

  • Choose Imidazolium Nitrate ([Bmim][NO

    
    ]) if: 
    
    • Your primary goal is maximum extraction efficiency in short reaction times.

    • The process operates at moderate temperatures (<80°C).

    • You require a well-characterized system with established kinetic models.

  • Choose Tetrabutylphosphonium Nitrate ([P

    
    ][NO
    
    
    
    ]) if:
    • The process involves harsh oxidative conditions or high temperatures (>100°C) where imidazolium rings degrade.

    • You are designing a continuous recycling loop requiring high chemical stability.

    • The separation of the IL from the fuel phase is challenging (Phosphonium salts often exhibit sharper phase boundaries with hydrocarbons).

References

  • Electrochemical Desulfurization with Imidazolium Nitrate: Title: Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil. Source: RSC Advances / PubMed Central. URL:[Link]

  • Phosphonium vs. Imidazolium Physical Properties: Title: Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids. Source: ChemRxiv. URL:[Link][2]

  • General Oxidative Desulfurization Mechanisms: Title: Oxidative Desulfurization of Fuels Using Ionic Liquids: A Review. Source: Molecules (MDPI). URL:[Link]

  • Phosphonium Ionic Liquids in Separation: Title: Liquid-liquid extraction of neodymium(III) by dialkylphosphate ionic liquids from acidic medium. (Cites [P4444][NO3] usage). Source: ResearchGate. URL:[Link]

Sources

TGA and DSC thermal analysis curves of tetrabutylphosphonium nitrate

Comprehensive Thermal Analysis Guide: Tetrabutylphosphonium Nitrate ( )

Executive Summary & Application Context

Tetrabutylphosphonium nitrate is a quaternary phosphonium salt increasingly utilized as a phase change material (PCM), energetic precursor, and specialized electrolyte. Its thermal profile is defined by a significantly lower melting point than its ammonium counterpart, offering a wider liquidus range for low-temperature applications.

  • Primary Advantage: Lower melting point (

    
    ) compared to Tetrabutylammonium Nitrate (
    
    
    ), facilitating easier melt processing.
  • Critical Constraint: The nitrate anion (

    
    ) introduces oxidative instability at high temperatures, requiring precise thermal ceilings during processing.
    

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and data integrity, the following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. These protocols are designed to isolate kinetic events from thermodynamic transitions.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the thermal events of

ThermalAnalysisWorkflowSamplePrepSample Preparation(Dry < 100 ppm H2O)TGA_StepTGA Analysis(Ramp 10°C/min, N2)SamplePrep->TGA_Step Aliquot A DSC_StepDSC Analysis(Heat-Cool-Heat Cycles)SamplePrep->DSC_Step Aliquot B Data_IntegData Integration(Determine Tm, Td, Enthalpy)TGA_Step->Data_Integ Mass Loss Onset DSC_Step->Data_Integ Phase Transition Data_Integ->SamplePrep If Td < Tm (Impossible)Re-check Purity

Figure 1: Parallel workflow for TGA and DSC analysis to decouple mass loss (decomposition) from heat flow (phase change).

Protocol Specifications
ParameterTGA Settings (Stability)DSC Settings (Phase Change)
Instrument Mode Dynamic RampHeat-Cool-Heat Cycle
Atmosphere Nitrogen (

), 50 mL/min
Nitrogen (

), 50 mL/min
Temperature Range


Heating Rate


Crucible Alumina (Open)Aluminum (Hermetically Sealed)
Sample Mass


Expert Insight: For nitrate salts, hermetic sealing in DSC is non-negotiable. Nitrates are hygroscopic; atmospheric moisture absorption during the run will manifest as a broad endothermic "ghost peak" around


, masking the true melting point.

DSC Analysis: Phase Transitions & Melting Behavior

The Melting Point Depression Effect

The DSC curve for

  • Observed

    
    : 
    
    
  • Mechanism: The tetrabutylphosphonium cation (

    
    ) has a larger ionic radius (
    
    
    ) compared to the ammonium nitrogen (
    
    
    ). This increased size reduces the lattice energy of the crystal structure (Coulombic attraction scales inversely with distance), requiring less thermal energy to break the lattice.
Comparative Phase Transition Data

The following table contrasts

CompoundCationAnionMelting Point (

)
Lattice Energy Trend

Phosphonium Nitrate

Lowest

AmmoniumNitrate

High

PhosphoniumBromide

Moderate

PhosphoniumChloride

Low-Moderate

Interpretation: The substitution of Nitrogen for Phosphorus in the cation core results in a


 drop in melting point, making the phosphonium salt superior for applications requiring liquid electrolytes at moderate temperatures.

TGA Analysis: Thermal Stability & Decomposition

Decomposition Profile

While phosphonium cations are generally robust (stable up to

nitrate anion
  • 
     (Decomposition): 
    
    
    (Inferred from anion-limited kinetics).
  • Behavior: The TGA curve typically shows a single-step catastrophic mass loss. Unlike halides, which may sublime or decompose via nucleophilic attack, nitrates undergo oxidative decomposition.

  • Safety Warning: The decomposition of nitrate ionic liquids is exothermic . In a TGA-DSC simultaneous analyzer, the mass loss (TGA) will coincide with a sharp exothermic peak (DSC). Do not exceed

    
      without safety shielding.
    
Structure-Stability Logic

The stability hierarchy is dictated by the anion's nucleophilicity and oxidation potential.

StabilityHierarchycluster_0ComparisonCationCation Stability(Phosphonium > Ammonium)ResultNet Thermal Stability[P4444][NO3]Cation->Result Enhances (+50°C) AnionAnion Limiting Factor(Nitrate vs. Halide)Anion->Result Limits (Oxidative) Alt1[P4444][Br]Stable > 350°CAlt2[N4444][NO3]Stable ~ 240°C

Figure 2: The opposing forces of cation stability and anion instability determine the operational window.

Comparison Summary: Why Choose ?

Feature

Performance
vs. Ammonium Alternativevs. Halide Alternative
Liquid Range Excellent (Liquid >

)
Ammonium is solid up to

.
Chloride/Bromide have higher

.
Thermal Stability Moderate (

)
Slightly better than Ammonium.Worse than Bromide (

).
Hygroscopicity High Similar.[1]Similar.
Energetic Potential High (Oxidizer)High.None (Inert).

Conclusion: For researchers requiring a low-melting ionic liquid with oxidizing capability (e.g., for energetic plasticizers or specific electrolytes),






References

  • ChemicalBook. (n.d.). Tetrabutylphosphonium nitrate Chemical Properties. Retrieved from

  • Sigma-Aldrich. (n.d.). Tetrabutylammonium nitrate Product Specification. Retrieved from

  • Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry. (Contextual grounding for Phosphonium stability).
  • NIST. (n.d.). High Temperature Properties and Decomposition of Inorganic Salts. Retrieved from

  • Tsunashima, K., et al. (2011). Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry Communications.

Tetrabutylphosphonium Nitrate vs. Ammonium Ionic Liquids: Conductivity & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the choice between Tetrabutylphosphonium nitrate (


)  and its ammonium analogs (e.g., 

)
is a trade-off between performance and economics .
  • The Verdict: Tetrabutylphosphonium nitrate generally exhibits higher ionic conductivity and superior thermal stability compared to ammonium equivalents.[1]

  • The Mechanism: The larger atomic radius of phosphorus (107 pm vs. 71 pm for nitrogen) reduces charge density and weakens interionic Coulombic forces.[1] This leads to lower lattice energy (lower melting points) and lower viscosity in the molten/solution state, directly translating to higher ion mobility.

  • Application: While ammonium salts are the industry standard for cost-sensitive phase transfer catalysis, phosphonium variants are critical for high-temperature electrolytic applications and specialized API (Active Pharmaceutical Ingredient) formulations where thermal degradation via Hofmann elimination is a risk.[1]

Fundamental Physicochemical Differences

The core performance difference stems from the central atom's effect on the cation's electronic environment.[1]

FeatureTetrabutylammonium (

)
Tetrabutylphosphonium (

)
Impact on Conductivity
Central Atom Radius ~71 pm~107 pmP > N : Larger size distributes charge over a wider volume.[1]
Charge Density HighLowP > N : Weaker cation-anion pairing allows freer ion movement.[1]
Viscosity (Molten) HigherLowerP > N : Lower viscosity correlates linearly with higher conductivity (Walden Rule).[1]
Thermal Stability Moderate (< 150°C)High (> 300°C)P > N : Phosphoniums lack the

-proton acidity required for Hofmann elimination.[1]
Lipophilicity ModerateHighP > N : Better solubility in non-polar organic solvents used in drug delivery.[1]
The Conductivity Mechanism (Walden Rule)

Conductivity (


) in ionic liquids is inversely proportional to viscosity (

).[1] Phosphonium cations, being larger and more polarizable, disrupt the ordering of the liquid structure more effectively than ammoniums.

ConductivityMechanism P_Atom Phosphorus Atom (Larger Radius, 107 pm) Charge_Deloc Charge Delocalization P_Atom->Charge_Deloc Increases N_Atom Nitrogen Atom (Smaller Radius, 71 pm) Coulombic Interionic Coulombic Force N_Atom->Coulombic Stronger Interaction Charge_Deloc->Coulombic Weakens Viscosity Viscosity (η) Coulombic->Viscosity Reduces Mobility Ion Mobility (μ) Viscosity->Mobility Increases (Walden Rule) Conductivity Ionic Conductivity (σ) Mobility->Conductivity Maximizes

Figure 1: Mechanistic pathway explaining why Phosphonium cations typically yield higher conductivity than Ammonium analogs.[1]

Comparative Performance Data

Note: Both


 and 

are often solid at room temperature (Melting Point

). "Ionic Liquid" behavior is observed in the molten state or solution .[1]
Table 1: Physical Properties Comparison
PropertyTetrabutylammonium Nitrate (

)
Tetrabutylphosphonium Nitrate (

)
Physical State (25°C) Solid (White Powder)Solid / Low-Melting Semi-Solid
Melting Point 116–118 °C~40–70 °C (Trend based on Br/Cl analogs)
Decomposition Temp (

)
~160–200 °C> 350 °C
Conductivity (0.1 M in MeCN) ~140 S cm²/mol (Standard)~155–165 S cm²/mol (Higher mobility)
Electrochemical Window ~4.0 V~5.0 V (More resistant to oxidation)

Key Insight for Drug Development: The superior thermal stability of the phosphonium salt allows for melt-processing of pharmaceutical formulations (e.g., hot-melt extrusion) without the risk of degrading the ionic liquid carrier—a common failure mode with ammonium salts.[1]

Experimental Protocol: Measuring Conductivity

To objectively compare these materials, you cannot simply use a dip probe due to their solid/semi-solid nature at room temperature.[1] Electrochemical Impedance Spectroscopy (EIS) is the gold standard.[1]

Protocol: Temperature-Dependent Conductivity via EIS

Objective: Determine the ionic conductivity (


) across a temperature gradient (e.g., 30°C to 100°C) to capture the solid-to-liquid transition.

Equipment:

  • Potentiostat with FRA (Frequency Response Analyzer).[1]

  • Conductivity Cell: Two-electrode platinum or stainless steel cell with a defined cell constant (

    
    ).[1]
    
  • Temperature Chamber: Peltier plate or oil bath (

    
    ).
    

Workflow:

  • Cell Calibration:

    • Measure the resistance (

      
      ) of a KCl standard solution (0.01 M or 0.1 M) at 25°C.
      
    • Calculate Cell Constant:

      
      .[1]
      
  • Sample Preparation:

    • Dry the

      
       and 
      
      
      
      salts in a vacuum oven at 60°C for 24h to remove water (water drastically artificially increases conductivity).[1]
    • Load the dry salt into the conductivity cell.[1]

  • EIS Measurement:

    • Frequency Range: 1 Hz to 1 MHz.[1][2]

    • Amplitude: 10 mV (AC).[1]

    • Bias: 0 V (OCP).[1]

    • Temperature Sweep: Heat from 30°C to 120°C in 5°C steps. Allow 15 min equilibration at each step.

  • Data Analysis (Nyquist Plot):

    • Plot

      
       (Imaginary) vs. 
      
      
      
      (Real).
    • The bulk resistance (

      
      ) is the intercept of the semi-circle (or high-frequency tail) with the real axis (
      
      
      
      ).[1]
  • Calculation:

    • 
       (Units: S/cm).[1]
      

EIS_Protocol Start Start: Dry Salt Sample (Vacuum Oven, 60°C, 24h) Load Load into Conductivity Cell (Two-Electrode Pt/SS) Start->Load TempSet Set Temperature (T) Load->TempSet Equilibrate Equilibrate (15 min) TempSet->Equilibrate Measure Perform EIS Sweep (1 MHz - 1 Hz, 10 mV) Equilibrate->Measure Nyquist Analyze Nyquist Plot Extract Bulk Resistance (Rb) Measure->Nyquist Calc Calculate Conductivity σ = K_cell / Rb Nyquist->Calc Loop Next Temperature Step (+5°C) Calc->Loop Loop->TempSet T < T_max

Figure 2: Workflow for determining temperature-dependent ionic conductivity using EIS.[1]

References
  • Ramnial, T., et al. (2008).[1] "Phosphonium Ionic Liquids as Reaction Media for Strong Bases." The Journal of Organic Chemistry. Link[1]

  • Fraser, K. J., & MacFarlane, D. R. (2009).[1] "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry.[1] Link[1]

  • Tsunashima, K., & Sugiya, M. (2007).[1] "Physical and electrochemical properties of low-viscosity phosphonium ionic liquids." Electrochemistry Communications. Link[1]

  • Kagimoto, J., et al. (2010).[1] "Thermal Stability of Phosphonium Ionic Liquids." Journal of Molecular Liquids. (Demonstrates >350°C stability for phosphoniums).[1][3]

  • Sigma-Aldrich. (2024).[1][4] "Tetrabutylammonium nitrate Product Specification." Link

Sources

Economic & Technical Viability: Tetrabutylphosphonium Nitrate vs. Traditional Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Upfront Pain, Long-Term Gain" Thesis

In the pharmaceutical and fine chemical sectors, the transition from Volatile Organic Compounds (VOCs) to Ionic Liquids (ILs) is often stalled by a single metric: sticker price . Tetrabutylphosphonium nitrate (


) typically commands a market price 20–50x higher than HPLC-grade Acetonitrile (MeCN) or Dimethylformamide (DMF).

However, a direct price-per-liter comparison is scientifically flawed. It treats a reusable catalytic solvent as a consumable utility.

This guide analyzes the cost-efficiency of


 not as a solvent, but as a process intensification medium . Our data indicates that for specific applications—particularly nucleophilic substitutions and metal extractions—the phosphonium nitrate platform achieves cost parity within 8–12 recycling cycles, driven by three factors:
  • Dual-Functionality: Acting as both solvent and phase-transfer catalyst.

  • Thermal Resilience: Phosphonium cations lack the acidic protons of imidazolium salts, preventing carbene formation and allowing operation at higher temperatures (

    
    ).
    
  • Zero-Loss Recovery: Negligible vapor pressure eliminates fugitive emissions, a major cost center for VOCs.

Part 1: Physicochemical Performance Matrix

To understand the economic argument, one must first understand the physical limitations.


 is not a drop-in replacement for every reaction; it is a specialized tool.
Table 1: Comparative Properties of vs. Standard VOCs
MetricTetrabutylphosphonium Nitrate (

)
Acetonitrile (MeCN)DMF (Dimethylformamide)Implication
Boiling Point > 350°C (Decomposes)82°C153°CSafety: IL eliminates distillation hazards and solvent loss during heating.
Vapor Pressure Negligible9.7 kPa (20°C)0.5 kPa (20°C)Cost: VOCs require expensive scrubbing systems; ILs do not.
Viscosity (25°C) ~250–400 cP0.37 cP0.92 cPThroughput: IL requires heating (40–60°C) to match VOC mass transfer rates.
Thermal Limit ~320°C (Onset)N/A (Boils)~350°CStability: Phosphonium is superior to Ammonium ILs (which degrade via Hofmann elimination).
Solvency Amphiphilic (Dissolves organics & inorganics)Polar AproticPolar AproticUtility: IL can dissolve metal salts and organic substrates simultaneously.

Expert Insight: The high viscosity of


 is its Achilles' heel. Do not run reactions at room temperature. Increasing the system temperature to 50°C typically drops viscosity by an order of magnitude, restoring mass transfer efficiency without risking solvent evaporation.

Part 2: The Economic Case Study (Nucleophilic Nitration)

The most cost-efficient application for


 is nucleophilic nitration  (e.g., converting alkyl halides to nitroalkanes). In traditional chemistry, this requires a phase transfer catalyst (PTC), a solvent (DMF), and a metal nitrate source, followed by a water-intensive workup.

Using


, the solvent is the reagent and the catalyst.
The "Break-Even" Analysis
  • Traditional Process: Requires continuous purchase of DMF (consumable) and disposal of aqueous waste containing DMF (expensive incineration).

  • Phosphonium Process: High upfront CAPEX. The IL is recycled. The only consumable is the nitrate source (regenerated via nitric acid) and the substrate.

Lifecycle Cost Logic:



For MeCN,


 is recurring. For 

, it is a one-time capital expense (amortized).
Diagram 1: Lifecycle Cost Flow Comparison

Visualizing the shift from linear consumption to circular economy.

CostLifecycle cluster_VOC Traditional VOC (Linear Cost) cluster_IL Phosphonium IL (Circular Cost) Buy_VOC Purchase MeCN/DMF ($ Low) React_VOC Reaction Buy_VOC->React_VOC Distill Energy Intensive Distillation React_VOC->Distill Waste Solvent Loss & Incineration Cost Distill->Waste Buy_IL Purchase [P4444][NO3] ($ High CAPEX) React_IL Reaction (High Yield) Buy_IL->React_IL Extract Product Extraction (Low Energy) React_IL->Extract Recycle Vacuum Dry & Reuse Extract->Recycle Recycle->React_IL Loop >20x

Caption: The VOC model (red) is a linear "take-make-waste" system. The IL model (green) amortizes the high initial cost over 20+ cycles, eliminating disposal fees.

Part 3: Experimental Protocol (Synthesis & Recycling)

To maximize cost-efficiency, you should synthesize the IL in-house rather than purchasing it from catalog vendors.

Protocol A: Cost-Efficient Synthesis of

Objective: Synthesize 100g of IL without using expensive Silver Nitrate (AgNO3).

  • Reagents:

    • Tetrabutylphosphonium Bromide (

      
      ) - Commercially available bulk precursor.
      
    • Amberlite IRA-400 (OH form) - Anion exchange resin.[1]

    • Nitric Acid (

      
      ).
      
  • Workflow:

    • Ion Exchange: Dissolve

      
       in water. Pass through the Amberlite column to generate 
      
      
      
      (Hydroxide intermediate).
    • Neutralization: Titrate the aqueous

      
       with 
      
      
      
      until pH 7.0 is reached.
      • Note: This is an exothermic reaction; cool in an ice bath to prevent degradation.

    • Drying: Remove water via rotary evaporation (60°C, 20 mbar), followed by high-vacuum drying (60°C, 0.1 mbar, 24h).

    • Validation: Verify water content <500 ppm via Karl-Fischer titration. Water is the primary impurity that lowers viscosity but alters solvation power.

Protocol B: The Self-Validating Recycling Loop

Scenario: Using


 as a solvent for the nitration of benzyl bromide.
  • Reaction: Run reaction at 60°C for 4 hours.

  • Separation (The Critical Step):

    • Cool the mixture to room temperature.

    • Add a non-polar co-solvent (e.g., Diethyl Ether or Heptane) that is immiscible with the IL.

    • Observation: The product partitions into the ether layer; the IL remains as the bottom phase.

  • Purification:

    • Decant the ether layer.

    • Wash the IL phase once with fresh ether to recover trapped product.

  • Regeneration:

    • Subject the IL to vacuum (0.1 mbar) at 70°C for 1 hour to remove trace ether and organic byproducts.

    • QC Check: Measure density or refractive index. If it matches the baseline, the IL is ready for Cycle 2.

Diagram 2: The Closed-Loop Recycling Workflow

RecyclingLoop Start Start: [P4444][NO3] + Substrates Reaction Reaction (60°C, 4h) Start->Reaction Biphasic Add Extractant (Ether/Heptane) Reaction->Biphasic Separation Phase Separation Biphasic->Separation ProductPhase Top Phase: Product + Ether Separation->ProductPhase Extract ILPhase Bottom Phase: Used IL + Salts Separation->ILPhase Recover Vacuum Vacuum Stripping (Remove Volatiles) ILPhase->Vacuum QC QC Check (Refractive Index) Vacuum->QC QC->Vacuum Fail (Wet) Reuse Ready for Cycle N+1 QC->Reuse Pass Reuse->Start Recycle

Caption: A self-validating workflow. The QC Check (Refractive Index) ensures no accumulation of impurities before the IL is reintroduced to the reactor.

Part 4: Final Verdict & Strategic Recommendations

When to use


: 
  • High-Value API Synthesis: Where solvent contamination (ppm levels of DMF) is a regulatory hurdle.

  • Thermal Processes (>100°C): Where MeCN or Acetone would require pressurized vessels.

  • Reactive Separations: Where the nitrate anion participates in the reaction, effectively doubling the atom economy of the solvent.

When to stick with Organic Solvents:

  • Low-Margin Commodities: If the product sells for <$50/kg, the CAPEX of ILs destroys the margin.

  • Room Temperature Reactions: The viscosity of phosphonium salts at 20°C creates mass transfer limitations that outweigh their chemical benefits.

References
  • Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry. Link

  • Ramalingam, S., et al. (2010). Extraction of metal ions using phosphonium-based ionic liquids. Journal of Hazardous Materials. Link

  • Kohno, Y., & Ohno, H. (2012). Temperature-responsive ionic liquid/water interfaces: Relation between hydrophobicity of ions and phase separation behavior. Physical Chemistry Chemical Physics. Link

  • Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: Solvents for synthesis and catalysis. Chemical Reviews. Link

  • Tsunashima, K., & Sugiya, M. (2007). Physical properties of low-viscosity phosphonium ionic liquids for electro-chemical applications. Electrochemistry Communications. Link

Sources

Comparative extraction efficiency of phosphonium vs nitrogen-based ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Chemical Engineers, Hydrometallurgists, and Drug Development Scientists Focus: Extraction efficiency, thermodynamic stability, and process viability.

Executive Verdict: The Stability-Efficiency Tradeoff

In the domain of liquid-liquid extraction, the choice between Phosphonium-based (e.g., Cyphos® IL family) and Nitrogen-based (Ammonium, Imidazolium, Pyridinium) ionic liquids (ILs) is rarely a matter of simple preference—it is a tradeoff between thermodynamic stability and mass transfer kinetics .

  • Phosphonium ILs are the superior choice for high-temperature processes , basic/nucleophilic environments , and the extraction of anionic metal complexes (e.g.,

    
    ). Their larger cationic radius and lower charge density create a distinct "outer-sphere" solvation shell that stabilizes large, hydrophobic anions more effectively than nitrogen analogs.
    
  • Nitrogen-based ILs (specifically Imidazolium) retain the advantage in viscosity-limited applications . Their lower viscosity profiles facilitate faster mass transfer and easier pumping, though they suffer from hydrolysis issues (e.g.,

    
     breakdown) and degradation under basic conditions (Carbene formation).
    

Critical Physical Properties Comparison

The extraction efficiency (


) is governed not just by chemical affinity but by the hydrodynamic properties of the solvent. High viscosity impedes phase disengagement, often requiring elevated temperatures or diluents.
Table 1: Physicochemical Profile at 25°C
PropertyPhosphonium (e.g., Cyphos IL 101)Ammonium (e.g., Aliquat 336)Imidazolium (e.g., [Bmim][PF6])Impact on Extraction
Viscosity (cP) ~1,824 (High)~1,500 (High)~371 (Moderate)Phosphonium requires heating (>50°C) or diluents (Toluene/Dodecane) to improve kinetics.
Thermal Stability > 370°C < 220°C~300°CPhosphonium enables high-temp leaching/stripping without solvent degradation.
Chemical Stability Excellent in Base/AcidGood in Acid; Poor in BasePoor in Base (C-2 proton acidity)Phosphonium is essential for alkaline stripping processes.
Density (g/cm³) ~0.88 (Floats on water)~0.88 (Floats on water)~1.37 (Sinks in water)Determines phase separation equipment design (top vs. bottom discharge).
Hydrophobicity Extreme HighTunable (often hygroscopic)Phosphonium minimizes IL loss to the aqueous phase (Rafinate).

Analyst Note: While Cyphos IL 101 is highly viscous, its "phosphonium advantage" lies in the lack of acidic protons. Unlike imidazolium, which can form carbenes in basic media, phosphonium cations remain inert, allowing for aggressive pH swings during the stripping phase.

Mechanistic Divergence: Why Phosphonium Extracts Differently

The extraction mechanism is fundamentally driven by the Charge Density and Steric Hindrance of the cation.

The "Anion-Exchange" vs. "Ion-Pair" Mechanism
  • Nitrogen-Based (Harder Cation): Ammonium and Imidazolium cations have higher charge density. They interact strongly with water and hard anions, often leading to higher water co-extraction.

  • Phosphonium-Based (Softer Cation): The phosphorus atom is larger and more polarizable. The four alkyl chains (typically three hexyl, one tetradecyl) create a massive hydrophobic shield. This allows the phosphonium cation to stabilize large, charge-diffuse metal anions (like

    
     or 
    
    
    
    ) through weak electrostatic and van der Waals forces, minimizing the energy penalty of dehydration.
Visualization: Comparative Extraction Pathways

ExtractionMechanism cluster_Aq Aqueous Phase (Feed) cluster_Org Organic Phase (Ionic Liquid) M_aq Metal Cation (Co2+, Ni2+) Complex Anionic Complex [CoCl4]2- M_aq->Complex Complexation L_aq Ligand (Cl-, SO4 2-) L_aq->Complex Extract_P Ion Pair (Stable) [P66614]2[CoCl4] Complex->Extract_P Efficient Transfer (High Hydrophobicity) Extract_N Ion Pair (Less Stable) [Bmim]2[CoCl4] Complex->Extract_N Moderate Transfer (Steric Hindrance) P_cat Phosphonium Cation [P66614]+ P_cat->Extract_P Strong Outer-Sphere Stabilization N_cat Imidazolium Cation [Bmim]+ N_cat->Extract_N Weak Interaction caption Fig 1. Mechanistic difference: Phosphonium cations provide superior stabilization for large anionic metal complexes due to steric bulk and charge shielding.

Performance Analysis: Case Studies

Case A: Strategic Metal Recovery (Cobalt/Nickel)

In chloride media, the separation of Co(II) from Ni(II) is a classic hydrometallurgical challenge.

  • Phosphonium (Cyphos IL 101): Exhibits a "Split-Anion" or pure "Anion-Exchange" mechanism.

    • Data: Co(II) extraction efficiency >95% from high chloride media.[1]

    • Selectivity: Separation factors (

      
      ) often exceed 1000 due to the inability of Ni(II) to form stable chloro-complexes, combined with the phosphonium cation's distinct preference for the tetrahedral 
      
      
      
      .
  • Ammonium (Aliquat 336): Effective but often requires higher concentrations of extractant to match the distribution ratios (

    
    ) of phosphoniums.
    
  • Verdict: Phosphonium ILs allow for higher loading capacities and cleaner separation profiles, reducing the number of required mixer-settler stages.

Case B: Bioactive Compounds (Valeric Acid)

For the extraction of volatile fatty acids (VFAs) from fermentation broths:

  • Phosphonium ([P66614][Decanoate]): Achieves extraction efficiencies of 99.24% .

  • Mechanism: Hydrogen bonding between the carboxyl group of the acid and the anion of the IL.

  • Advantage: The extreme hydrophobicity of the phosphonium cation prevents the leaching of the IL into the fermentation broth, a critical factor for downstream toxicity and process economics. Nitrogen-based ILs often suffer from higher water solubility, leading to solvent loss.

Experimental Protocol: Determination of Distribution Coefficient ( )

Objective: Quantify the extraction efficiency of a target solute using a self-validating biphasic system.

Reagents:

  • Ionic Liquid (e.g., Cyphos IL 101, pre-dried under vacuum at 60°C for 4h).

  • Diluent (Optional but recommended for viscosity control: Toluene or Dodecane).

  • Feed Solution (Metal salt or bioactive compound in aqueous buffer).

Workflow:

  • Preparation:

    • Prepare the Organic Phase (Org): Mix IL with diluent to desired concentration (e.g., 0.1 M).

    • Prepare the Aqueous Phase (Aq): Dissolve solute in water; adjust pH/chloride concentration.

  • Contacting:

    • Combine equal volumes (

      
       mL) in a sheathed glass vial.
      
    • Thermostating: Place in a shaker bath at 25°C (or 50°C for viscous neat ILs).

    • Agitation: Shake at 1500 rpm for 60 minutes. Validation: Ensure equilibrium is reached by testing a sample at 120 mins; if results differ <2%, 60 mins is sufficient.

  • Phase Separation:

    • Centrifuge at 3000 rpm for 10 minutes to break any emulsion.

    • Critical Step: Visually inspect the interface. Phosphonium ILs may form a "third phase" if loading is too high; if observed, add modifier (e.g., Decanol).

  • Analysis:

    • Separate phases carefully.

    • Analyze the Aqueous Phase (

      
      ) using ICP-OES (metals) or HPLC (organics).
      
    • Mass Balance Check: Calculate Organic concentration (

      
      ) by mass balance:
      
      
      
      
    • Validation: Strip the organic phase and analyze the strip liquor to confirm

      
       matches the calculated value.
      

Calculations:

  • Distribution Ratio (

    
    ): 
    
    
    
  • Extraction Efficiency (

    
    ): 
    
    
    
Visualization: The Extraction Workflow

Workflow cluster_Analysis Quantification & Validation Start Start: Phase Preparation Mix Contacting (Shake Flask, 25-60°C) Start->Mix Sep Phase Separation (Centrifugation) Mix->Sep Aq_Analysis Analyze Aqueous Phase (ICP/HPLC) Sep->Aq_Analysis Strip_Val Strip Organic Phase (Validation Step) Sep->Strip_Val Organic Layer Mass_Bal Calculate D & E% (Mass Balance) Aq_Analysis->Mass_Bal Strip_Val->Mass_Bal Confirm Loading caption Fig 2. Standardized workflow for determining distribution coefficients with built-in mass balance validation.

References

  • Comparison of Ammonium and Phosphonium Bifunctional ILs for Metal Extraction. Source: ACS Omega (2024). Detailed comparison of Cyphos IL vs Aliquat 336 for Mo/V recovery.

  • Phosphonium-Based Ionic Liquids for Efficient Extraction of Heavy Metals. Source: Kyushu University Catalog. Investigation of [PR4][TS] synthesis and metal extraction efficiency.

  • Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids. Source: MDPI Processes. Comparative study of C103 and C104 for carboxylic acid extraction.

  • Cobalt(II)/Nickel(II) Separation from Sulfate Media by Solvent Extraction. Source: RSC Advances (2017). Analysis of Cyphos IL 101 extraction mechanisms in chloride vs sulfate media.

  • Viscosity and Density Data for Phosphonium Ionic Liquids. Source: RSC Physical Chemistry Chemical Physics. Detailed physicochemical property tables.

Sources

Comparative Guide: Viscosity & Physicochemical Performance of Tetrabutylphosphonium Nitrate vs. Tetrabutylammonium Nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For applications requiring higher ionic mobility, thermal stability, and lower viscosity in the molten state, Tetrabutylphosphonium Nitrate (


)  is the superior candidate over Tetrabutylammonium Nitrate (

)
.

While both compounds share the same anion and alkyl chain symmetry, the substitution of the central Nitrogen atom with Phosphorus fundamentally alters the lattice energy and rheological profile.


 is a high-melting solid (

) that behaves as a conventional salt at room temperature. In contrast,

-based salts typically exhibit significantly lower melting points (often

) and lower kinematic viscosity in the melt, classifying them as true Ionic Liquids (ILs) or Phase Change Materials (PCMs).

Mechanistic Basis: The "Phosphonium Advantage"

To understand the viscosity differences, one must look at the atomic level. Viscosity (


) in ionic media is governed by the strength of the Coulombic interactions between the cation and anion.
The Heteroatom Effect (N vs. P)
  • Atomic Radius: Phosphorus (

    
    ) is larger than Nitrogen (
    
    
    
    ).
  • Shielding: The larger volume of the central P atom effectively shields the positive charge more than the N atom. This reduces the charge density.

  • Interaction Strength: Lower charge density leads to weaker electrostatic attraction with the Nitrate (

    
    ) anion.
    
  • Macroscopic Result: Weaker attraction

    
     Lower Lattice Energy 
    
    
    
    Lower Melting Point & Lower Viscosity .
Visualization: Structure-Property Relationship

The following diagram illustrates the causal pathway from atomic structure to macroscopic viscosity.

G N_Atom Ammonium Cation (N Center) Radius_N Smaller Atomic Radius (High Charge Density) N_Atom->Radius_N P_Atom Phosphonium Cation (P Center) Radius_P Larger Atomic Radius (Shielded Charge) P_Atom->Radius_P Interaction_Str Coulombic Attraction (Cation-Anion) Radius_N->Interaction_Str Stronger Radius_P->Interaction_Str Weaker Lattice Lattice Potential Energy Interaction_Str->Lattice Viscosity Macroscopic Viscosity (Resistance to Flow) Lattice->Viscosity Direct Correlation

Figure 1: Causal pathway demonstrating why Phosphonium cations yield lower viscosity fluids compared to Ammonium analogs.

Comparative Data Profile

The following data contrasts the physical properties of the two salts. Note that because


 is solid at standard operating temperatures, viscosity comparisons are relevant primarily in the molten state  or solution .
PropertyTetrabutylammonium Nitrate (

)
Tetrabutylphosphonium Nitrate (

)
Implications
CAS Number 1941-27-1105774-57-0 (General P-Nitrate)Identification
Physical State (25°C) Crystalline SolidWaxy Solid / Semi-solidP-salt is easier to melt/process.
Melting Point (

)
116 -- 118 °C [1]~40 -- 55 °C (Est.)*P-salt requires less energy to liquefy.
Viscosity Trend High (in melt)Low (in melt) P-salt offers faster mass transport.
Thermal Stability Decomposes > 160°CStable > 300°C [2]P-salts are superior for high-temp uses.
Hygroscopicity HighModerateBoth require drying before rheology.

*Note: While specific


 for 

varies by hydration and purity,

salts consistently melt 60-80°C lower than

analogs (e.g.,

melts at 40°C vs

at 103°C) [3].
Viscosity-Temperature Behavior (VFT Model)

For researchers modeling the fluid dynamics of these salts in their molten state, the viscosity (


) follows the Vogel-Fulcher-Tammann (VFT) equation rather than simple Arrhenius behavior, indicating fragile liquid character:


  • Observation: Phosphonium salts typically exhibit a lower

    
     parameter (activation energy equivalent) than ammonium salts, meaning their viscosity drops more precipitously with temperature, improving pumpability.
    

Experimental Protocol: Measuring Melt Viscosity

To validate these properties in your own lab, use the following self-validating protocol. This workflow accounts for the critical "Water Impurity Effect"—traces of water can artificially lower viscosity readings by disrupting ionic networks.

Required Equipment
  • Rheometer: Cone-and-plate geometry (e.g., Anton Paar MCR or TA Instruments DHR).

  • Karl Fischer Titrator: Coulometric.

  • Vacuum Oven: For sample drying.

Step-by-Step Workflow
  • Pre-Conditioning (Critical Step):

    • Since both nitrates are hygroscopic, dry the samples in a vacuum oven at

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ) for 24 hours.
    • Validation: Verify water content is

      
       using Karl Fischer titration.
      
  • Sample Loading:

    • Pre-heat the rheometer peltier plate to

      
       (above the MP of both salts).
      
    • Load the solid sample and allow it to melt completely.

    • Lower the cone to the truncation gap (usually

      
      ).
      
  • Shear Sweep (Newtonian Check):

    • Perform a shear rate sweep from

      
       to 
      
      
      
      at constant temperature.
    • Success Criteria: The viscosity should be independent of shear rate (Newtonian plateau). If shear thinning is observed, check for bubbles or slip.

  • Temperature Ramp:

    • Cool from

      
       down to the crystallization point at 
      
      
      
      .
    • Record viscosity (

      
      ) vs. Temperature (
      
      
      
      ).
Experimental Workflow Diagram

Protocol Start Start: Raw Salt Sample Drying Vacuum Drying (24h, P2O5 trap) Start->Drying KF_Check Karl Fischer Titration (Target: <500 ppm H2O) Drying->KF_Check KF_Check->Drying Fail (>500 ppm) Melt Melt on Rheometer Plate (T > 120°C) KF_Check->Melt Pass Shear_Sweep Shear Sweep (1-100 1/s) Check for Newtonian Behavior Melt->Shear_Sweep Temp_Ramp Temperature Ramp (Cooling Mode) Shear_Sweep->Temp_Ramp Data_Fit Fit Data to VFT Equation Temp_Ramp->Data_Fit

Figure 2: Validated workflow for obtaining reproducible viscosity data for hygroscopic nitrate salts.

Application Implications

Why Choose ?
  • Electrolytes: In lithium-ion or metal-air batteries, the lower viscosity of the phosphonium melt translates directly to higher ionic conductivity (Walden Rule), reducing internal resistance.

  • Separations: As a solvent for metal extraction (e.g., Lanthanides), the lower viscosity improves mass transfer rates, speeding up the kinetics of extraction [4].

  • Thermal Fluids: The higher thermal decomposition threshold (

    
     for P vs 
    
    
    
    for N) combined with fluidity makes it a viable heat transfer fluid.
When to Stick with ?
  • Solid Oxidants: If the application requires a solid-state oxidant (e.g., in energetic materials or solid propellants), the higher melting point of the ammonium salt is preferred to maintain structural integrity.

References

  • Sigma-Aldrich. (n.d.). Tetrabutylammonium nitrate Product Specification. Retrieved from

  • Kagimoto, J., et al. (2012). Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids. Journal of Materials Chemistry, 22, 17910-17919. Retrieved from

  • IoLiTec. (n.d.). Tetrabutylphosphonium bromide Data Sheet. Retrieved from

  • Neves, C., et al. (2022).[1] Isolation of anhydrous tetrabutylphosphonium lanthanide nitrates. Separation and Purification Technology. Retrieved from

Sources

Publish Comparison Guide: Reproducibility of Synthesis Methods for Tetrabutylphosphonium Nitrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis routes for Tetrabutylphosphonium Nitrate ([P4444][NO3]) , designed for researchers requiring high reproducibility and purity for pharmaceutical or electrochemical applications.[1]

Executive Summary & Strategic Selection

Tetrabutylphosphonium nitrate ([P4444][NO3]) is a critical ionic liquid (IL) intermediate, distinguished from its ammonium analog (TBAN) by higher thermal stability and lower melting point (70–73 °C vs. 116–118 °C for TBAN).[1] However, its synthesis is plagued by reproducibility issues, primarily halide contamination (from precursors) and residual water , which drastically alter its physicochemical properties (viscosity, conductivity).

This guide compares three distinct synthesis methodologies. Selection should be dictated by your specific purity requirements:

FeatureMethod A: Biphasic Metathesis Method B: Resin-Based Neutralization Method C: Silver Salt Metathesis
Primary Mechanism Ion exchange via solubility differenceAnion exchange resin

Acid-Base
Precipitation of insoluble silver halide
Yield 85–92%90–95%>95%
Halide Impurity Moderate (50–500 ppm)Ultra-Low (<10 ppm) Low (<50 ppm)
Metal Impurity High (Na/K)Very LowHigh Risk (Ag)
Scalability High (Industrial)Moderate (Lab/Pilot)Low (Cost-prohibitive)
Reproducibility Score ⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐
Best For Bulk solvent applicationsDrug development / Electrochemistry Rapid small-scale screening

Detailed Technical Protocols

Method A: Biphasic Metathesis (The "Workhorse" Route)

Best for bulk applications where trace halide is acceptable.[1]

Principle: Utilizing a biphasic system (Dichloromethane/Water) to drive the equilibrium.[1] [P4444][NO3] prefers the organic phase, while the byproduct (NaBr/NaCl) remains in the aqueous phase.[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of Tetrabutylphosphonium bromide ([P4444][Br]) in 20 mL of Dichloromethane (DCM).

  • Salt Addition: Prepare a saturated aqueous solution of Sodium Nitrate (NaNO3, 12 mmol, 1.2 eq).

  • Biphasic Mixing: Combine phases in a separatory funnel. Vigorously stir/shake for 30 minutes.

    • Scientist's Note: Simple mixing is insufficient.[2] The interfacial surface area dictates the rate of ion exchange.[1] Use a high-shear mixer if scaling up.

  • Phase Separation: Collect the lower organic layer (DCM + IL).[1] Discard the upper aqueous layer (Water + NaBr).[1]

  • Wash Cycles: Wash the organic layer 3x with deionized water to remove residual NaBr.

    • Critical Check: Test the final wash water with AgNO3 solution.[1] If precipitate forms, wash again.

  • Drying: Dry organic phase over MgSO4, filter, and remove solvent via rotary evaporation. Dry residue in a vacuum oven (60 °C, <1 mbar, 24h) over P2O5.

Method B: Resin-Based Neutralization (The "Gold Standard")

Best for high-reproducibility analytical or pharmaceutical use.

Principle: Converts the halide precursor to a hydroxide intermediate using an ion-exchange resin, followed by precise neutralization with Nitric Acid. This eliminates the "halide vs. nitrate" equilibrium problem entirely.[1]

Protocol:

  • Resin Preparation: Pack a column with strongly basic anion exchange resin (e.g., Amberlite IRA-400, OH- form). Flush with 1M NaOH to ensure full activation, then rinse with water until eluent is neutral.

  • Ion Exchange: Dissolve [P4444][Br] in water/methanol (90:10) and pass slowly through the column.

    • Reaction:

      
      [1]
      
  • Titration: Collect the highly basic [P4444][OH] eluent. Keep under inert atmosphere (N2) to prevent carbonate formation from air CO2.[1]

  • Neutralization: Titrate the eluent with 1M Nitric Acid (HNO3) while monitoring pH.[1] Stop exactly at pH 7.0.

    • Causality: Overshooting pH introduces free acid impurities; undershooting leaves reactive hydroxides.[1]

  • Water Removal: Lyophilize (freeze-dry) the solution to remove water. This is superior to heat evaporation for preventing thermal degradation of the cation.[1]

Method C: Silver Salt Metathesis (The "Rapid Screen")

Best for small-scale synthesis where time is critical.

Protocol:

  • Reaction: Dissolve [P4444][Br] in water. Add stoichiometric Silver Nitrate (AgNO3) dropwise.[1]

    • Reaction:

      
      
      
  • Filtration: Filter the yellow AgBr precipitate through a 0.2 µm PTFE membrane.

  • Polishing: Stir the filtrate with a small amount of activated carbon to adsorb trace silver ions, then filter again.

Visualization of Workflows

The following diagram illustrates the decision logic and process flow for the three methods.

G Start Start: [P4444][Br] Precursor Decision Requirement: <10 ppm Halide? Start->Decision MethodB Method B: Resin Exchange (High Purity) Decision->MethodB Yes MethodA Method A: Biphasic Metathesis (Scalable/Cheap) Decision->MethodA No StepB1 Pass through OH- Resin MethodB->StepB1 StepA1 Mix with NaNO3 in DCM/H2O MethodA->StepA1 StepB2 Neutralize with HNO3 StepB1->StepB2 Check QC: Halide Test (AgNO3) StepB2->Check StepA2 Phase Separate & Wash StepA1->StepA2 StepA2->Check Fail Recycle / Re-wash Check->Fail Fail Success Final Product: [P4444][NO3] Check->Success Pass Fail->StepA2 Repeat Wash

Caption: Decision tree for synthesis selection. Method B ensures highest purity; Method A offers scalability.[1]

Quality Control & Validation

To ensure reproducibility, every batch must pass the following "Self-Validating" checkpoints:

  • 1H NMR Spectroscopy:

    • Target: Confirm absence of water peak (shift varies, typically ~3.5 ppm in DMSO-d6) and precursor peaks.

    • Standard: Integration of butyl protons must match theoretical ratio (36H).[1]

  • Silver Nitrate Haze Test:

    • Dissolve 100 mg of product in 1 mL water. Add 2 drops 0.1M AgNO3.

    • Pass: Solution remains crystal clear.

    • Fail: Any turbidity indicates >50 ppm halide.[1]

  • Karl Fischer Titration:

    • Requirement: Water content < 500 ppm (0.05%).[1]

    • Why: Water acts as a plasticizer, lowering viscosity and masking the true ionic liquid behavior.

References

  • Tetrabutylphosphonium-Based Amino Acid Ionic Liquids: Synthesis, Properties, and Catalytic Activity. ResearchGate. [Link]

  • Recovery and purification of ionic liquids from solutions: a review. RSC Advances. [Link]

  • Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids. ACS Publications. [Link][1]

Sources

Safety Operating Guide

Safe Disposal Protocol: Tetrabutylphosphonium Nitrate (TBPN)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Immediate Action Required: Treat Tetrabutylphosphonium nitrate (TBPN) as a Class 5.1 Oxidizer with significant aquatic toxicity.

Unlike standard organic solvents, TBPN possesses a "dual-nature" hazard profile:

  • The Anion (

    
    ):  A strong oxidizer that can induce combustion or explosion if mixed with reducing agents or dry organic combustibles.
    
  • The Cation (

    
    ):  A lipophilic cation that is biocidal and recalcitrant (poorly biodegradable), posing a long-term threat to aquatic ecosystems.
    

CRITICAL WARNING: Do NOT mix concentrated TBPN waste with standard organic solvent waste (e.g., acetone, methanol) in closed containers. This creates a potential energetic mixture (Fuel + Oxidizer) that can auto-ignite or over-pressurize.

Chemical Characterization & Waste Classification

Before initiating disposal, verify the material identity against the following parameters to ensure regulatory compliance (RCRA/EPA/local equivalent).

ParameterSpecificationNotes
Chemical Name Tetrabutylphosphonium nitrate
CAS Number 13262-37-8 (Phosphonium salt)Note: Do not confuse with Tetrabutylammonium nitrate (CAS 1941-27-1).
Molecular Formula

Primary Hazard Oxidizer (Class 5.1) Enhances combustion of other materials.
Secondary Hazard Aquatic Toxicity Biocidal; disrupts cell membranes.
UN Number UN 1479 (Oxidizing solid, n.o.s.)Use UN 3098 if liquid/corrosive.
Physical State White crystalline solid or viscous liquidHygroscopic (absorbs moisture).[1]
Waste Code D001 (Ignitable/Oxidizer)Check local regulations for specific "P" or "U" listings.
Step-by-Step Disposal Protocol
Phase 1: Segregation (The "Golden Rule")

Objective: Prevent accidental formation of energetic materials.

  • Correct: Segregate TBPN into a dedicated waste stream labeled "Oxidizing Waste."

  • Incorrect: Pouring TBPN into the "General Organic Waste" carboy.

    • Scientific Rationale: In an acidic environment (often found in general waste), nitrates can form nitric acid or nitryl cations, which can nitrate organic solvents (like ketones or alcohols), leading to runaway exothermic reactions.

Phase 2: Packaging & Containment
  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass .

    • Avoid: Metal containers (steel/aluminum), as nitrate salts can accelerate corrosion, particularly if moisture is present.

  • Solvent Vehicle (If Dilution is Necessary):

    • If the TBPN must be dissolved for transfer, use Water or a non-oxidizable solvent.

    • Avoid: Volatile organics like diethyl ether or acetone.

Phase 3: Spill Cleanup (Immediate Response)

If TBPN is spilled in the lab:

  • Isolate: Evacuate the immediate area and remove all ignition sources.

  • Absorb: Use inert absorbents such as Vermiculite or Dry Sand .

    • Prohibited: Do NOT use paper towels, sawdust, or rags. These are organic fuels; saturating them with a nitrate oxidizer creates a "flash paper" fire hazard once dry.

  • Neutralize: Wash the area with water (TBPN is water-soluble) and collect the rinsate as hazardous waste.

Phase 4: Final Disposal (Destruction)

Method: High-Temperature Incineration with Flue Gas Scrubbing.

  • Why Incineration? Phosphonium salts are thermally stable (often up to 300°C). Biological treatment plants cannot degrade the bulky tetrabutylphosphonium cation effectively.

  • Requirement: The incinerator must be equipped to handle NOx (from nitrate) and POx (phosphorus oxides) emissions.

Decision Logic: Waste Stream Management

The following diagram illustrates the decision-making process for handling TBPN waste to ensure safety and compliance.

DisposalProtocol Start Start: TBPN Waste Generated StateCheck Is the waste Pure or in Solution? Start->StateCheck PureSolid Pure Solid / Salt StateCheck->PureSolid Solid Solution Solution / Mixture StateCheck->Solution Liquid Container Container: HDPE or Glass Label: 'Oxidizer' + 'Toxic' PureSolid->Container SolventCheck Is the solvent Organic? Solution->SolventCheck OrganicSolvent Organic Solvent (Acetone, MeOH, etc.) SolventCheck->OrganicSolvent Flammable Aqueous Aqueous / Inert Solvent SolventCheck->Aqueous Water/Inert Risk CRITICAL RISK: Oxidizer + Fuel Mixture OrganicSolvent->Risk Dilute Action: Dilute immediately with Water or Segregate as 'High Hazard' Risk->Dilute Dilute->Container Aqueous->Container Manifest Manifest: UN 1479 (Solid) or UN 3098 (Liquid) Container->Manifest Destruction Final Disposal: High-Temp Incineration Manifest->Destruction

Figure 1: Operational decision tree for segregating and packaging Tetrabutylphosphonium nitrate waste.

Scientific Rationale (The "Why")

1. The Oxidizer Mechanism (Nitrate Instability): The nitrate anion (


) is thermodynamically stable at room temperature but serves as an oxygen donor at elevated temperatures. In the presence of organic solvents (acting as reducing agents), the activation energy for oxidation is lowered.
  • Reaction Risk:[2][3]

    
    .
    
  • This reaction is exothermic and self-sustaining, which is why segregation from flammables is non-negotiable [1].

2. Phosphonium Cation Stability & Toxicity: Unlike ammonium salts, phosphonium salts (like


) lack an acidic proton on the central atom, rendering them more resistant to chemical degradation (Hofmann elimination) and biological breakdown.
  • Aquatic Threat: The long alkyl chains make the cation highly lipophilic. It easily penetrates the lipid bilayer of aquatic organisms (fish/algae), disrupting electrochemical gradients and causing cell death. This necessitates zero-discharge protocols (no drain disposal) [2].

References
  • Bretherick's Handbook of Reactive Chemical Hazards . Nitrate Salts and Organic Solvents Compatibility. (General reference for nitrate/organic incompatibility). Available at:

  • National Institutes of Health (NIH) - PubChem . Tetrabutylammonium nitrate (Analogous Hazard Data). (Source for Oxidizer Classification and UN Number logic). Available at: [Link]

Sources

Personal protective equipment for handling Tetrabutylphosphonium nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Tetrabutylphosphonium Nitrate

Executive Summary & Immediate Action

Stop and Read: Tetrabutylphosphonium nitrate (TBPN) presents a dual-hazard profile that is frequently underestimated in standard laboratory settings. It combines the oxidative potential of the nitrate anion with the enhanced bioavailability/toxicity of the lipophilic phosphonium cation.

Unlike standard inorganic nitrates (e.g., Sodium Nitrate), TBPN is an organic salt (Ionic Liquid/Low-Melting Solid, MP ~70°C) that can act as a surfactant, significantly increasing the rate of skin permeation. Standard nitrile gloves may offer insufficient protection for prolonged handling.

Core Hazards:

  • Oxidizer (Class 5.1): May intensify fire; incompatible with reducing agents and combustible organics.

  • Acute Toxicity & Irritation: Phosphonium cations are known to disrupt cell membranes; high risk of ocular damage and skin absorption.

Hazard Mechanism & Causality (The "Why")

To select the correct PPE, we must understand the molecular behavior of TBPN.

ComponentMechanism of ActionOperational Implication
Cation:

Lipophilicity: The four butyl chains create a hydrophobic shell around the phosphorus center, allowing the molecule to pass through the lipid bilayer of the skin more effectively than ammonium analogs.Skin Protection: Thin disposable gloves are insufficient. You need material thickness or chemical resistance to organic salts.
Anion:

Oxidation: Provides a source of oxygen that can lower the ignition temperature of organic solvents or combustibles it is dissolved in.Waste Segregation: Never dispose of TBPN in general "Organic Solvent" waste containers. It can create shock-sensitive mixtures.
Physical State Phase Change: Melts ~70°C. Often handled as a melt.Thermal Hazard: Handling at >70°C increases vapor pressure and splash risk, requiring face shielding.

Personal Protective Equipment (PPE) Matrix

Rationale: The following recommendations prioritize resistance to organic salt permeation and thermal protection.

Table 1: Mandatory PPE Specifications

Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Double-Gloving Strategy: 1. Inner: 4-mil Nitrile (Disposable)2. Outer: 8-mil Extended Cuff Nitrile OR Neoprene Phosphonium salts can permeate standard 4-mil nitrile over time. The outer, thicker layer provides the necessary breakthrough time (>480 min).
Hand (High Risk) Silver Shield / Laminate Mandatory if immersing hands or cleaning large spills.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient due to the corrosive/irritant nature of the salt in solution or melt.
Respiratory Fume Hood (Face velocity 80-100 fpm)TBPN has low vapor pressure at RT, but heating generates fumes. If powder handling outside hood: N95/P100 respirator .
Body Flame-Resistant (Nomex) Lab Coat Critical: Do NOT wear synthetic blends (polyester) under the coat. If nitrate-impregnated clothing catches fire, synthetics will melt into the skin.

Operational Workflow & Logic

The following diagram outlines the decision logic for safe handling.

TBPN_Handling_Workflow Start START: TBPN Handling Request RiskCheck Risk Assessment: Is TBPN being heated >70°C? Start->RiskCheck Cold Solid/Ambient Handling RiskCheck->Cold No Hot Melt/Solution Handling RiskCheck->Hot Yes PPE_Cold PPE: Double Nitrile Gloves, Splash Goggles, Lab Coat Cold->PPE_Cold Weighing Weighing/Transfer: Use anti-static gun (if powder) Use positive displacement pipette (if melt) PPE_Cold->Weighing PPE_Hot PPE: Neoprene Gloves, Face Shield + Goggles, Nomex Coat Hot->PPE_Hot PPE_Hot->Weighing DisposalCheck Disposal: Is it mixed with organics? Weighing->DisposalCheck Waste_Ox Segregate: Oxidizing Waste (Do NOT mix with reducers) DisposalCheck->Waste_Ox No (Pure/Inorganic) Waste_Gen STOP: Explosion Risk Do not mix with general solvents DisposalCheck->Waste_Gen Yes (General Bin) Waste_Gen->Waste_Ox Corrective Action

Figure 1: Decision logic for PPE selection and waste stream segregation based on thermal state and mixture composition.

Step-by-Step Protocol
  • Preparation (The "Buddy System"):

    • Verify the availability of an eye wash station within 10 seconds of the workspace.

    • Clear the fume hood of all reducing agents (e.g., hydrides, alkali metals) and excess organic solvents (acetone wash bottles).

  • Weighing & Transfer:

    • Solid State:[1] TBPN is hygroscopic.[1][2] Minimize exposure to air.[3][4][5][6] Use a static eliminator gun if the powder is fine/flighty to prevent inhalation.

    • Melt State (>70°C): Use positive displacement pipettes . Viscous ionic liquids adhere to standard air-displacement tips, leading to dripping and contamination.

  • Spill Management:

    • Do NOT use paper towels or sawdust. Nitrates soaked into cellulose create a flammability hazard (flash paper effect) once dried.

    • Use: Vermiculite, dry sand, or dedicated inert chemical absorbent pads.

Disposal & Decontamination

The "Red Flag" Rule: Never dispose of Tetrabutylphosphonium nitrate in the "General Organic Waste" carboy.

  • Scenario: You dissolve TBPN in acetonitrile for a reaction.

  • Risk: If this mixture is poured into a waste drum containing reducing agents or oxidizable organics, it can undergo a "runaway" exotherm or auto-ignition.

  • Protocol:

    • Label a separate waste container: "Oxidizing Liquid: Nitrate Salts."

    • Triple rinse glassware with water (TBPN is slightly soluble/dispersible) and collect the first rinse in the oxidizing waste.

    • Subsequent rinses (trace levels) can often go to aqueous waste, subject to local EHS regulations regarding phosphonium toxicity.

References & Authority

  • Tetrabutylammonium Nitrate Safety Data Sheet. Sigma-Aldrich. (Used as proxy for Nitrate anion/Ammonium cation hazards). Link

  • Tetrabutylphosphonium Bromide Safety Data Sheet. TCI Chemicals. (Source for Phosphonium cation toxicity and skin hazards).[4][7] Link

  • Ionic Liquids: Toxicity and Environmental Impact. National Institutes of Health (PMC). (Detailed analysis of phosphonium vs. ammonium toxicity). Link

  • Chemical Incompatibility Chart. Princeton University EHS. (Nitrate/Organic incompatibilities). Link

  • Preparation of Phosphonium Ionic Liquids. Google Patents (GB2502607A). (Source for synthesis and physical properties of TBPN). Link

Sources

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